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  • Product: tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate
  • CAS: 599183-33-2

Core Science & Biosynthesis

Foundational

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate chemical properties

An In-Depth Technical Guide to tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate Introduction The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous pharmacologically act...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties[1]. The strategic functionalization of the indazole ring is paramount in the field of medicinal chemistry and drug discovery. tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a key synthetic intermediate, purpose-built for the controlled, multi-step synthesis of more complex indazole derivatives.

This technical guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound. The presence of three distinct functional domains—the N-1 tert-butyloxycarbonyl (Boc) protecting group, the C-3 methyl group, and the C-5 nitro group—imparts a unique reactivity profile that is highly valuable for synthetic chemists. We will explore the causality behind its synthesis and reactions, providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate incorporates an indazole core functionalized at key positions to direct subsequent synthetic transformations. The Boc group at the N-1 position serves as a sterically bulky, acid-labile protecting group, preventing unwanted side reactions at this nitrogen. The electron-withdrawing nitro group at C-5 significantly modulates the electronic properties of the aromatic ring, while the C-3 methyl group provides a simple substitution.

Systematic IUPAC Name: tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₃H₁₅N₃O₄ Calculated
Molecular Weight 277.28 g/mol Calculated
Exact Mass 277.10626 g/mol Calculated
Topological Polar Surface Area 89.94 Ų Calculated (based on similar structures[2])
XLogP3 2.9 Calculated (based on similar structures[3])
Hydrogen Bond Donor Count 0 Calculated
Hydrogen Bond Acceptor Count 5 Calculated
Rotatable Bond Count 3 Calculated

| CAS Number | 1083057-71-3 | |

Synthesis and Purification

The synthesis of the title compound is logically approached in a two-step sequence starting from the corresponding unprotected indazole. This strategy ensures the correct placement of the essential functional groups before introducing the protecting group that facilitates more complex downstream modifications.

Synthetic Pathway: The most direct route involves the N-acylation of 3-methyl-5-nitro-1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O).

Synthesis_Workflow Start 3-methyl-5-nitro-1H-indazole Reagents (Boc)₂O, DMAP, TEA DCM or THF Start->Reagents Product tert-Butyl 3-methyl-5-nitro- 1H-indazole-1-carboxylate Reagents->Product N-Boc Protection

Caption: Proposed synthetic workflow for the title compound.

Experimental Protocol: N-Boc Protection of 3-methyl-5-nitro-1H-indazole

This protocol is a standard and highly effective method for the introduction of a Boc group onto the indazole nitrogen. The use of 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is crucial for activating the Boc anhydride, especially with the electronically deactivated indazole substrate.

  • Preparation: To a solution of 3-methyl-5-nitro-1H-indazole (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M), add triethylamine (TEA) (1.2 equiv.). Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature.

  • Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, 1 M HCl (to remove TEA and DMAP), saturated NaHCO₃ solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. The N-1 isomer is generally the major product under these conditions[4][5].

Spectroscopic Characterization

The structural features of the molecule give rise to a distinct spectroscopic signature. The following table summarizes the predicted data based on characteristic values for the incorporated functional groups.

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Value Rationale
¹H NMR Aromatic Protons δ 8.0 - 8.8 ppm The nitro group at C-5 is strongly electron-withdrawing, causing significant downfield shifts for adjacent aromatic protons.
C3-CH₃ Protons δ 2.5 - 2.7 ppm Typical range for a methyl group attached to an aromatic system.
Boc (t-Bu) Protons δ 1.6 - 1.8 ppm A characteristic singlet integrating to 9 protons for the tert-butyl group[6].
¹³C NMR Carbamate C=O δ 148 - 152 ppm Expected range for a carbamate carbonyl carbon.
Boc C(CH₃)₃ δ 82 - 85 ppm Quaternary carbon of the tert-butyl group.
Boc C(CH₃)₃ δ 28 - 29 ppm Methyl carbons of the tert-butyl group[6].
FT-IR N-O Asymmetric Stretch ν 1520 - 1560 cm⁻¹ Characteristic strong absorption for a nitro group.
N-O Symmetric Stretch ν 1340 - 1380 cm⁻¹ Characteristic strong absorption for a nitro group.
C=O Stretch (Carbamate) ν 1725 - 1750 cm⁻¹ Strong absorption typical for the Boc protecting group carbonyl[6][7].

| Mass Spec | [M+H]⁺ | m/z 278.11 | Calculated for C₁₃H₁₆N₃O₄⁺. |

Chemical Reactivity and Stability

The reactivity of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is dominated by the chemistry of its three key functional groups. Understanding this reactivity is essential for its effective use as a synthetic intermediate.

The N1-Boc Group: A Gateway for Deprotection

The Boc group is prized for its stability to a wide range of reagents (e.g., mild bases, hydrogenolysis) while being readily removable under specific acidic or basic conditions[4]. This dual nature allows for selective chemical manipulation at other parts of the molecule.

Deprotection_Pathways cluster_main Reactivity of the N1-Boc Group cluster_conditions cluster_product Protected tert-Butyl 3-methyl-5-nitro- 1H-indazole-1-carboxylate Acid Acidic Conditions (e.g., TFA, HCl) Protected->Acid Cleavage Base Basic Conditions (e.g., NaOMe in MeOH) Protected->Base Cleavage Deprotected 3-methyl-5-nitro-1H-indazole Acid->Deprotected Base->Deprotected

Caption: Key deprotection pathways for the N1-Boc group.

Experimental Protocol: Acid-Catalyzed Deprotection

  • Dissolution: Dissolve the N-Boc protected indazole (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Upon completion, carefully neutralize the excess acid by pouring the reaction mixture into a cold, saturated solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the deprotected indazole.

Causality: Strong acids like TFA protonate the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating the loss of a stable tert-butyl cation (which is scavenged or polymerizes) and carbon dioxide.

Experimental Protocol: Base-Catalyzed Deprotection A highly selective method for removing the N-Boc group from indazoles can be achieved with sodium methoxide in methanol, which is advantageous for substrates sensitive to acid[8].

  • Dissolution: Dissolve the N-Boc protected indazole in dry methanol.

  • Base Addition: Add a catalytic amount of sodium methoxide (NaOMe).

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC[8].

  • Work-up: Neutralize the reaction with a mild acid (e.g., NH₄Cl solution) and remove the methanol under reduced pressure. The product can then be extracted into an organic solvent.

The C-5 Nitro Group: An Electronic Sink and Synthetic Handle

The strongly electron-withdrawing nitro group serves two primary purposes:

  • Electronic Modulation: It deactivates the benzene portion of the indazole ring towards electrophilic aromatic substitution. Any substitution that does occur would be directed to the positions meta to the nitro group (C-4 and C-6).

  • Synthetic Transformation: The nitro group is a versatile precursor to an amino group. This transformation is a cornerstone of many synthetic pathways in drug discovery, as the resulting aniline derivative can undergo a wide variety of subsequent reactions (e.g., amide coupling, diazotization, reductive amination). A standard method for this reduction is the use of tin(II) chloride (SnCl₂) in a protic solvent or catalytic hydrogenation (H₂, Pd/C).

Applications in Organic Synthesis and Drug Discovery

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is not typically an end-product but rather a crucial building block. Its value lies in the orthogonal reactivity of its functional groups. A synthetic chemist can, for example:

  • Reduce the nitro group to an amine.

  • Perform a coupling reaction or other modification on the newly formed amine.

  • Remove the Boc protecting group under acidic or specific basic conditions to reveal the N-1 proton, which can then be used for N-alkylation or N-arylation reactions[5].

This controlled, stepwise functionalization is essential for building the molecular complexity required for modern drug candidates. The indazole core itself is present in several approved drugs, and intermediates like this are vital for the exploration of new chemical space around this valuable scaffold.

Conclusion

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a well-designed synthetic intermediate whose chemical properties are a direct result of its specific functionalization. The interplay between the acid-labile N-Boc protecting group and the electron-withdrawing, yet synthetically versatile, C-5 nitro group provides a robust platform for the synthesis of complex indazole derivatives. A thorough understanding of its reactivity, particularly the conditions for selective deprotection and nitro group reduction, allows researchers to efficiently leverage this compound in the pursuit of novel therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Chavan, S. P., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Bolla, M. L., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, NIH Public Access.
  • PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate.
  • Venkatapathya, K., et al. (2019). Supporting Information - A facile four component reaction for the synthesis of Dihydropyrimidinones. The Royal Society of Chemistry.
  • PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • Yoshida, H., et al. (2007). Supporting Information for A Versatile Route to 1H-Indazoles from o-Azidobenzaldehydes and Their Application to the Synthesis of N-Aryl-1H-indazoles. Wiley-VCH.
  • Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Eureka.
  • Echemi.

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Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

This guide provides a comprehensive overview of the synthesis of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, a key intermediate in the development of various pharmacologically active molecules. The synthesis i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, a key intermediate in the development of various pharmacologically active molecules. The synthesis is presented in two main stages: the formation of the indazole core, 3-methyl-5-nitro-1H-indazole, followed by the strategic protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen methodologies.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous therapeutic agents, exhibiting a wide range of biological activities.[1] The strategic functionalization of the indazole nucleus is crucial for modulating the pharmacological properties of these molecules. The introduction of a nitro group and a methyl group at specific positions, as in 3-methyl-5-nitro-1H-indazole, provides a versatile scaffold for further chemical modifications.

However, the presence of the acidic N-H proton in the indazole ring can interfere with subsequent reactions. Therefore, the protection of this nitrogen is a critical step in multi-step synthetic sequences. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and heterocyclic nitrogens due to its stability under various reaction conditions and its facile removal under acidic conditions.[2][3] This guide details a reliable pathway for the synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, providing a foundational methodology for its use in drug discovery and development.

Synthesis Pathway Overview

The synthesis of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is achieved through a two-step process. The first step involves the formation of the indazole ring system to yield 3-methyl-5-nitro-1H-indazole. The second step is the protection of the N1-position of the indazole ring with a tert-butyloxycarbonyl (Boc) group.

Synthesis_Pathway 4-Methyl-3-nitroaniline 4-Methyl-3-nitroaniline 3-Methyl-5-nitro-1H-indazole 3-Methyl-5-nitro-1H-indazole 4-Methyl-3-nitroaniline->3-Methyl-5-nitro-1H-indazole  NaNO₂, Acetic Acid (Diazotization & Cyclization) tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate 3-Methyl-5-nitro-1H-indazole->tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate  (Boc)₂O, DMAP, CH₂Cl₂ (Boc Protection)

Caption: Overall synthesis pathway for tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate.

Part 1: Synthesis of 3-Methyl-5-nitro-1H-indazole

The construction of the 3-methyl-5-nitro-1H-indazole core is accomplished via a classical approach involving the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. The selection of the starting material is critical for achieving the desired substitution pattern on the indazole ring. In this case, 4-methyl-3-nitroaniline is the ideal precursor.

Reaction Mechanism

The reaction proceeds through two key mechanistic steps:

  • Diazotization: The primary aromatic amine of 4-methyl-3-nitroaniline is converted into a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and an acid (e.g., acetic acid or hydrochloric acid).

  • Intramolecular Cyclization: The resulting diazonium salt is unstable and undergoes a spontaneous intramolecular cyclization, where the diazonium group is attacked by the ortho-methyl group, leading to the formation of the indazole ring system with the elimination of a proton.

This method is a well-established and reliable way to synthesize indazoles from ortho-substituted anilines. A similar procedure is documented in Organic Syntheses for the preparation of 5-nitroindazole from 2-amino-5-nitrotoluene.[4]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methyl-3-nitroaniline152.1515.2 g0.1
Glacial Acetic Acid60.05500 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Deionized Water18.0220 mL-

Procedure:

  • In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve 15.2 g (0.1 mol) of 4-methyl-3-nitroaniline in 500 mL of glacial acetic acid.

  • Cool the resulting solution to 15-20°C in an ice-water bath.

  • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water.

  • To the stirred solution of the aniline in acetic acid, add the sodium nitrite solution in one portion. The temperature of the reaction mixture may rise but should be maintained below 30°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 3-4 hours. The color of the solution will typically change, and a precipitate may form.

  • Allow the reaction mixture to stand at room temperature for 24-48 hours to ensure complete cyclization.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.

  • Pour the concentrated residue into 500 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 60-70°C to afford crude 3-methyl-5-nitro-1H-indazole.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.

Characterization

The expected product, 3-methyl-5-nitro-1H-indazole, should be characterized by standard analytical techniques.

PropertyValue
Appearance Yellow to light brown solid
Melting Point Approx. 213 °C
Molecular Formula C₈H₇N₃O₂
Molar Mass 177.16 g/mol

Note: Specific spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired and compared with literature values for confirmation of the structure.

Part 2: Synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

The second stage of the synthesis involves the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent the acidic N-H proton from interfering in subsequent synthetic transformations. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

The Rationale for Boc Protection

The N-H proton of the indazole ring is acidic and can be deprotonated by bases or act as a nucleophile, leading to undesired side reactions in subsequent synthetic steps. The Boc group is an excellent choice for protecting the indazole nitrogen due to several factors:[2]

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation.

  • Ease of Introduction: It can be readily introduced using commercially available di-tert-butyl dicarbonate.

  • Facile Cleavage: The Boc group can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), which are often compatible with other functional groups in the molecule.

Role of 4-(Dimethylamino)pyridine (DMAP)

While the Boc protection can proceed with a non-nucleophilic base like triethylamine (TEA), the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) significantly accelerates the reaction. DMAP acts as a nucleophilic catalyst. It reacts with di-tert-butyl dicarbonate to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is a much more potent acylating agent than (Boc)₂O itself, leading to a more efficient and faster reaction with the indazole nitrogen.[5]

Experimental Protocol

A detailed protocol for the Boc protection of a similar indazole derivative, 5-bromo-4-methyl-1H-indazole, provides a reliable template for this reaction.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methyl-5-nitro-1H-indazole177.1617.7 g0.1
Dichloromethane (CH₂Cl₂)84.93200 mL-
Di-tert-butyl dicarbonate ((Boc)₂O)218.2524.0 g0.11
4-(Dimethylamino)pyridine (DMAP)122.171.22 g0.01

Procedure:

  • In a 500 mL round-bottom flask, dissolve 17.7 g (0.1 mol) of 3-methyl-5-nitro-1H-indazole in 200 mL of dichloromethane.

  • To this solution, add 1.22 g (0.01 mol) of 4-(dimethylamino)pyridine (DMAP).

  • While stirring the mixture at room temperature, add 24.0 g (0.11 mol) of di-tert-butyl dicarbonate portion-wise over 10-15 minutes.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, transfer the reaction mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove any unreacted (Boc)₂O and acidic byproducts.

  • Wash the organic layer with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford pure tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate as a solid.

Boc_Protection_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Dissolve Indazole in CH₂Cl₂ Dissolve Indazole in CH₂Cl₂ Add DMAP Add DMAP Dissolve Indazole in CH₂Cl₂->Add DMAP Add (Boc)₂O Add (Boc)₂O Add DMAP->Add (Boc)₂O Stir at RT (2-4h) Stir at RT (2-4h) Add (Boc)₂O->Stir at RT (2-4h) Wash with NaHCO₃ (aq) Wash with NaHCO₃ (aq) Stir at RT (2-4h)->Wash with NaHCO₃ (aq) Wash with Brine Wash with Brine Wash with NaHCO₃ (aq)->Wash with Brine Dry with Na₂SO₄ Dry with Na₂SO₄ Wash with Brine->Dry with Na₂SO₄ Concentrate Concentrate Dry with Na₂SO₄->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Experimental workflow for the Boc protection of 3-methyl-5-nitro-1H-indazole.

Characterization

The final product, tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, should be thoroughly characterized to confirm its identity and purity.

PropertyValue
Appearance Solid
Molecular Formula C₁₃H₁₅N₃O₄
Molar Mass 277.28 g/mol

Spectroscopic Data (Predicted/Reference):

  • ¹H NMR (CDCl₃, 300 MHz): The spectrum is expected to show a singlet for the tert-butyl group at around δ 1.7 ppm (9H), a singlet for the methyl group at around δ 2.6 ppm (3H), and signals for the aromatic protons in the range of δ 7.5-8.5 ppm. For the similar compound 3-tert-butoxycarbonyl-1H-indazole, the following signals were reported: δ 13.40 (1H, s), 8.15 (1H, d, J = 8.1 Hz), 7.90 (1H, d, J = 8.4 Hz), 7.47-7.42 (1H, m), 7.30 (1H, m), 1.72 (9H, s).[7]

  • ¹³C NMR (CDCl₃, 75 MHz): The spectrum should show a signal for the quaternary carbon of the tert-butyl group at around δ 82 ppm, a signal for the methyl group, and signals for the aromatic and carbonyl carbons. For 3-tert-butoxycarbonyl-1H-indazole, the following signals were reported: δ 28.42, 81.98, 111.91, 121.63, 122.04, 122.81, 126.83, 137.39, 141.63, 162.54.[7]

  • IR (neat): Characteristic absorptions are expected for the C=O stretching of the carbamate (around 1720-1740 cm⁻¹) and the N-O stretching of the nitro group (around 1520 and 1350 cm⁻¹).

Safety Precautions

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetic acid is corrosive and should be handled with care.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Di-tert-butyl dicarbonate can decompose upon heating. Store in a cool place.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate presented in this guide provides a robust and reliable pathway for obtaining this valuable intermediate. The two-step sequence, involving the formation of the indazole core followed by N-Boc protection, is a well-established and scalable process. The detailed experimental protocols and the discussion of the underlying chemical principles are intended to equip researchers with the necessary knowledge to successfully synthesize this compound and utilize it in their drug discovery and development programs. Careful execution of the experimental procedures and adherence to safety guidelines are paramount for achieving high yields and purity of the final product.

References

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  • Porter, H. D.; Peterson, W. D. 5-Nitroindazole. Organic Syntheses, Coll. Vol. 3, p.660 (1955); Vol. 20, p.73 (1940).
  • Gerokonstantis, D.-T.; et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc 2020, viii, 115-124.
  • Google Patents. CN103319410A - Synthesis method of indazole compound.
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  • Patsnap. Synthetic process of 3-methyl-1h-indazole. Eureka.
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  • Supporting Inform
  • BenchChem. Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole. BenchChem.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Ambeed.com. 6494-19-5 | 3-Methyl-6-nitro-1H-indazole.
  • Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry 2000, 65 (20), 6368–6380.
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Foundational

Spectroscopic Characterization of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the expected spectroscopic data for tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, a key interm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. This document synthesizes predictive data based on analogous structures and provides expert interpretation to guide researchers in their analytical endeavors.

Molecular Structure and Key Features

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a heteroaromatic compound featuring an indazole core. The key structural motifs influencing its spectroscopic properties are:

  • The indazole ring system , a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring.

  • A tert-butyl carboxylate (Boc) protecting group at the N1 position of the indazole ring.

  • A methyl group at the C3 position.

  • A nitro group at the C5 position, which is a strong electron-withdrawing group.

Figure 1. Molecular structure of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the number and types of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of the title compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methyl group, and the tert-butyl group.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7d1HH4
~8.3dd1HH6
~7.9d1HH7
~2.6s3HC3-CH₃
~1.7s9HC(CH₃)₃
Interpretation of the ¹H NMR Spectrum

The chemical shifts are influenced by the electronic environment of the protons. The strong electron-withdrawing effect of the nitro group at C5 significantly deshields the adjacent aromatic protons, particularly H4 and H6, pushing their signals downfield. The Boc group, being sterically bulky, can influence the conformation of the molecule and the chemical shifts of nearby protons. The methyl group at C3 is expected to appear as a singlet in the aliphatic region. The nine equivalent protons of the tert-butyl group will also produce a sharp singlet, characteristically upfield.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Record the spectrum on a 300 MHz or higher field NMR spectrometer.[1]

  • Data Acquisition: Acquire the spectrum at room temperature using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The predicted spectrum will show distinct signals for each unique carbon atom in the indazole ring, the methyl group, the Boc group, and the tert-butyl group.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~162C=O (Boc)
~148C5-NO₂
~143C7a
~142C3
~127C3a
~122C6
~118C4
~112C7
~85C (CH₃)₃
~28C(C H₃)₃
~12C3-C H₃
Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the Boc group is expected at the downfield end of the spectrum. The aromatic carbons will appear in the range of 110-150 ppm, with their chemical shifts influenced by the substituents. The carbon attached to the nitro group (C5) will be significantly deshielded. The quaternary carbon of the tert-butyl group will appear around 85 ppm, while the three equivalent methyl carbons of the tert-butyl group will give a signal around 28 ppm. The methyl group at C3 will have a characteristic signal in the upfield region.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Record the spectrum on the same NMR spectrometer used for ¹H NMR.[1]

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shifts using the solvent peak as an internal reference (e.g., the central line of the DMSO-d₆ septet at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Data
Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~2980-2850C-H stretching (aliphatic)
~1730C=O stretching (Boc group)
~1600, ~1470C=C stretching (aromatic ring)
~1520, ~1340N-O stretching (nitro group, asymmetric and symmetric)
~1250, ~1150C-O stretching (ester)
Interpretation of the IR Spectrum

The IR spectrum will be dominated by a strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl stretching of the Boc group. The characteristic symmetric and asymmetric stretching vibrations of the nitro group will appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic and aliphatic C-H stretching vibrations will be observed in their respective regions.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the interferogram to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

Predicted Mass Spectrometry Data
m/zAssignment
~292[M+H]⁺ (protonated molecule)
~236[M - C₄H₈ + H]⁺ (loss of isobutylene)
~192[M - Boc + H]⁺ (loss of the Boc group)
~57[C₄H₉]⁺ (tert-butyl cation)
Interpretation of the Mass Spectrum

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. A characteristic fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate. Another major fragmentation would be the loss of the entire Boc group (100 Da). The tert-butyl cation at m/z 57 is also a characteristic fragment.

G M [M+H]⁺ m/z ≈ 292 frag1 [M - C₄H₈ + H]⁺ m/z ≈ 236 M->frag1 - C₄H₈ frag2 [M - Boc + H]⁺ m/z ≈ 192 M->frag2 - Boc frag3 [C₄H₉]⁺ m/z = 57 M->frag3

Figure 2. Proposed fragmentation pathway for tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile.[1]

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. By combining the insights from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers can confidently verify the identity and purity of this important chemical entity, ensuring the integrity of their downstream applications in drug discovery and development. The provided protocols serve as a practical starting point for obtaining high-quality analytical data.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Boc Protected Nitroindazoles

For researchers, scientists, and professionals in drug development, N-Boc protected nitroindazoles represent a critical class of synthetic intermediates. The indazole core is a key pharmacophore in numerous therapeutic a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, N-Boc protected nitroindazoles represent a critical class of synthetic intermediates. The indazole core is a key pharmacophore in numerous therapeutic agents, and the nitro group provides a versatile handle for further functionalization, most commonly through reduction to an amine. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in masking the N-H of the indazole ring, which enhances solubility in organic solvents, prevents unwanted side reactions, and directs regioselectivity in certain synthetic transformations.

This guide provides a comprehensive overview of the core physical and chemical properties of N-Boc protected nitroindazoles, focusing on practical, field-proven insights to support their effective use in synthesis and drug discovery workflows.

Synthesis and Spectroscopic Characterization

The introduction of the N-Boc group is a foundational step in the utilization of nitroindazoles as building blocks. This section details a robust, self-validating protocol for this protection and outlines the expected spectroscopic characteristics for successful product verification.

General Protocol for N-Boc Protection of Nitroindazoles

The following protocol is a standard and reliable method for the N-protection of the indazole ring using di-tert-butyl dicarbonate (Boc)₂O. The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for activating the (Boc)₂O, thereby enabling the reaction to proceed efficiently with the relatively non-nucleophilic indazole nitrogen.

Experimental Protocol: N-Boc Protection

  • Dissolution: Dissolve the starting nitroindazole (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add triethylamine (TEA, 1.5 eq.), di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the more polar nitroindazole starting material and the appearance of a less polar product spot. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ to remove acidic impurities and DMAP, followed by a wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected nitroindazole.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Trustworthiness Insight: The aqueous NaHCO₃ wash is a self-validating step. The Boc group is stable to mild aqueous base, while the catalyst (DMAP) and any unreacted (Boc)₂O (which hydrolyzes) are effectively removed. Successful isolation of the product after this step confirms the stability of the protecting group under these work-up conditions.

Spectroscopic Characterization

Definitive confirmation of N-Boc protection is achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most telling feature in the ¹H NMR spectrum is the appearance of a large singlet in the upfield region, typically around δ 1.4-1.6 ppm , corresponding to the nine equivalent protons of the tert-butyl group.[1] The aromatic protons on the indazole ring will also exhibit shifts compared to the unprotected precursor due to the electronic changes upon N-acylation.

  • ¹³C NMR Spectroscopy: The presence of the Boc group is confirmed by two characteristic signals: one for the quaternary carbon of the t-butyl group at approximately δ 85-87 ppm and one for the carbamate carbonyl carbon around δ 148-150 ppm .

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbamate carbonyl (C=O) stretch will be present, typically in the range of 1725-1750 cm⁻¹ . The N-H stretching band of the parent indazole (around 3100-3300 cm⁻¹) will be absent.[2][3]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the N-Boc protected nitroindazole should be observed. A characteristic fragmentation pattern is the loss of the tert-butyl group (-57 amu) or isobutylene (-56 amu).

Physical Properties

The physical properties of N-Boc protected nitroindazoles dictate their handling, purification, and reaction setup.

Known N-Boc Protected Nitroindazole Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
tert-Butyl 5-nitro-1H-indazole-1-carboxylate129488-09-1C₁₂H₁₃N₃O₄263.25
tert-Butyl 6-nitro-1H-indazole-1-carboxylate219503-74-9C₁₂H₁₃N₃O₄263.25
tert-Butyl 7-nitro-1H-indazole-1-carboxylate173459-52-4C₁₂H₁₃N₃O₄263.25
tert-Butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate459133-69-8C₁₂H₁₂IN₃O₄389.15
Solubility and Melting Point
  • Solubility: These compounds generally exhibit good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). They are typically poorly soluble in non-polar solvents like hexanes and are practically insoluble in water. For instance, tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate is reported to be only slightly soluble in water (1.5 g/L at 25 °C).[4]

  • Melting Point: N-Boc protected nitroindazoles are typically crystalline solids at room temperature. Specific melting points are not widely reported in consolidated databases but must be determined empirically for each synthesized batch as a measure of purity.

Crystallography

While X-ray crystallography is the definitive method for structure elucidation, there are currently no publicly deposited crystal structures for simple N-Boc protected nitroindazoles in the Cambridge Structural Database (CSD). However, the general planarity of the indazole ring system and the defined geometry of the N-Boc group make these molecules amenable to crystallization, which can be invaluable for confirming regiochemistry.[5][6][7]

Chemical Properties and Reactivity

The chemical utility of these intermediates is defined by the interplay between the reactivity of the nitroindazole core and the stability of the N-Boc protecting group.

Key reactive sites on an N-Boc protected nitroindazole.
Stability of the N-Boc Group

The N-Boc group is generally stable to basic conditions, nucleophiles, and many reductive conditions. However, its primary characteristic is its lability under acidic conditions.[8]

  • Acid Sensitivity: The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.

  • Stability in Cross-Coupling: Caution is warranted during transition-metal-catalyzed cross-coupling reactions. It has been reported that during a Suzuki coupling on 3-iodo-5-nitro-1H-indazole-1-carboxylate, significant deprotection of the N-Boc group occurred, leading to low yields of the desired product.[9] This suggests that certain catalytic systems or reaction conditions may be harsh enough to cleave the Boc group, necessitating careful optimization.

Reactivity of the Nitroindazole Core

With the indazole nitrogen protected, synthetic transformations can be directed towards the nitro group or other positions on the aromatic ring.

Reduction of the Nitro Group: The conversion of the nitro group to an amine is one of the most valuable transformations for this class of compounds, as it unmasks a key nucleophilic site for building molecular complexity. This reduction can often be achieved chemoselectively, leaving the Boc group intact.

Experimental Protocol: Chemoselective Nitro Reduction

  • Setup: Dissolve the N-Boc protected nitroindazole (1.0 eq.) in a solvent mixture such as methanol or ethanol/water.

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 eq.) followed by the careful, portion-wise addition of zinc dust or iron powder (5-10 eq.). The reaction is exothermic and may require cooling.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature or with gentle heating (40-50 °C). Monitor the reaction by TLC until the starting material is consumed.

  • Filtration and Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the metal salts, washing the pad with the reaction solvent.

  • Extraction: Concentrate the filtrate. If an aqueous solvent was used, extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected aminoindazole, which can be purified further by chromatography if necessary.

Expertise Insight: The choice of reducing agent is critical for chemoselectivity. While catalytic hydrogenation (e.g., H₂ over Pd/C) is highly efficient for nitro reduction, it can sometimes lead to concurrent deprotection depending on the catalyst and acidic impurities.[10][11] Metal/acid systems like Fe/NH₄Cl or SnCl₂/HCl are often preferred for their reliability in preserving the Boc group.[12][13]

Deprotection of the N-Boc Group

The final step in many synthetic sequences is the removal of the Boc group to reveal the N-H of the indazole ring.

General synthetic workflow utilizing N-Boc protected nitroindazoles.

Experimental Protocol: N-Boc Deprotection with TFA

  • Dissolution: Dissolve the N-Boc protected indazole (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

  • Removal of Acid: Concentrate the reaction mixture in vacuo. To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene two to three times.

  • Neutralization and Isolation: Dissolve the residue in an organic solvent and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Dry the organic layer, concentrate, and purify the deprotected product as needed.

Safety and Handling

Nitroaromatic compounds should be handled with care as they are potentially energetic and can have toxicological properties.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep containers tightly sealed.

This guide provides a foundational understanding of the properties and handling of N-Boc protected nitroindazoles. By leveraging these insights, researchers can confidently and effectively incorporate these versatile building blocks into their synthetic strategies for the development of novel chemical entities.

References

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available from: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. 2018-08-16. Available from: [Link]

  • A new reagent for selective reduction of nitro group. Indian Academy of Sciences. Available from: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. 2023-09-05. Available from: [Link]

  • 1 H NMR and 13 C NMR shifts of all compounds. ResearchGate. Available from: [Link]

  • Reduction of nitro compounds. Wikipedia. Available from: [Link]

  • Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][2][4]triazin-4(6H)-ones. ResearchGate. 2025-08-09. Available from: [Link]

  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. ResearchGate. 2013-10-14. Available from: [Link]

  • Methods for preparing indazole compounds. Google Patents.
  • tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. PubChem. Available from: [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. Available from: [Link]

  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. ResearchGate. Available from: [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. Available from: [Link]

  • Cross-Coupling Reactions of Nitroarenes. PubMed. 2021-07-20. Available from: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available from: [Link]

  • Overlaid X-ray crystal structures of compounds 32 (blue) and 42 (orange). ResearchGate. Available from: [Link]

  • N‐Boc‐Amides in Cross‐Coupling Reactions. ResearchGate. Available from: [Link]

  • Crystal structure and antimycobacterial evaluation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one. National Institutes of Health. Available from: [Link]

  • Cross-Coupling Reactions of Nitroarenes. ResearchGate. Available from: [Link]

  • Unprecedented crystallization and X-ray crystal structure of racemic N(alpha)-(t-butyloxycarbonyl)-L-L-phenylalanine N-methoxy-N-methylamide. PubMed. Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. 2024-04-25. Available from: [Link]

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Foundational

The Synthesis of Substituted 5-Nitro-1H-Indazoles: A Technical Guide for Drug Discovery Professionals

Abstract The 5-nitro-1H-indazole scaffold is a cornerstone in medicinal chemistry, integral to the architecture of numerous pharmacologically active agents. Its prevalence in therapeutics, ranging from oncology to anti-i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-nitro-1H-indazole scaffold is a cornerstone in medicinal chemistry, integral to the architecture of numerous pharmacologically active agents. Its prevalence in therapeutics, ranging from oncology to anti-inflammatory applications, underscores the critical need for robust and versatile synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to substituted 5-nitro-1H-indazoles. We will dissect classical and contemporary methods, elucidating the mechanistic rationale behind experimental choices and offering field-proven insights to navigate the complexities of their synthesis. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to efficiently construct this privileged heterocyclic system.

Introduction: The Significance of the 5-Nitro-1H-Indazole Core

The indazole ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in drug discovery. The introduction of a nitro group at the 5-position profoundly influences the molecule's electronic properties and metabolic stability, often enhancing its biological activity. Substituted 5-nitro-1H-indazoles are key components in a variety of therapeutic agents, including those with anti-cancer and anti-inflammatory properties.[1] The ability to strategically introduce a diverse range of substituents onto this core structure is paramount for modulating pharmacokinetic and pharmacodynamic profiles, making the synthesis of these derivatives a critical endeavor in the development of new chemical entities.

Classical Approach: Diazotization of Substituted o-Toluidines

One of the most established and straightforward methods for the synthesis of the parent 5-nitro-1H-indazole is the diazotization of 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline), followed by intramolecular cyclization.[2][3] This method is particularly effective for large-scale synthesis of the unsubstituted core, which can then be further functionalized.

Mechanistic Rationale

The reaction proceeds via the in situ formation of nitrous acid from sodium nitrite and a strong acid, typically acetic acid. The nitrous acid then diazotizes the primary aromatic amine of 2-amino-5-nitrotoluene to form a diazonium salt. This intermediate is unstable and undergoes a spontaneous intramolecular cyclization, with the loss of a proton, to form the stable aromatic indazole ring. The strongly electron-withdrawing nitro group at the 5-position facilitates this reaction.[4]

Experimental Protocol: Synthesis of 5-Nitro-1H-Indazole[2]

Starting Material: 2-Amino-5-nitrotoluene Reagents: Glacial Acetic Acid, Sodium Nitrite, Methanol (for recrystallization)

Step-by-Step Procedure:

  • In a large round-bottom flask equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L).

  • Cool the solution to 15-20°C in an ice bath.

  • Prepare a solution of sodium nitrite (0.36 mol) in water (60 mL).

  • Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once. Ensure the temperature does not exceed 25°C.

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the solution to stand at room temperature for 3 days.

  • Concentrate the solution under reduced pressure on a steam bath.

  • Add water (200 mL) to the residue and stir to form a slurry.

  • Filter the crude product, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from boiling methanol with decolorizing charcoal to obtain pure 5-nitro-1H-indazole as pale yellow needles.

Expected Yield: 72-80%[2] Melting Point: 208–209°C[2]

Causality Behind Experimental Choices
  • Choice of Acid: Glacial acetic acid serves as both a solvent and a proton source for the in situ generation of nitrous acid.

  • Temperature Control: Maintaining a low temperature during the addition of sodium nitrite is crucial to prevent the decomposition of the unstable diazonium salt and minimize the formation of side products.[2]

  • Reaction Time: The extended reaction time of three days allows for the slow and complete cyclization of the diazonium intermediate.

Modern Synthesis: Intramolecular SNAr Cyclization of Arylhydrazones

A highly versatile and efficient modern approach for the synthesis of N-substituted 5-nitro-1H-indazoles involves the intramolecular nucleophilic aromatic substitution (SNAr) of arylhydrazones derived from ortho-halo-nitroaromatics.[5][6][7] This method allows for the direct installation of a substituent at the N-1 position of the indazole ring.

Mechanistic Rationale

The synthesis begins with the condensation of an ortho-halo-nitro-substituted benzaldehyde or acetophenone (e.g., 2-fluoro-5-nitrobenzaldehyde) with a substituted hydrazine to form the corresponding arylhydrazone. In the presence of a base, the hydrazone is deprotonated, forming a nucleophilic nitrogen. This nucleophile then attacks the electron-deficient aromatic ring at the carbon bearing the halogen, displacing it in an intramolecular Sngcontent-ng-c2487356420="" class="ng-star-inserted">NAr reaction to form the indazole ring. The presence of the strongly electron-withdrawing nitro group para to the leaving group is critical for activating the ring towards nucleophilic attack.[8]

SNAr_Mechanism Mechanism of Intramolecular SNAr Cyclization A Arylhydrazone B Deprotonation (Base) A->B -H+ C Nucleophilic Attack B->C Intramolecular D Meisenheimer Complex (Intermediate) C->D E Halide Elimination D->E -X- F 1-Aryl-5-nitro-1H-indazole E->F

Caption: Intramolecular SNAr mechanism for 1-aryl-5-nitro-1H-indazole synthesis.

Experimental Protocols

Protocol A: Two-Step Synthesis of 1-Aryl-5-nitro-1H-indazoles [5]

Starting Materials: 2-Fluoro-5-nitrobenzaldehyde or 2'-Fluoro-5'-nitroacetophenone, Arylhydrazine Reagents: DMF, K₂CO₃

Step 1: Arylhydrazone Formation

  • To a stirred solution of the arylhydrazine (1.0 mmol) in DMF (5 mL) at 50°C, add the 2-fluoro-5-nitro-carbonyl compound (1.0 mmol).

  • Stir the mixture at 50°C for 2 hours. Monitor the reaction by TLC to confirm the consumption of the starting carbonyl compound.

Step 2: Intramolecular SNAr Cyclization

  • To the reaction mixture containing the arylhydrazone, add K₂CO₃ (3.0 mmol).

  • Heat the mixture to 90°C and stir for the required time (typically 4-12 hours).

  • After cooling, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under vacuum.

  • Purify the product by column chromatography.

Protocol B: One-Pot Domino Synthesis of 1-Aryl-3-methyl-5-nitro-1H-indazoles [5]

Starting Materials: 2'-Fluoro-5'-nitroacetophenone, Arylhydrazine Reagents: DMF, K₂CO₃

Step-by-Step Procedure:

  • To a stirred solution of 2'-fluoro-5'-nitroacetophenone (1.0 mmol) in DMF (5 mL) at 90°C, add the arylhydrazine (1.1 mmol) and K₂CO₃ (3.0 mmol).

  • Stir the mixture at 90°C for the required time (typically 2-6 hours).

  • Workup and purify the product as described in Protocol A.

Data Presentation: Synthesis of Substituted 5-Nitro-1H-Indazoles via SNAr Cyclization
Starting Carbonyl CompoundHydrazineProductYield (%) (Two-Step)[5]Yield (%) (One-Pot)[5]
2'-Fluoro-5'-nitroacetophenonePhenylhydrazine3-Methyl-1-phenyl-5-nitro-1H-indazole9595
2'-Fluoro-5'-nitroacetophenone4-Methoxyphenylhydrazine1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole9494
2'-Fluoro-5'-nitroacetophenone4-Chlorophenylhydrazine1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole9393
2-Fluoro-5-nitrobenzaldehydePhenylhydrazine1-Phenyl-5-nitro-1H-indazole7272
2-Fluoro-5-nitrobenzaldehyde4-Methoxyphenylhydrazine1-(4-Methoxyphenyl)-5-nitro-1H-indazole6767
Causality Behind Experimental Choices
  • Choice of Halogen: Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly activates the ortho-carbon for nucleophilic attack.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and the reaction intermediates, facilitating the reaction.

  • Base: Potassium carbonate is a mild base that is sufficient to deprotonate the arylhydrazone without causing significant side reactions.

  • One-Pot vs. Two-Step: The one-pot procedure is more efficient for the acetophenone series, while the benzaldehyde series benefits from a stepwise addition of reagents to maximize yield.[5]

Other Modern Synthetic Strategies

While the SNAr approach is highly effective for N-substituted derivatives, other modern methods offer alternative pathways to the indazole core, often with different regioselectivity and substrate scope.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles and indazolones from ortho-nitrobenzylamines or related starting materials.[9][10] The reaction proceeds through a key nitroso intermediate generated in situ under basic conditions, followed by an N-N bond-forming heterocyclization.[11] While typically yielding 2H-indazoles, this methodology is significant for its use of inexpensive starting materials and avoidance of toxic metals.[9]

Davis_Beirut_Workflow General Workflow of the Davis-Beirut Reaction Start o-Nitrobenzylamine Derivative Base Base (e.g., KOH) in Alcohol Start->Base Intermediate In situ generation of Nitroso Intermediate Base->Intermediate Cyclization N-N Bond Formation (Heterocyclization) Intermediate->Cyclization Product 2H-Indazole Derivative Cyclization->Product

Caption: Simplified workflow of the Davis-Beirut reaction for 2H-indazole synthesis.

Cadogan Reductive Cyclization

The Cadogan reaction is a classic method for the synthesis of various N-heterocycles, including indazoles, through the reductive cyclization of nitroarenes using trivalent phosphorus reagents like triethyl phosphite.[12][13] A mild, one-pot variation involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization with tri-n-butylphosphine to yield 2H-indazoles.[14] This method is advantageous as it avoids the isolation of intermediates.

Conclusion

The synthesis of substituted 5-nitro-1H-indazoles is a dynamic field, with both classical and modern methods offering unique advantages. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and available starting materials. The diazotization of o-toluidines remains a robust method for the parent scaffold, while the intramolecular SNAr cyclization of arylhydrazones provides an efficient and versatile entry to N-1 substituted analogs. As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the drug discovery community.

References

  • Davis–Beirut reaction. In Wikipedia. Retrieved from [Link]

  • Abboud, M., Kurth, M. J., & Haddadin, M. J. (2018). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health. Retrieved from [Link]

  • Porter, H. D., & Peterson, W. D. (1941). 5-NITROINDAZOLE. Organic Syntheses, 21, 84. doi:10.15227/orgsyn.021.0084
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Kurth, M. J., & Haddadin, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2276-2287. doi:10.1021/acs.accounts.9b00214
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. doi:10.1021/ol5012423
  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. (2011). ResearchGate. Retrieved from [Link]

  • The Davis-Beirut Reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic Addition to 3-alkoxy-2H-indazoles. (2011). PubMed. Retrieved from [Link]

  • Al-Ghamdi, J. K., Ghareb, N., & Bakher, R. A. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. doi:10.3390/molecules23030674
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). MDPI. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (2019). National Institutes of Health. Retrieved from [Link]

  • C-N and N-N bond formation via Reductive Cyclization: Progress in Cadogan /Cadogan-Sundberg Reactionǂ. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2008). ResearchGate. Retrieved from [Link]

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  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PMC - PubMed Central. Retrieved from [Link]

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  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. Retrieved from [Link]

  • Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. (2017). PMC. Retrieved from [Link]

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Exploratory

Strategic Application of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The indazole nucleus is a cornerstone pharmacophore in contemporary drug discovery, forming the structural ba...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The indazole nucleus is a cornerstone pharmacophore in contemporary drug discovery, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2] This guide focuses on tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, a strategically designed synthetic intermediate. While not a therapeutic agent itself, this molecule is a highly valuable building block for the construction of compound libraries targeting a range of diseases. We will deconstruct its molecular architecture to understand the specific role of each component: the privileged indazole scaffold, the bio-active 5-nitro group, the modulating 3-methyl substituent, and the synthetically crucial N-1 Boc protecting group. This whitepaper provides field-proven insights into its synthesis, strategic manipulation, and application in creating novel drug candidates, supported by detailed protocols and mechanistic diagrams.

The Indazole Scaffold: A Privileged Core in Drug Discovery

The Rise of Indazoles in Kinase Inhibition

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is classified as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets with high affinity. In medicinal chemistry, indazoles are particularly renowned for their ability to function as "hinge-binding" motifs in protein kinase inhibitors.[1][3] Protein kinases, which regulate a vast number of cellular processes, have an ATP binding site containing a flexible "hinge region." The nitrogen atoms of the indazole's pyrazole ring are adept at forming critical hydrogen bonds with the backbone amide groups of this hinge, effectively anchoring the inhibitor and blocking ATP binding.[4]

Marketed Drugs and Mechanism of Action

Several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Linifanib, feature an indazole core.[1] These drugs primarily target vascular endothelial growth factor receptors (VEGFRs), inhibiting angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis. The indazole moiety typically serves as the central scaffold from which other functional groups project to occupy adjacent hydrophobic pockets and solvent-exposed regions of the ATP binding site, thereby enhancing potency and selectivity.[5]

Boc_Strategy_Workflow Fig 3. Synthetic workflow enabled by Boc protection. Start Indazole Core (N-1 Unprotected) Protected Boc-Protected Indazole Start->Protected Boc₂O, Base Reacted Regioselective Reaction (e.g., at C-3) Protected->Reacted 1. Base (nBuLi) 2. Electrophile Deprotected Final Product (N-1 Deprotected) Reacted->Deprotected Acid (TFA) Synthetic_Diversification Fig 4. Diversification workflow from the title compound. Start tert-Butyl 3-methyl-5-nitro- 1H-indazole-1-carboxylate Amino tert-Butyl 5-amino-3-methyl- 1H-indazole-1-carboxylate Start->Amino Step 1: Nitro Reduction (e.g., SnCl₂, H₂/Pd-C) Coupled Step 2: Amide Coupling (5-N-Acyl Derivative) Amino->Coupled R-COOH, Coupling Agent (e.g., HATU, EDCI) Deprotected Step 3: Boc Deprotection (Free N-1 Indazole) Coupled->Deprotected TFA, DCM Final Step 4: N-1 Alkylation (Final Drug Candidates) Deprotected->Final R'-X, Base (e.g., K₂CO₃, NaH)

Sources

Foundational

The Nitroindazole Scaffold: A Privileged Structure in Modern Drug Discovery

A Senior Application Scientist's Guide to a Versatile Pharmacophore For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landsca...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Pharmacophore

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of heterocyclic chemistry, the indazole nucleus, particularly when substituted with a nitro group, has emerged as a "privileged scaffold." This guide provides an in-depth technical exploration of the diverse biological activities of nitroindazole derivatives, moving beyond a simple recitation of facts to offer field-proven insights into their mechanisms of action, therapeutic potential, and the experimental methodologies crucial for their evaluation.

Section 1: The Chemical Versatility and Biological Significance of Nitroindazoles

The indazole core, a bicyclic aromatic heterocycle, offers a unique three-dimensional structure that can be readily functionalized. The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. The position of the nitro group on the indazole ring (e.g., 5-nitro, 6-nitro, or 7-nitro) is a critical determinant of the compound's pharmacological profile, directing its therapeutic applications towards oncology, infectious diseases, and neurological disorders.

Anticancer Activity: Exploiting Cellular Stress and Proliferation Pathways

Nitroindazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of cellular stress and interference with proliferative signaling.

Mechanism of Action: A key aspect of the anticancer activity of some nitroindazole derivatives is their ability to induce the production of reactive oxygen species (ROS) within cancer cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis. Furthermore, certain derivatives have been shown to interfere with critical signaling pathways involved in cell cycle progression and proliferation.

Derivatives of 6-nitroindazole, for instance, have shown promising antiproliferative effects against various cancer cell lines.[1] Studies on novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed significant activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the range of 5–15 μM.[1] This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds.[1] Similarly, certain 3-alkoxy- or 3-hydroxy-1-[omega-(dialkylamino)alkyl]-5-nitroindazoles have exhibited moderate antineoplastic activity against TK-10 and HT-29 cell lines.[2][3]

Experimental Workflow: Assessing Antiproliferative Activity

A fundamental experiment to determine the anticancer potential of a nitroindazole derivative is the assessment of its cytotoxicity against cancer cell lines. The MTT assay is a widely used, reliable, and relatively straightforward colorimetric method for this purpose.

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of nitroindazole derivative B->C D Incubate for 48-72 hours C->D E Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 value H->I

Caption: Workflow of the MTT assay for assessing cell viability.

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460, TK-10, HT-29) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Compound Preparation and Treatment: Prepare a stock solution of the nitroindazole derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiparasitic Activity: A Promising Avenue for Neglected Tropical Diseases

Nitroindazole derivatives have emerged as promising therapeutic candidates for several protozoan diseases, including Chagas disease, leishmaniasis, and trichomoniasis.[4][5] Their chemical similarity to existing drugs like nifurtimox and benznidazole has spurred research in this area.[3]

Mechanism of Action: The antiparasitic action of nitroindazoles is often attributed to the activation of the nitro group by parasitic nitroreductases.[6] This reduction process can generate cytotoxic nitroso and hydroxylamine intermediates and reactive oxygen species (ROS), which induce oxidative stress and damage parasitic cells.[6][7] This mechanism is particularly effective in the anaerobic or microaerophilic environments where many of these parasites thrive. Electron microscopy studies have revealed that these compounds can cause significant structural and ultrastructural damage to parasites.[4]

Numerous studies have highlighted the potent in vitro activity of 5-nitroindazole derivatives against various parasites. For instance, new 3-alkoxy- or 3-hydroxy-1-[omega-(dialkylamino)alkyl]-5-nitroindazoles have demonstrated remarkable trichomonacidal activity against Trichomonas vaginalis and interesting antichagasic activity against Trypanosoma cruzi.[2][3] Furthermore, 2-benzyl-5-nitroindazolin-3-one derivatives have shown selective and potent in vitro activity against Leishmania amazonensis, with some compounds being as active as the reference drug Amphotericin B.[8] The trypanocidal activity of 5-nitroindazoles has been confirmed in both in vitro and in vivo models of Chagas' disease.[9]

Illustrative Data: In Vitro Activity of 2-benzyl-5-nitroindazolin-3-one Derivatives against L. amazonensis

CompoundIC50 (µM) against AmastigotesSelectivity Index
Derivative A0.46 ± 0.01875
Amphotericin B(Active, value not specified)(Not specified)

Data synthesized from a study on 2-benzyl-5-nitroindazolin-3-one derivatives.[8]

Antimicrobial and Anti-inflammatory Properties

The biological activity of nitroindazoles extends to antibacterial and anti-inflammatory effects. A series of 2-azetidinone derivatives of 6-nitro-1H-indazole were found to possess in vitro antibacterial, antifungal, and antitubercular activities.[1]

In the context of inflammation, indazole derivatives, including 6-nitroindazole, have been investigated for their ability to modulate inflammatory responses.[1] One study demonstrated that 6-nitroindazole exhibited the highest inhibition of DPPH free radical generation among the tested indazoles, indicating potent antioxidant activity.[10] This free radical scavenging ability was further supported by its capacity to scavenge nitric oxide.[10]

Experimental Protocol: Nitric Oxide Radical Scavenging Assay

This assay provides a quantitative measure of a compound's ability to scavenge nitric oxide radicals, a key mediator in inflammatory processes.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 2 mL of 10 mM sodium nitroprusside in phosphate-buffered saline (pH 7.4) and 0.5 mL of the test nitroindazole derivative at various concentrations.

  • Incubation: Incubate the mixture at 25°C for 150 minutes.

  • Griess Reagent Addition: After incubation, add 0.5 mL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2% H3PO4) to the reaction mixture.

  • Absorbance Measurement: Allow the color to develop for 5-10 minutes and measure the absorbance at 546 nm.

  • Calculation: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the test samples with that of the control (without the test compound).

Section 2: Neurological and Neuroprotective Effects: The Role of Nitric Oxide Synthase Inhibition

A significant area of research for nitroindazole derivatives, particularly 7-nitroindazole, revolves around their ability to selectively inhibit neuronal nitric oxide synthase (nNOS).[11][12][13] Nitric oxide (NO) is a crucial signaling molecule in the nervous system, and its dysregulation is implicated in various neurological disorders.

Mechanism of Action: 7-Nitroindazole acts as a selective inhibitor of nNOS, the enzyme responsible for producing NO in neurons.[11][13] By reducing the production of NO, 7-nitroindazole can modulate neuronal signaling and has shown neuroprotective effects in various models of neurotoxicity.[13][14] For example, it has been shown to protect against MPTP-induced dopaminergic neurotoxicity, a model for Parkinson's disease, by attenuating the increase in 3-nitrotyrosine, a marker of NO-mediated damage.[14]

nNOS_Inhibition cluster_neuron Neuron cluster_pathology Pathological Conditions Arginine L-Arginine NO Nitric Oxide Arginine->NO nNOS nNOS nNOS Arginine->nNOS Neuronal_Signaling Neuronal Signaling NO->Neuronal_Signaling Modulates Nitroindazole 7-Nitroindazole nNOS_inhibition Nitroindazole->nNOS_inhibition Inhibits Neurotoxicity Neurotoxicity Neuronal_Signaling->Neurotoxicity Excessive NO can lead to nNOS->NO

Caption: Inhibition of neuronal nitric oxide synthase by 7-nitroindazole.

Furthermore, 7-nitroindazole has been shown to possess anxiolytic-like properties in preclinical models.[13][15] However, it is important to note that sedative effects have also been observed, which could be a limiting factor for its therapeutic use.[15] Studies have also indicated that nNOS activity plays a role in learning and memory formation, as 7-nitroindazole has been shown to impair spatial learning in rats.[16]

Section 3: Synthesis and Future Directions

The synthesis of nitroindazole derivatives can be achieved through various chemical routes, often involving the cyclization of appropriately substituted phenylhydrazines or the nitration of the indazole core. The versatility of these synthetic approaches allows for the generation of a wide array of derivatives with diverse substitution patterns, enabling the fine-tuning of their biological activities. The development of biocatalytic routes, such as nitroreductase-triggered indazole formation, offers a more sustainable approach to their synthesis.[7]

Future research in this field will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of nitroindazole derivatives for specific biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical studies to evaluate the therapeutic potential and safety of lead compounds.

  • Development of Drug Delivery Systems: To improve the pharmacokinetic properties and target-specific delivery of nitroindazole derivatives.

References

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  • Medhurst, A. D., et al. (1994). Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. PubMed. Retrieved from [Link]

  • MDPI. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Retrieved from [Link]

  • Mollineda, A., et al. (2023, October 30). Antileishmanial activity of 5-nitroindazole derivatives. PMC - PubMed Central. Retrieved from [Link]

  • Sridhar, V., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. Retrieved from [Link]

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  • Terholsen, H., et al. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. Retrieved from [Link]

  • El Moctar Abeidi, M. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • Martín-Escolano, R., et al. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. PubMed. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Retrieved from [Link]

  • Itzhak, Y., et al. (2013). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. PubMed Central. Retrieved from [Link]

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Exploratory

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendance of a Heterocycle The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Heterocycle

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2][3] While relatively rare in nature, synthetic derivatives of indazole have demonstrated a remarkable breadth of biological activities, leading to their incorporation into a multitude of clinically successful therapeutic agents.[1][4] This guide, intended for professionals in drug discovery and development, provides a comprehensive overview of the indazole core, from its fundamental synthesis to its nuanced role in the design of targeted therapies. We will delve into the synthetic methodologies that grant access to this privileged scaffold, explore the intricate structure-activity relationships (SAR) that govern its biological effects, and examine its application in the development of groundbreaking drugs.

The versatility of the indazole nucleus lies in its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[3] Furthermore, the two nitrogen atoms within the pyrazole ring offer multiple points for substitution, allowing for the fine-tuning of physicochemical properties and target affinity.[1] These attributes have propelled the indazole scaffold to the forefront of drug design, particularly in the realm of oncology, where it forms the core of several approved kinase, PARP, and HDAC inhibitors.[5]

Synthetic Strategies for the Indazole Core

The construction of the indazole nucleus is a well-established field of organic synthesis, with a variety of methods available to access its different tautomeric forms (1H-, 2H-, and 3H-indazoles).[6] The choice of synthetic route is often dictated by the desired substitution pattern on both the benzene and pyrazole rings.

Classical and Modern Methodologies

Historically, methods such as the Jacobson indazole synthesis have been employed, which involves the diazotization of o-toluidine derivatives.[7][8] While foundational, these methods can sometimes be limited by harsh reaction conditions and the availability of starting materials.

More contemporary approaches offer greater flexibility and functional group tolerance. The Davis-Beirut reaction , for instance, provides a versatile entry into 2H-indazoles and indazolones under both acidic and basic conditions.[9][10][11][12] This reaction proceeds through an o-nitrosobenzaldehyde intermediate and offers a high degree of diversification.[10]

Palladium-catalyzed cross-coupling reactions have also become indispensable in the synthesis of functionalized indazoles. These methods allow for the direct arylation and amination of the indazole core, providing a powerful tool for late-stage diversification in drug discovery programs.[13]

Representative Experimental Protocol: Silver(I)-Mediated Intramolecular Oxidative C-H Amination

This modern method provides an efficient route to 3-substituted 1H-indazoles from readily available arylhydrazones.[14]

Step 1: Synthesis of the Arylhydrazone Precursor

  • To a solution of the desired substituted phenylhydrazine (1.0 eq) in ethanol, add the corresponding aldehyde or ketone (1.1 eq).

  • Add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • The resulting arylhydrazone can often be isolated by filtration or after removal of the solvent under reduced pressure.

Step 2: Intramolecular C-H Amination

  • Dissolve the arylhydrazone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane.

  • Add silver(I) oxide (Ag₂O) (2.0 eq) as the oxidant.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the silver salts.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.

G cluster_synthesis Synthetic Workflow: Silver(I)-Mediated C-H Amination start Arylhydrazine + Aldehyde/Ketone hydrazone Arylhydrazone Formation start->hydrazone EtOH, cat. AcOH amination Intramolecular C-H Amination (Ag₂O, Heat) hydrazone->amination product 3-Substituted 1H-Indazole amination->product

A simplified workflow for the synthesis of 3-substituted 1H-indazoles.

Medicinal Chemistry of Indazole Derivatives: Targeting Key Disease Pathways

The true power of the indazole scaffold is realized in its application as a template for the design of potent and selective inhibitors of various enzyme families implicated in human diseases.

Indazole-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[5] The indazole core has proven to be an exceptional scaffold for the development of kinase inhibitors.[15]

Structure-Activity Relationship (SAR) Insights:

  • Hinge-Binding: The N1 and N2 atoms of the indazole ring can act as hydrogen bond donors and acceptors, respectively, enabling strong interactions with the hinge region of the kinase ATP-binding pocket.

  • Gatekeeper Pocket Interactions: Substituents at the C3 position of the indazole ring can be directed towards the "gatekeeper" residue, a key determinant of kinase selectivity.

  • Solvent-Exposed Region: Modifications at the C5 and C6 positions often extend into the solvent-exposed region, providing opportunities to modulate physicochemical properties such as solubility and cell permeability.[15]

Case Study: Pazopanib (Votrient®)

Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[9] It potently inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit, thereby blocking tumor angiogenesis and proliferation.[12][16][17]

G cluster_pathway Pazopanib Mechanism of Action Pazopanib Pazopanib VEGFR VEGFR Pazopanib->VEGFR PDGFR PDGFR Pazopanib->PDGFR cKit c-Kit Pazopanib->cKit Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Tumor Cell Proliferation PDGFR->Proliferation Survival Tumor Cell Survival cKit->Survival

Pazopanib inhibits multiple receptor tyrosine kinases.
Clinical TrialPhaseIndicationKey Finding
VEG105192IIIAdvanced Renal Cell CarcinomaPazopanib significantly prolonged progression-free survival compared to placebo.[18]
PALETTEIIIAdvanced Soft Tissue SarcomaPazopanib demonstrated a significant improvement in progression-free survival.[17]
PISCESIVAdvanced Renal Cell CarcinomaPatients reported a preference for pazopanib over sunitinib, citing better quality of life and less fatigue.[4]
Indazole-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks.[19] Inhibiting PARP in cancer cells with underlying defects in homologous recombination (HR), such as those with BRCA1/2 mutations, leads to synthetic lethality and tumor cell death.

Structure-Activity Relationship (SAR) Insights:

  • Nicotinamide Mimicry: The indazole carboxamide moiety effectively mimics the nicotinamide portion of the NAD+ cofactor, binding to the catalytic site of PARP.

  • Pharmacophore Optimization: The linker and the terminal basic group are critical for achieving high potency and favorable pharmacokinetic properties.

Case Study: Niraparib (Zejula®)

Niraparib is a potent and selective inhibitor of PARP-1 and PARP-2, approved for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.[20][21]

G cluster_pathway Niraparib Mechanism of Action Niraparib Niraparib PARP PARP Niraparib->PARP SSB_Repair Single-Strand Break Repair PARP->SSB_Repair DSB Double-Strand Breaks SSB_Repair->DSB HR_Deficient_Cell HR-Deficient Cancer Cell DSB->HR_Deficient_Cell Apoptosis Apoptosis HR_Deficient_Cell->Apoptosis

Niraparib induces synthetic lethality in HR-deficient cancer cells.
Clinical TrialPhaseIndicationKey Finding
NOVAIIIRecurrent Ovarian CancerNiraparib significantly prolonged progression-free survival in patients with and without BRCA mutations.[20][22]
PRIMAIIIFirst-Line Ovarian Cancer MaintenanceNiraparib demonstrated a significant improvement in progression-free survival in patients with HR-deficient tumors.[23][24]
Indazole-Based HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[25] By removing acetyl groups from histones, HDACs promote a condensed chromatin structure, leading to transcriptional repression. HDAC inhibitors can reactivate the expression of tumor suppressor genes and induce cell cycle arrest, differentiation, and apoptosis.[14][26]

Structure-Activity Relationship (SAR) Insights:

  • Zinc-Binding Group: A key feature of many HDAC inhibitors is a zinc-binding group, such as a hydroxamic acid, which chelates the zinc ion in the active site of the enzyme.

  • Linker Region: The linker connecting the indazole cap to the zinc-binding group is crucial for optimizing potency and isoform selectivity.

  • Cap Group: The indazole moiety serves as a "cap" group that interacts with the surface of the enzyme, contributing to binding affinity and selectivity.[16]

Case Study: Entinostat

Entinostat is a selective inhibitor of Class I HDACs that has shown promise in combination with other anticancer therapies.[14][26] It is being investigated in various cancer types, including breast and lung cancer.[21][27]

Sources

Foundational

Introduction: The 5-Nitroindazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Reactivity of the 5-Nitroindazole Core The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the 5-Nitroindazole Core

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across a wide range of disease areas, including oncology, inflammation, and neurodegenerative disorders.[1] Within this important class of compounds, the 5-nitroindazole core stands out as a particularly versatile building block. The presence of the strongly electron-withdrawing nitro group at the 5-position profoundly influences the molecule's reactivity, creating a unique chemical fingerprint that can be strategically exploited for the synthesis of diverse compound libraries.

This guide provides a comprehensive technical overview of the reactivity of the 5-nitroindazole core. As a senior application scientist, my objective is not merely to list reactions, but to delve into the underlying principles that govern its chemical behavior. We will explore the key transformations—from its foundational synthesis to electrophilic and nucleophilic substitutions, nitro group reductions, and N-functionalization—that make this scaffold a powerful tool for researchers, scientists, and drug development professionals. Each section is designed to provide not only procedural details but also the mechanistic rationale and field-proven insights necessary for successful application in a laboratory setting.

Synthesis of the 5-Nitroindazole Core

The most common and reliable method for synthesizing 5-nitroindazole is through the intramolecular cyclization of a diazotized o-toluidine derivative. The procedure, famously documented in Organic Syntheses, starts from 2-amino-5-nitrotoluene.[2]

Mechanism and Rationale

The reaction proceeds via diazotization of the primary amine on 2-amino-5-nitrotoluene using sodium nitrite in an acidic medium (glacial acetic acid). The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization, eliminating a proton to form the stable aromatic indazole ring.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid serves as both the solvent and the acidic catalyst required for the formation of nitrous acid (HNO₂) in situ from sodium nitrite.

  • Reagent Addition: The rapid, single-portion addition of the sodium nitrite solution is critical.[2] A slow addition can lead to a competing side reaction where the newly formed diazonium salt couples with unreacted 2-amino-5-nitrotoluene, forming a significant amount of an undesirable diazoamino compound.[2]

  • Temperature Control: Maintaining the temperature below 25°C during the diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt, which would otherwise lead to a lower yield.[2]

Experimental Protocol: Synthesis of 5-Nitroindazole

Source: Adapted from Organic Syntheses, 1940, 20, 73.[2]

  • In a 5-L round-bottomed flask equipped with a robust mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water.

  • Cool the acetic acid solution to 15–20°C in an ice bath.

  • Add the sodium nitrite solution to the stirred acetic acid solution all at once. Ensure the temperature does not rise above 25°C.

  • Continue stirring for 15 minutes to ensure the completion of diazotization.

  • Allow the solution to stand at room temperature for 3 days. During this period, the cyclization occurs.

  • Concentrate the solution on a steam bath under reduced pressure until the residue begins to spatter.

  • Add 200 mL of water to the residue and transfer the contents to a beaker, stirring to form a smooth slurry.

  • Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80–90°C. The expected yield of crude material is 47–57 g (80–96%).

  • For purification, recrystallize the crude product from 650 mL of boiling methanol with 5 g of decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole (m.p. 208–209°C). The final yield is typically 42–47 g (72–80%).

Synthesis Workflow Diagram

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Key Intermediate cluster_product Final Product A 2-Amino-5-nitrotoluene B 1. NaNO₂, Glacial Acetic Acid (<25°C) 2. Stand for 3 days (RT) A->B Diazotization C In situ Diazonium Salt B->C Formation D 5-Nitroindazole C->D Intramolecular Cyclization

Caption: Logic diagram for predicting EAS regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group makes the 5-nitroindazole ring highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at a position ortho or para to the nitro group. [3][4]The nitro group activates the ring by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. [4][5] While the nitro group itself is a poor leaving group, SNAr is highly relevant for functionalizing halogenated 5-nitroindazoles (e.g., 4-halo- or 6-halo-5-nitroindazoles).

Mechanism of SNAr

The reaction is a two-step addition-elimination process:

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (LG), breaking the aromaticity and forming a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized onto the nitro group, providing significant stabilization. [4]2. Loss of Leaving Group: The leaving group departs, taking its electron pair and restoring the aromaticity of the ring.

Meisenheimer Complex Stabilization Diagram

G cluster_stabilization Stabilization of Negative Charge start 4-Halo-5-nitroindazole + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start:f0->meisenheimer:f0 Addition (Slow Step) product 4-Substituted-5-nitroindazole + LG⁻ meisenheimer:f0->product:f0 Elimination (Fast Step) Anion_Ring Anion on Ring meisenheimer->Anion_Ring Anion_Nitro Anion on NO₂ Group Anion_Ring->Anion_Nitro Resonance

Caption: SNAr mechanism via a stabilized Meisenheimer complex.

Reactivity of the Nitro Group: Gateway to Functionalization

The reduction of the nitro group to a primary amine is arguably the most critical transformation of the 5-nitroindazole core in drug development. This reaction converts a strongly deactivating group into a versatile nucleophilic handle, 5-aminoindazole, which serves as a precursor for a vast array of subsequent modifications, including amide couplings, sulfonamide formations, and diazotization reactions.

Common Reduction Methodologies

Several reliable methods exist for this reduction, with catalytic hydrogenation being one of the cleanest and most efficient.

MethodReagents & ConditionsAdvantagesConsiderations
Catalytic HydrogenationH₂ (atm or pressure), Pd/C or Pt/C, in MeOH, EtOH, or EtOAcHigh yield, clean reaction, easy workupCatalyst can be pyrophoric; requires specialized equipment (hydrogenator)
Transfer HydrogenationHydrazine hydrate, Pd/C, in refluxing MeOH/EtOHAvoids use of gaseous H₂, standard glasswareHydrazine is toxic; reaction can be vigorous
Metal/Acid ReductionSnCl₂·2H₂O/HCl or Fe/HClInexpensive, robustRequires stoichiometric amounts of metal salts, workup can be cumbersome
Experimental Protocol: Reduction via Transfer Hydrogenation

Source: Methodology adapted from general procedures for nitro group reduction. [6]

  • To a stirred solution of 5-nitroindazole (1.0 eq) in methanol, add 10% Palladium on carbon (0.1 eq by weight).

  • Heat the suspension to reflux.

  • Add hydrazine hydrate (4-5 eq) dropwise to the refluxing mixture. Caution: The reaction is exothermic.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-aminoindazole.

  • The product can be purified further by recrystallization or column chromatography.

Reduction and Derivatization Workflow

cluster_products Example Products A 5-Nitroindazole B Reduction (e.g., H₂/Pd-C) A->B C 5-Aminoindazole B->C D Further Derivatization C->D Acylation, Sulfonylation, etc. P1 Amides D->P1 P2 Sulfonamides D->P2 P3 Ureas D->P3

Caption: Transformation of 5-nitroindazole to versatile amines.

N-Functionalization of the Pyrazole Ring

The indazole core possesses an acidic N-H proton on the pyrazole ring, making it amenable to deprotonation and subsequent functionalization, most commonly through alkylation or arylation. A key challenge in this chemistry is controlling the regioselectivity, as reactions can occur at either the N1 or N2 position.

Regioselectivity in N-Alkylation

The ratio of N1 to N2 isomers is influenced by several factors:

  • Base: Strong, bulky bases may favor one isomer over another.

  • Solvent: The polarity of the solvent can affect the site of alkylation.

  • Alkylating Agent: The nature of the electrophile (e.g., primary vs. secondary halide, steric bulk) can impact regioselectivity.

  • Temperature: Reaction temperature can shift the thermodynamic vs. kinetic product ratio.

Generally, N-alkylation is performed using a base such as K₂CO₃, NaH, or DBU in a polar aprotic solvent like DMF or acetonitrile, followed by the addition of an alkyl halide. [7][8]Recent studies have focused on developing highly selective methods for N1-alkylation, which is often the desired regioisomer in medicinal chemistry programs. [9]

General Protocol for N-Alkylation
  • Dissolve 5-nitroindazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., K₂CO₃, 1.5 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until TLC indicates completion.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product mixture, typically by column chromatography, to separate the N1 and N2 isomers.

N1 vs. N2 Alkylation Pathways

Indazole 5-Nitroindazole Anion Indazolide Anion Indazole->Anion Deprotonation Product_N1 N1-Alkyl-5-nitroindazole (Thermodynamic Product) Anion->Product_N1 Attack at N1 Product_N2 N2-Alkyl-5-nitroindazole (Kinetic Product) Anion->Product_N2 Attack at N2 Reagents Base (e.g., K₂CO₃) Alkyl Halide (R-X) Reagents->Indazole Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-R L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product Product Release ArylHalide Ar-X (Halo-5-nitroindazole) ArylHalide->OxAdd Substrate BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Sources

Protocols & Analytical Methods

Method

Synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate: An Application Protocol

Abstract This comprehensive guide details a robust, two-step experimental protocol for the synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. This compound serves as a critical building block in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust, two-step experimental protocol for the synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. This compound serves as a critical building block in medicinal chemistry and drug discovery, valued for the strategic placement of its nitro, methyl, and Boc-protected amine functionalities, which allow for diverse subsequent chemical modifications. The protocol begins with the synthesis of the key intermediate, 3-methyl-5-nitro-1H-indazole, via a microwave-assisted cyclization, followed by the N-protection of the indazole ring using di-tert-butyl dicarbonate. This document provides in-depth, step-by-step methodologies, explanations for critical experimental choices, safety protocols, and data presentation to ensure reproducibility and success for researchers in synthetic and pharmaceutical chemistry.

Introduction

Indazole derivatives are a cornerstone of modern medicinal chemistry, renowned for their wide spectrum of pharmacological activities. The strategic functionalization of the indazole core is a pivotal approach in the development of novel therapeutic agents. The target molecule, tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate (CAS No. 599183-33-2), is a particularly valuable intermediate. The tert-butyloxycarbonyl (Boc) protecting group at the N-1 position offers stability under various reaction conditions and can be readily removed under acidic conditions, providing a handle for regioselective N-alkylation or arylation.[1] The nitro group at the 5-position can be reduced to an amine, opening pathways for amide coupling or other functionalizations, while the methyl group at the 3-position provides steric and electronic influence.

This protocol outlines a reliable and efficient synthesis, beginning from commercially available 1-(2-hydroxy-5-nitrophenyl)ethanone. The first step involves a microwave-assisted reaction with hydrazine to form the indazole ring, a method chosen for its rapidity and high yield. The subsequent step is the well-established Boc protection of the indazole nitrogen, a critical maneuver in multi-step syntheses to control regioselectivity in subsequent reactions.[1]

Overall Synthetic Scheme

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-methyl-5-nitro-1H-indazole cluster_step2 Step 2: Boc Protection A 1-(2-hydroxy-5-nitrophenyl)ethanone B 3-methyl-5-nitro-1H-indazole A->B Anhydrous Hydrazine, Microwave, 150°C, 5 min C 3-methyl-5-nitro-1H-indazole D tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate C->D (Boc)₂O, DMAP, CH₂Cl₂, Room Temp.

Figure 1: Overall synthetic workflow for the target compound.

Materials and Reagents

ReagentCAS NumberSupplierNotes
1-(2-hydroxy-5-nitrophenyl)ethanone1450-76-6Sigma-AldrichStarting material, >98% purity
Anhydrous Hydrazine302-01-2Sigma-AldrichHighly toxic and corrosive, handle with caution
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificACS grade
Dichloromethane (CH₂Cl₂)75-09-2Fisher ScientificAnhydrous, ACS grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichFor drying organic layers
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5Sigma-Aldrich>97% purity
4-(Dimethylamino)pyridine (DMAP)1122-58-3Sigma-Aldrich>99% purity, catalyst
Water (H₂O)7732-18-5-Deionized
Brine (Saturated aq. NaCl)7647-14-5-For workup
Silica Gel7631-86-9Sorbent Technologies230-400 mesh, for column chromatography
Hexane110-54-3Fisher ScientificACS grade

Experimental Protocol

Part A: Synthesis of 3-methyl-5-nitro-1H-indazole (7)

This procedure is adapted from the literature method described in patent WO2006/109933.[2]

Reaction Scheme:

(Self-generated image representing the reaction)

Procedure:

  • Reaction Setup: In a suitable microwave reaction vessel equipped with a magnetic stir bar, dissolve 1-(2-hydroxy-5-nitrophenyl)ethanone (0.54 g, 3.0 mmol) in anhydrous hydrazine (2.0 mL).

    • Causality Note: Anhydrous hydrazine serves as both the reagent for cyclization (providing the second nitrogen for the indazole ring) and the solvent. The use of a microwave reactor significantly accelerates the reaction, reducing the time from hours to minutes.[2]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5 minutes at a constant temperature of 150 °C.[2]

  • Quenching and Workup: After the reaction is complete, cool the vessel to 0 °C using an ice bath. Carefully add water (0.5 mL) to quench any unreacted hydrazine.

  • Extraction: Dilute the reaction mixture with ethyl acetate (10 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: Recrystallize the resulting residue from dichloromethane to yield 3-methyl-5-nitro-1H-indazole as a yellow solid.[2][3]

    • Expected Yield: ~80%[2]

    • Melting Point: 213-214 °C[3]

    • ¹H-NMR (DMSO-d₆): δ 13.1 (br s, 1H), 8.79 (s, 1H), 8.18 (d, J = 9.1 Hz, 1H), 7.64 (d, J = 9.1 Hz, 1H), 2.59 (s, 3H).[3]

Part B: Synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

This protocol is based on established procedures for the Boc protection of indazoles.[1]

Reaction Scheme:

(Self-generated image representing the reaction)

Procedure:

  • Reaction Setup: To a solution of 3-methyl-5-nitro-1H-indazole (from Part A, 1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add 4-(dimethylamino)pyridine (DMAP) (1.0 equiv).

    • Causality Note: DMAP is a highly effective acylation catalyst that activates the di-tert-butyl dicarbonate, facilitating the attack by the indazole nitrogen. Dichloromethane is an excellent solvent for this transformation due to its inert nature and ability to dissolve the reactants.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with dichloromethane (50 mL). Transfer to a separatory funnel and wash with water (25 mL) and brine (25 mL).

    • Causality Note: The aqueous washes remove the DMAP catalyst and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20-30% ethyl acetate in hexane) to afford the title compound.

Safety and Handling

  • Anhydrous Hydrazine: Extremely toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • DMAP: Toxic and readily absorbed through the skin. Avoid contact and wear gloves.

  • Microwave Reactor: Operate according to the manufacturer's instructions. Ensure the reaction vessel is properly sealed and do not exceed recommended temperatures or pressures.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldPhysical Appearance
3-methyl-5-nitro-1H-indazoleC₈H₇N₃O₂177.16~80%Yellow Solid
tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylateC₁₃H₁₅N₃O₄277.28-Solid

References

  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. BenchChem Technical Documents.
  • Aitken, J. B., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 685. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem Technical Documents.
  • Eureka | Patsnap. (2018). Synthetic process of 3-methyl-1h-indazole. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
  • ResearchGate. (n.d.). Approaches for preparing compound 5 from 3-methyl-6-nitro-1H-indazole (6). Retrieved January 18, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate in Modern Organic Synthesis

Introduction: The Indazole Core and Its Strategic Protection The indazole ring system is a quintessential "privileged scaffold" in medicinal chemistry and drug development. Its unique structural and electronic properties...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Core and Its Strategic Protection

The indazole ring system is a quintessential "privileged scaffold" in medicinal chemistry and drug development. Its unique structural and electronic properties have made it a cornerstone in a multitude of pharmacologically active agents, including the antiemetic drug Granisetron and the anti-cancer agent Pazopanib.[1] The functionalization of the indazole core, however, presents a significant synthetic challenge due to the presence of two reactive nitrogen atoms (N1 and N2) and the potential for multiple sites of electrophilic or nucleophilic attack.

This guide focuses on tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate , a highly versatile and strategically designed building block. Its architecture elegantly addresses common synthetic hurdles:

  • The N1-Boc Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the more nucleophilic N1 position, preventing unwanted side reactions and directing subsequent functionalization to other parts of the scaffold.[2] Its facile removal under specific acidic or basic conditions makes it an ideal temporary shield in multi-step syntheses.[2][3]

  • The C5-Nitro Group: This powerful electron-withdrawing group serves as a masked amine. It can be chemoselectively reduced to a primary amino group, which is a critical precursor for introducing molecular diversity through amide bond couplings, sulfonamide formation, or cross-coupling reactions.

  • The C3-Methyl Group: This group provides a fixed substitution pattern, directing synthetic efforts toward functionalizing the C5 position and the N1/N2 nitrogens.

This document provides detailed protocols and scientific rationale for the synthesis and application of this key intermediate, empowering researchers to leverage its full potential in complex synthetic campaigns.

Physicochemical Properties and Handling

A clear understanding of the physical properties of a building block is paramount for its effective use and safe handling.

PropertyValueSource
Molecular Formula C₁₃H₁₅N₃O₄(Calculated)
Molecular Weight 277.28 g/mol (Calculated)
Appearance Expected to be a pale yellow to off-white solid(Inference from similar compounds)
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, DMF)(General knowledge)

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.

  • As with all nitroaromatic compounds, handle with care and avoid excessive heat or shock.

Synthesis of the Building Block: N-Boc Protection

The most direct synthesis of the title compound involves the N-protection of the commercially available 3-methyl-5-nitro-1H-indazole. The Boc group is introduced regioselectively at the N1 position due to its higher nucleophilicity and thermodynamic stability compared to the N2-protected isomer.

G cluster_workflow Synthesis Workflow Start 3-methyl-5-nitro-1H-indazole Reagents (Boc)₂O, DMAP (cat.), Et₃N, DCM Start->Reagents Reaction Product tert-Butyl 3-methyl-5-nitro- 1H-indazole-1-carboxylate Reagents->Product N1-Protection

Caption: Workflow for N-Boc protection of 3-methyl-5-nitro-1H-indazole.

Experimental Protocol: N-Boc Protection

  • Reaction Setup: To a solution of 3-methyl-5-nitro-1H-indazole (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M), add triethylamine (Et₃N, 1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise over 10 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the title compound.[4]

Causality and Expertise:

  • DMAP Catalyst: DMAP is a hypernucleophilic acylation catalyst that accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate with (Boc)₂O.

  • Triethylamine Base: Et₃N acts as a base to neutralize the acidic N-H proton of the indazole and any acidic byproducts, driving the reaction to completion.

  • Regioselectivity: The protection occurs predominantly at N1, which is the thermodynamically favored position for bulky protecting groups like Boc.[2]

Core Synthetic Applications

The synthetic utility of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate stems from the orthogonal reactivity of its two key functional handles: the C5-nitro group and the N1-Boc group.

G cluster_main Key Transformations cluster_reduction Route A: C5 Functionalization cluster_deprotection Route B: N1 Functionalization Start tert-Butyl 3-methyl-5-nitro- 1H-indazole-1-carboxylate Amine tert-Butyl 5-amino-3-methyl- 1H-indazole-1-carboxylate Start->Amine Nitro Reduction (e.g., H₂, Pd/C) Deprotected 3-methyl-5-nitro- 1H-indazole Start->Deprotected Boc Deprotection (e.g., TFA) Derivatives Amides, Sulfonamides, Ureas, etc. Amine->Derivatives Coupling Reactions N_Alkylated N1-Alkyl/Aryl Derivatives Deprotected->N_Alkylated N-Alkylation/ N-Arylation

Caption: Orthogonal synthetic pathways using the title compound.

Application 1: Chemoselective Reduction of the Nitro Group

The reduction of the nitro group to a primary amine unlocks the most valuable synthetic vector on the molecule, providing a nucleophilic handle for diversification.

Protocol: Catalytic Hydrogenation to 5-Aminoindazole Derivative

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate (1.0 equiv.) in methanol (MeOH) or ethyl acetate (EtOAc) (approx. 0.1 M).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% weight) to the solution.

  • Reaction Execution: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This can be achieved using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for elevated pressures. Stir the mixture vigorously at room temperature for 4-12 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (MeOH or EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate, which is often pure enough for subsequent steps or can be further purified by chromatography if necessary.

Trustworthiness and Rationale:

  • Chemoselectivity: Catalytic hydrogenation is highly effective for reducing nitro groups without affecting the Boc protecting group or the indazole core, ensuring a clean transformation.[2]

  • Safety: While effective, hydrogenation with Pd/C is pyrophoric. The catalyst should always be handled in a wet state and filtration should be performed with care to avoid ignition.

Application 2: N1-Boc Deprotection

Removal of the Boc group is essential for synthesizing compounds where the indazole N-H is a required pharmacophoric feature or for enabling subsequent N-alkylation or N-arylation reactions.

Protocol: Acid-Catalyzed Deprotection

  • Reaction Setup: Dissolve the N-Boc protected indazole (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equiv., often used as a 20-50% solution in DCM) to the solution at room temperature.

  • Reaction Execution: Stir the reaction mixture for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: The resulting product is often a TFA salt. To obtain the free base, dissolve the residue in a suitable solvent (e.g., EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected indazole.[2][5]

Causality and Mechanism: The mechanism involves protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA), followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas. This process is efficient and typically goes to completion quickly at room temperature.

Integrated Synthetic Workflow Example

The true power of this building block is realized in multi-step sequences. The following workflow demonstrates how to synthesize a C5-amide functionalized, N1-unsubstituted indazole.

G Start tert-Butyl 3-methyl-5-nitro- 1H-indazole-1-carboxylate Step1_reagent H₂, Pd/C Start->Step1_reagent Amine tert-Butyl 5-amino-3-methyl- 1H-indazole-1-carboxylate Step1_reagent->Amine Step 1 Step2_reagent R-COCl, Base (Amide Coupling) Amine->Step2_reagent Amide tert-Butyl 5-(acylamino)-3-methyl- 1H-indazole-1-carboxylate Step2_reagent->Amide Step 2 Step3_reagent TFA, DCM (Deprotection) Amide->Step3_reagent Final N-acyl-3-methyl-1H- indazol-5-amine (Final Product) Step3_reagent->Final Step 3

Caption: Multi-step synthesis from the title building block.

This sequence highlights the orthogonal nature of the protecting groups and functional handles, allowing for sequential, controlled modifications at different sites of the molecule. This level of control is indispensable in the systematic exploration of structure-activity relationships (SAR) during drug discovery.

Conclusion

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is more than a simple chemical; it is a strategic tool for synthetic chemists. By providing a stable, N1-protected indazole core with a readily modifiable C5-nitro group, it streamlines the synthesis of complex indazole derivatives. The protocols and rationale presented herein provide a robust framework for researchers to confidently incorporate this building block into their synthetic programs, accelerating the discovery and development of novel chemical entities for scientific and therapeutic applications.

References

  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • BenchChem. (2025). Application Notes and Protocols: N-Protection of Imidazole with Boc Anhydride. BenchChem.
  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
  • ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • ResearchGate. (n.d.). Approaches for preparing compound 5 from 3-methyl-6-nitro-1H-indazole (6).

Sources

Method

Application Note: Strategic Utilization of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate in the Convergent Synthesis of Advanced PARP Inhibitors

Abstract & Introduction Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) system, playing a central role in the repair of single-strand breaks (SSBs).[1] The inhibition o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) system, playing a central role in the repair of single-strand breaks (SSBs).[1] The inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a cornerstone of targeted cancer therapy. In tumors with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, PARP inhibitors induce a state of synthetic lethality, leading to the accumulation of cytotoxic double-strand breaks and subsequent cell death.[2][3]

The indazole ring system is a privileged scaffold in medicinal chemistry and forms the core pharmacophore of several potent PARP inhibitors, including the FDA-approved drug Niraparib.[4][5] This bicyclic heterocycle acts as a structural mimic of the nicotinamide moiety of NAD+, enabling it to competitively bind to the catalytic domain of PARP.[1] The strategic synthesis of these complex molecules requires robust building blocks that offer both stability and versatile functional handles for subsequent elaboration.

This application note provides a detailed technical guide on the use of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate as a key starting material in the synthesis of indazole-based PARP inhibitors. We will elucidate the strategic rationale behind the choice of this intermediate, provide detailed, field-proven protocols for its transformation, and explain the causality behind critical experimental choices.

The Strategic Importance of the Building Block

The efficacy of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate in a synthetic campaign is rooted in the distinct and complementary roles of its constituent parts. The deliberate arrangement of the Boc protecting group, the nitro functional handle, and the core indazole scaffold provides a logical and efficient pathway toward complex drug targets.

  • The Indazole Core: This is the essential pharmacophore responsible for binding to the PARP enzyme. Its correct presentation within the final molecule is paramount for biological activity.

  • The tert-Butoxycarbonyl (Boc) Group: The Boc group serves as a robust protecting group for the N-1 position of the indazole ring.[6] Causality: Nitrogen protection is critical to prevent undesired side reactions during subsequent synthetic manipulations, such as metal-catalyzed cross-couplings or reductions. The Boc group is stable to a wide range of reagents, including mild bases and hydrogenolysis conditions, yet can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) or specific basic conditions, offering orthogonality in a multi-step synthesis.[7][8]

  • The 5-Nitro Group: This electron-withdrawing group is not merely a substituent but a versatile synthetic handle. Its primary role is to serve as a masked amine. The nitro group can be cleanly and efficiently reduced to a primary amine (-NH2), which is a potent nucleophile essential for forming key C-N bonds to append the rest of the inhibitor structure.[9][10]

The logical flow from this starting material involves a sequence of reduction, coupling, and deprotection, as illustrated below.

G A tert-Butyl 3-methyl-5-nitro- 1H-indazole-1-carboxylate B Step 1: Nitro Group Reduction A->B e.g., H₂, Pd/C C tert-Butyl 5-amino-3-methyl- 1H-indazole-1-carboxylate B->C D Step 2: C-N Cross-Coupling C->D + Coupling Partner (e.g., Buchwald-Hartwig) E Boc-Protected PARP Inhibitor Precursor D->E F Step 3: Boc Deprotection E->F e.g., TFA, DCM G Final PARP Inhibitor Core F->G

Caption: Synthetic workflow from the key indazole building block to the final inhibitor core.

Experimental Protocols & Methodologies

The following protocols represent a validated pathway for the transformation of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate into a core structure relevant to PARP inhibitors like Niraparib.[11]

Step 1: Selective Reduction of the 5-Nitro Group

The conversion of the nitro group to an amine is the first critical step to enable subsequent coupling reactions. Catalytic hydrogenation is a clean and high-yielding method for this transformation.

Expertise & Experience: While other reducing agents like SnCl₂ or Fe/AcOH can be used, catalytic hydrogenation with Palladium on carbon (Pd/C) is often preferred in process chemistry for its high efficiency, cleaner reaction profile, and easier product isolation, as the catalyst is a heterogeneous solid that can be removed by simple filtration. The Boc group is stable under these conditions.

Protocol 1: Catalytic Hydrogenation to Yield tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate

  • Vessel Preparation: To a suitable hydrogenation vessel, add tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).

  • Solvent Addition: Add a suitable solvent, such as Methanol (MeOH) or Ethyl Acetate (EtOAc), to create a slurry (approx. 10-20 mL per gram of starting material).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to the desired pressure (typically 50-60 psi).

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 4-16 hours.

  • Monitoring (Trustworthiness): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOAc).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate as a solid, which can often be used in the next step without further purification.

Sources

Application

The Strategic Application of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate in the Synthesis of Niraparib: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of Niraparib and the Quest for Efficient Synthesis Niraparib is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in the treatm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Niraparib and the Quest for Efficient Synthesis

Niraparib is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly those with BRCA1/2 mutations.[1] The intricate molecular architecture of Niraparib necessitates a multi-step synthesis, where the strategic use of protecting groups and the carefully orchestrated introduction of key functional moieties are paramount. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on a synthetic route to Niraparib that leverages the unique properties of the intermediate, tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. We will explore the rationale behind its use, provide detailed experimental protocols, and offer insights into the optimization of this synthetic pathway.

The Pivotal Intermediate: tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

The selection of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate as a key intermediate in Niraparib synthesis is a strategic choice rooted in the principles of modern organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indazole nitrogen, preventing unwanted side reactions during subsequent transformations. The nitro group, while seemingly a simple substituent, plays a crucial dual role. Initially, it acts as an electron-withdrawing group, influencing the reactivity of the indazole ring. Subsequently, it serves as a precursor to the essential amine functionality required for the final amide bond formation in the Niraparib molecule. The methyl group at the 3-position is a core structural element of the final drug.

The synthesis of this key intermediate is a critical first stage in the overall synthetic sequence. A plausible and efficient route, based on established chemical principles and patent literature, begins with 3-methyl-2-nitrobenzoic acid.[2]

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a convergent approach, where the indazole core is first constructed and then coupled with the piperidine moiety. The subsequent transformations involve the reduction of the nitro group and the final amidation to yield Niraparib.

Niraparib_Synthesis A 3-Methyl-2-nitrobenzoic acid B Methyl 3-methyl-2-nitrobenzoate A->B Esterification C Methyl 2-amino-3-methylbenzoate B->C Reduction D 3-Methyl-5-nitro-1H-indazole C->D Diazotization & Cyclization E tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate D->E Boc Protection G (S)-tert-Butyl 3-(4-((3-methyl-5-nitro-1H-indazol-1-yl)amino)phenyl)piperidine-1-carboxylate E->G N-Arylation F (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate F->G H (S)-tert-Butyl 3-(4-(3-methyl-5-amino-1H-indazol-1-yl)phenyl)piperidine-1-carboxylate G->H Nitro Reduction I Niraparib H->I Amidation & Deprotection

Figure 1: Proposed synthetic workflow for Niraparib utilizing the key nitroindazole intermediate.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of Niraparib via tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate.

Protocol 1: Synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

This multi-step protocol outlines the preparation of the key intermediate from commercially available starting materials.

Step 1a: Esterification of 3-Methyl-2-nitrobenzoic acid

  • Rationale: The carboxylic acid is converted to its methyl ester to prevent interference in subsequent reactions.

  • Procedure:

    • To a solution of 3-methyl-2-nitrobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-methyl-2-nitrobenzoate.

Step 1b: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine to facilitate the subsequent diazotization and cyclization to form the indazole ring.

  • Procedure:

    • Dissolve methyl 3-methyl-2-nitrobenzoate (1.0 eq) in ethanol (10 vol).

    • Add a catalytic amount of 10% Pd/C (0.05 eq).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate to yield methyl 2-amino-3-methylbenzoate.

Step 1c: Diazotization and Indazole Formation

  • Rationale: The amino group is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring system.

  • Procedure:

    • Dissolve methyl 2-amino-3-methylbenzoate (1.0 eq) in a mixture of acetic acid and water.

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • The product, 3-methyl-5-nitro-1H-indazole, will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

Step 1d: Boc Protection of 3-Methyl-5-nitro-1H-indazole

  • Rationale: The indazole nitrogen is protected with a Boc group to prevent N-arylation at the undesired position in the subsequent coupling reaction.

  • Procedure:

    • To a solution of 3-methyl-5-nitro-1H-indazole (1.0 eq) in dichloromethane (10 vol), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 12-16 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate.

Protocol 2: Synthesis of Niraparib from the Key Intermediate

Step 2a: N-Arylation with (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate

  • Rationale: This crucial C-N bond-forming reaction couples the indazole and piperidine moieties. A copper-catalyzed reaction is often employed for this transformation.

  • Procedure:

    • To a reaction vessel, add tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate (1.0 eq), (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.1 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base such as potassium carbonate (2.0 eq).

    • Add a high-boiling point solvent such as DMF or DMSO.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere.

    • Monitor the reaction progress by HPLC or LC-MS.

    • After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to yield (S)-tert-Butyl 3-(4-((3-methyl-5-nitro-1H-indazol-1-yl)amino)phenyl)piperidine-1-carboxylate.

Step 2b: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is the precursor to the final carboxamide functionality of Niraparib.

  • Procedure:

    • Dissolve the product from Step 2a (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalyst, for example, 10% Pd/C (0.1 eq).

    • Hydrogenate the mixture under a hydrogen atmosphere at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Filter the catalyst and concentrate the filtrate to obtain (S)-tert-Butyl 3-(4-(3-methyl-5-amino-1H-indazol-1-yl)phenyl)piperidine-1-carboxylate.

Step 2c: Amidation and Deprotection to Yield Niraparib

  • Rationale: The final steps involve the formation of the carboxamide and the removal of the Boc protecting group to yield the final active pharmaceutical ingredient.

  • Procedure:

    • The amidation can be achieved through various methods. One approach involves converting the amine to a diazonium salt followed by cyanation and hydrolysis. A more direct approach could involve a carbonylation reaction.

    • Following amidation, the Boc group is removed under acidic conditions. Dissolve the Boc-protected amide in a solvent like dichloromethane or ethyl acetate.

    • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

    • Stir the reaction at room temperature for 1-4 hours.

    • Concentrate the reaction mixture and purify the crude product by recrystallization or chromatography to obtain Niraparib.

Data Summary and Optimization

The efficiency of this synthetic route is dependent on the optimization of each step. The following table summarizes key parameters that can be adjusted to maximize yield and purity.

StepKey ParametersTypical YieldsNotes
1a: Esterification Reaction time, temperature>90%Acid catalyst concentration is crucial.
1b: Nitro Reduction Hydrogen pressure, catalyst loading>95%Ensure complete removal of the catalyst.
1c: Diazotization Temperature control, rate of addition70-80%Strict temperature control is critical to avoid side reactions.
1d: Boc Protection Base, reaction time>90%DMAP catalysis significantly accelerates the reaction.
2a: N-Arylation Catalyst system, temperature, solvent60-75%Ligand choice can greatly influence the reaction efficiency.
2b: Nitro Reduction Catalyst, solvent>90%Reaction can be sensitive to impurities.
2c: Amidation & Deprotection Amidation method, acid for deprotection70-85%The choice of amidation strategy will depend on available reagents and scalability.

Causality and Experimental Choices

  • Choice of Boc Protecting Group: The tert-butoxycarbonyl group is ideal for this synthesis due to its stability under a wide range of reaction conditions, including the basic conditions of the N-arylation step. Its facile removal under acidic conditions that are mild enough not to degrade the final product is another significant advantage.

  • Nitro Group as an Amine Precursor: Utilizing a nitro group as a precursor to the amine is a common and effective strategy in medicinal chemistry. The reduction of an aromatic nitro group is typically a high-yielding and clean reaction.

  • Copper-Catalyzed N-Arylation: While palladium-catalyzed cross-coupling reactions are also common, copper catalysis often provides a cost-effective and efficient alternative for the N-arylation of indazoles. The choice of ligand is critical for achieving high yields and minimizing side products.

Conclusion

The synthetic route to Niraparib employing tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate as a key intermediate offers a robust and scalable method for the preparation of this important anticancer agent. The strategic use of the Boc protecting group and the nitro functionality streamlines the synthesis and allows for the efficient construction of the complex molecular architecture of Niraparib. The detailed protocols and optimization parameters provided in this application note will serve as a valuable resource for researchers and professionals in the field of drug development, enabling them to further refine and implement this synthetic strategy.

References

  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
  • Debra J. Wallace, et al. "Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor". Organic Process Research & Development 2011, 15 (4), 831–840.
  • Jones, P., et al. "Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors". Journal of Medicinal Chemistry 2009, 52 (22), 7170–7185.
  • PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. [Link]

  • Stephen Fletcher, et al. "Synthesis of Niraparib, a cancer drug candidate". University of Oxford. [Link]

  • ZEJULA® (niraparib)

Sources

Method

Reaction conditions for N-Boc protection of 3-methyl-5-nitro-1H-indazole

An Application Note and Protocol for the Regioselective N-Boc Protection of 3-methyl-5-nitro-1H-indazole Authored by: Gemini, Senior Application Scientist Abstract The indazole scaffold is a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Regioselective N-Boc Protection of 3-methyl-5-nitro-1H-indazole

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic manipulation of this heterocycle often requires robust protection of the ring nitrogens to control regioselectivity and reactivity in subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group due to its stability under various conditions and its facile removal under acidic or specific basic conditions.[2][3] This application note provides a comprehensive, field-tested protocol for the efficient and regioselective N-1 Boc protection of 3-methyl-5-nitro-1H-indazole, a common building block in drug development. We delve into the mechanistic rationale behind the chosen reaction conditions, offer detailed procedural steps, and present a troubleshooting guide to ensure reproducible, high-yield synthesis of the target compound, tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate.

Introduction: The Strategic Imperative for Indazole Protection

In multi-step organic synthesis, particularly within drug discovery pipelines, the precise functionalization of heterocyclic systems is paramount. The indazole ring system presents a unique challenge due to the presence of two reactive nitrogen atoms (N-1 and N-2), leading to potential tautomerism and issues with regioselectivity during alkylation or acylation reactions.[4] Uncontrolled reactions can lead to a mixture of N-1 and N-2 substituted isomers, complicating purification and reducing the overall yield of the desired product.

The N-Boc protecting group offers a reliable solution. Its introduction via di-tert-butyl dicarbonate ((Boc)₂O) is a cornerstone transformation in modern organic chemistry.[5] The resulting N-Boc indazole is stable to nucleophiles and bases, allowing for selective modifications at other positions of the molecule. This guide focuses on the N-Boc protection of 3-methyl-5-nitro-1H-indazole, a substrate featuring both an electron-donating methyl group and a strongly electron-withdrawing nitro group.

Reaction Scheme & Mechanistic Rationale

The N-Boc protection of 3-methyl-5-nitro-1H-indazole is achieved using di-tert-butyl dicarbonate in the presence of a tertiary amine base and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).

Overall Transformation:

Mechanistic Insights:

The efficiency of this reaction hinges on the catalytic role of DMAP. While a base like triethylamine (TEA) is sufficient to deprotonate the indazole and neutralize the acidic byproducts, the reaction rate can be slow. DMAP acts as a superior acyl transfer catalyst, significantly accelerating the reaction.[6][7]

The mechanism proceeds via the following key steps[6][7][8]:

  • Catalyst Activation: The highly nucleophilic pyridine nitrogen of DMAP attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O). This step is rapid and results in the formation of a highly electrophilic N-Boc-pyridinium intermediate and the expulsion of a tert-butyl carbonate anion.

  • Nucleophilic Attack: The indazole nitrogen, rendered more nucleophilic by the presence of the base (TEA), attacks the activated carbonyl carbon of the N-Boc-pyridinium species.

  • Catalyst Regeneration: This attack forms the desired N-Boc indazole product and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.

  • Byproduct Decomposition: The tert-butyl carbonate anion is unstable and decomposes into the tert-butoxide anion and carbon dioxide gas (CO₂).[6] The tert-butoxide then deprotonates the protonated triethylamine, ultimately forming tert-butanol and TEA.

Controlling Regioselectivity:

For N-acylation reactions of indazoles, substitution at the N-1 position is generally favored, as the resulting N-1 acyl indazole is the thermodynamically more stable regioisomer compared to its N-2 counterpart.[9][10] The conditions outlined in this protocol—utilizing a catalytic amount of DMAP at room temperature—promote thermodynamic control, leading to the preferential formation of the desired 1-Boc-3-methyl-5-nitro-1H-indazole.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Reagents should be scaled accordingly for different quantities.

Step 1: Reagent Preparation and Reaction Setup

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-5-nitro-1H-indazole (177.15 mg, 1.0 mmol, 1.0 equiv.).

  • Add anhydrous acetonitrile (10 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • To the resulting solution, add triethylamine (TEA) (209 µL, 1.5 mmol, 1.5 equiv.), followed by 4-(dimethylamino)pyridine (DMAP) (12.2 mg, 0.1 mmol, 0.1 equiv.).[11]

  • Stir the mixture for 5-10 minutes at room temperature.

Step 2: Addition of Boc Anhydride and Reaction Monitoring

  • In a single portion, add di-tert-butyl dicarbonate ((Boc)₂O) (240 mg, 1.1 mmol, 1.1 equiv.) to the reaction mixture.[11]

  • Note: A slight effervescence (CO₂ evolution) may be observed upon addition.[6]

  • Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon) and stir the reaction vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed within 2-4 hours. The product spot will have a higher Rf value than the starting indazole.

Step 3: Reaction Quench and Workup

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate (EtOAc) (25 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with 1M aqueous HCl (2 x 15 mL) to remove TEA and DMAP, followed by saturated aqueous sodium bicarbonate (NaHCO₃) (1 x 15 mL), and finally with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange solid or oil.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: A gradient of 10% to 30% ethyl acetate in hexane.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate as a pale yellow solid.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
3-methyl-5-nitro-1H-indazole≥98%Commercially AvailableStarting material.[12]
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially AvailableAcylating agent.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableBase; should be distilled from CaH₂.
4-(Dimethylamino)pyridine (DMAP)≥99%Commercially AvailableCatalyst.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Commercially AvailableReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction and chromatography solvent.
HexaneACS GradeCommercially AvailableChromatography solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
Round-bottom flask (50 mL)
Magnetic stirrer and stir bars
TLC plates (Silica gel 60 F₂₅₄)
Rotary Evaporator
Glassware for chromatography

Reaction Parameters and Expected Outcome

ParameterValueRationale
Scale1.0 mmolStandard laboratory scale.
Equivalents of (Boc)₂O1.1A slight excess ensures complete consumption of the starting material.
Equivalents of TEA1.5Sufficient to neutralize acids and facilitate the reaction.
Equivalents of DMAP0.1 (10 mol%)Catalytic amount is sufficient to significantly increase the reaction rate.[8]
SolventAnhydrous AcetonitrileA polar aprotic solvent that effectively dissolves reagents.
TemperatureRoom Temperature (20-25 °C)Mild conditions are sufficient and prevent potential side reactions.
Reaction Time2-4 hoursTypical duration for completion, should be monitored by TLC.
Expected Outcome
Product tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate
Appearance Pale yellow solid
Expected Yield 85-95%Based on similar transformations.
Purity >98% after chromatography

Characterization of Starting Material and Product

  • 3-methyl-5-nitro-1H-indazole (Starting Material)

    • Appearance: Yellow solid.[12]

    • ¹H-NMR (DMSO-d₆): δ 13.1 (br s, 1H, NH), 8.79 (s, 1H), 8.18 (d, J = 9.1 Hz, 1H), 7.64 (d, J = 9.1 Hz, 1H), 2.59 (s, 3H, CH₃).[12]

    • ¹³C-NMR (DMSO-d₆): δ 145.4, 143.1, 141.3, 121.9, 121.3, 118.8, 111.2, 12.1.[12]

    • MS (m/z): 177 (M⁺).[12]

  • tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate (Product)

    • ¹H-NMR (CDCl₃, predicted): The NH proton peak around δ 13.1 will disappear. A new singlet for the 9 protons of the Boc group will appear around δ 1.7. Shifts are expected for the aromatic and methyl protons upon N-1 substitution.

    • ¹³C-NMR (CDCl₃, predicted): A new carbonyl carbon peak will appear around δ 150-160, and a quaternary carbon from the Boc group will appear around δ 80-85. The 9 methyl carbons of the Boc group will show a peak around δ 28.

    • MS (ESI): Expected m/z for [M+Na]⁺: 300.10.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient (Boc)₂O. 2. Inactive DMAP catalyst. 3. "Wet" solvent or reagents.1. Add an additional 0.1-0.2 equivalents of (Boc)₂O. 2. Use fresh, high-purity DMAP. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Low Yield 1. Inefficient extraction. 2. Loss of product during chromatography. 3. Incomplete reaction.1. Perform an additional extraction of the aqueous layer with EtOAc. 2. Carefully monitor fractions by TLC to avoid premature elution or discarding of product. 3. Allow the reaction to stir for a longer duration, monitoring by TLC.
Formation of N-2 Isomer Reaction conditions favoring kinetic control.While thermodynamically disfavored, if the N-2 isomer is detected, ensure the reaction is run at room temperature and not cooled. Slower addition of (Boc)₂O may also favor the thermodynamic N-1 product.
Difficulty Removing DMAP/TEA Insufficient or inefficient acidic wash.Increase the volume or number of 1M HCl washes during the workup. Ensure thorough mixing in the separatory funnel.

Experimental Workflow Diagram

Reaction_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Purification & Analysis weigh Weigh Reagents: - 3-methyl-5-nitro-1H-indazole - DMAP, (Boc)₂O dissolve Dissolve Indazole in Anhydrous MeCN weigh->dissolve add_reagents Add TEA & DMAP dissolve->add_reagents add_boc Add (Boc)₂O add_reagents->add_boc stir Stir at Room Temp (2-4 hours) add_boc->stir monitor Monitor by TLC stir->monitor concentrate1 Concentrate in vacuo monitor->concentrate1 extract Dissolve in EtOAc & Perform Washes (HCl, NaHCO₃, Brine) concentrate1->extract dry Dry Organic Layer (Na₂SO₄) & Filter extract->dry concentrate2 Concentrate to get Crude Product dry->concentrate2 chromatography Flash Column Chromatography (Hexane/EtOAc) concentrate2->chromatography final_product Combine Fractions & Concentrate chromatography->final_product characterize Characterize Pure Product (NMR, MS) final_product->characterize

Caption: Workflow for N-Boc Protection of 3-methyl-5-nitro-1H-indazole.

References

  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • Hunt, L. P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • Hunt, L. P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Engers, D. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
  • Organic Chemistry Portal. (2019).
  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
  • Organic Chemistry Portal. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines.
  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc.
  • Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds.
  • BenchChem. (2025). Overcoming regioselectivity issues in indazole synthesis.
  • Sigma-Aldrich. (n.d.).
  • Ravinder, K., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.
  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances.
  • Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Wiley-VCH. (2007).
  • MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • ChemicalBook. (n.d.).
  • ResearchGate. (2009).
  • ACS Publications. (2007). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry.
  • BenchChem. (n.d.).
  • Der Pharma Chemica. (2015).

Sources

Application

Application Notes and Protocols for the Purification of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

Introduction: The Critical Role of Purity in Drug Discovery tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate (CAS No. 599183-33-2) is a key heterocyclic building block in medicinal chemistry. The indazole core is a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate (CAS No. 599183-33-2) is a key heterocyclic building block in medicinal chemistry. The indazole core is a prevalent scaffold in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule—featuring a nitro group for further functionalization, a methyl group influencing electronic properties, and a tert-butoxycarbonyl (Boc) protecting group for regioselective synthesis—makes it a valuable intermediate.

In the synthesis of drug candidates and functional molecules, the purity of such intermediates is paramount. Impurities, which can include regioisomers, starting materials, or byproducts from side reactions, can lead to ambiguous biological data, complicate reaction scale-up, and introduce safety concerns. This guide provides detailed, field-proven protocols for the purification of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, ensuring a high degree of purity essential for downstream applications in research and development.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's properties is crucial for designing effective purification strategies.

PropertyValueSource
Molecular Formula C₁₃H₁₅N₃O₄[CymitQuimica]
Molecular Weight 277.28 g/mol [CymitQuimica]
Physical State Solid[CymitQuimica]
XLogP3 2.7[PubChem]

The calculated XLogP3 value of 2.7 suggests moderate lipophilicity, which is a key parameter for selecting appropriate chromatographic and recrystallization solvent systems. The presence of the polar nitro group and the nonpolar tert-butyl group creates a molecule with balanced polarity, making it amenable to purification by both normal-phase chromatography and recrystallization from polar protic or aprotic solvents.

Understanding Potential Impurities

Effective purification is predicated on understanding what needs to be removed. During the synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, several impurities can arise:

  • Regioisomers: The nitration of 3-methyl-1H-indazole can potentially yield other isomers (e.g., 4-nitro, 6-nitro, or 7-nitro).[1] These isomers often have very similar polarities, posing a significant purification challenge.

  • Unreacted Starting Materials: Incomplete reaction can leave residual 3-methyl-1H-indazole or the Boc-protected, non-nitrated precursor.

  • Byproducts of Boc Protection: The introduction of the Boc group using di-tert-butyl dicarbonate can lead to tert-butanol and other related impurities.

  • Hydrolysis Products: The Boc group is susceptible to cleavage under acidic conditions, which could lead to the formation of 3-methyl-5-nitro-1H-indazole.

The following protocols are designed to effectively separate the target molecule from these and other potential contaminants.

Purification Workflow Overview

A typical purification strategy for a crude reaction mixture containing the target compound would involve an initial workup followed by one or more purification techniques.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc extraction, brine wash) crude->workup concentrate Concentration in vacuo workup->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid chromatography Column Chromatography crude_solid->chromatography Primary Purification recrystallization Recrystallization crude_solid->recrystallization Alternative or Secondary Purification analysis Purity Analysis (HPLC, NMR) chromatography->analysis recrystallization->analysis pure_product Pure Product (>98% Purity) analysis->pure_product

Caption: General purification workflow for the target compound.

Protocol 1: High-Resolution Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.[1] For tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, a normal-phase silica gel chromatography approach is recommended. The key to a successful separation is the choice of the mobile phase (eluent), which modulates the interaction of the compounds with the stationary phase.

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. The polar nitro group and the lone pairs on the indazole nitrogens will interact with the silica surface.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is ideal. The non-polar solvent acts as the weak eluent, while the polar solvent increases the eluting power. The moderately lipophilic nature of the target compound, due to the tert-butyl and methyl groups, ensures it does not bind too strongly to the silica, allowing for elution with a moderately polar solvent system. A gradient elution can be employed for optimal separation from less polar and more polar impurities. For a structurally similar compound, 3-chloro-1-methyl-5-nitro-1H-indazole, a mobile phase of ethyl acetate/hexane (2/8) was effective.[2]

Step-by-Step Protocol:
  • Slurry Preparation:

    • In a beaker, prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). The amount of silica should be approximately 50-100 times the weight of the crude material.

    • Gently swirl the slurry to ensure all the silica is wetted and to release trapped air bubbles.

  • Column Packing:

    • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

    • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing of the stationary phase. Add more of the initial mobile phase as needed to prevent the silica bed from running dry.

    • Once the silica has settled, add a thin layer of sand (approx. 1 cm) to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase (e.g., 10% ethyl acetate in hexane).

    • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC) using the same solvent system. The target compound should be UV active due to the aromatic system and the nitro group.

    • If the target compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate in hexane). This gradient elution will first wash off non-polar impurities, followed by the product, and finally, more polar impurities.

  • Fraction Analysis and Product Isolation:

    • Spot the collected fractions on a TLC plate and visualize under a UV lamp (254 nm).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate.

Troubleshooting:
  • Poor Separation: If the spots on the TLC are too close, the mobile phase polarity may be too high. Reduce the proportion of ethyl acetate. A shallower gradient may also improve resolution.

  • Band Tailing: This can be due to overloading the column or the compound being too polar for the chosen eluent. Use a more polar solvent system or reduce the amount of sample loaded.

  • Product Not Eluting: The mobile phase is not polar enough. Increase the concentration of ethyl acetate.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, particularly for removing small amounts of impurities. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Causality Behind Experimental Choices:
  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (can be filtered off hot). For related nitroindazole derivatives, ethanol or ethanol/water mixtures have been successfully used.[2][3] Ethanol is a good choice as it is a polar protic solvent that can engage in hydrogen bonding and has a good boiling point for this purpose.

Step-by-Step Protocol:
  • Solvent Screening (Small Scale):

    • Place a small amount of the crude material (20-30 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixture) to each tube.

    • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound readily at room temperature.

    • Heat the test tubes that show poor room temperature solubility. The compound should dissolve completely upon heating.

    • Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

  • Recrystallization Procedure (Based on Ethanol):

    • Place the crude tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Add the solvent in small portions, keeping the solution at or near its boiling point.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added. Boil for a few minutes and then perform a hot filtration to remove the charcoal.

    • Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

    • Dry the purified crystals under vacuum to remove all traces of the solvent.

Troubleshooting:
  • No Crystals Form: The solution may be too dilute. Re-heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod at the meniscus can induce crystallization. Seeding with a previously obtained pure crystal can also be effective.

  • Oiling Out: The compound may be precipitating as a liquid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too rapidly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent pair (e.g., ethanol/water) can sometimes resolve this issue.[3]

Purity Assessment

After purification, the purity of the tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate should be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid) is suitable for determining purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any remaining impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate can be reliably achieved using either column chromatography or recrystallization. The choice of method will depend on the nature and quantity of the impurities present. Column chromatography offers higher resolution for complex mixtures, while recrystallization is a more straightforward and scalable method for removing smaller amounts of impurities. By understanding the chemical properties of the target molecule and potential contaminants, researchers can effectively implement these protocols to obtain high-purity material, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

  • El-Mabrouk, K., et al. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o834–o835. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 5-nitro-1H-indazole-1-carboxylate. PubChem Compound Database. [Link]

Sources

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate via C-NO₂ Cleavage

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Synthetic Toolkit for Privileged Scaffolds The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Synthetic Toolkit for Privileged Scaffolds

The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities.[1][2] The ability to functionalize this scaffold is paramount in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[2][3][4]

This application note moves beyond conventional Suzuki couplings with organohalides to explore a more advanced strategy: the use of a nitro group as the leaving group. We present a detailed protocol for the cross-coupling of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate with various arylboronic acids. This approach leverages the electron-deficient nature of the nitro-substituted indazole, turning a common functional group into a handle for C-C bond formation and expanding the synthetic possibilities for this important heterocyclic system.[5]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] While the fundamental steps—oxidative addition, transmetalation, and reductive elimination—remain the same, the activation of a C-NO₂ bond presents unique considerations compared to the more common C-Halide bond.

The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-nitro bond of the indazole substrate. This is often the rate-determining step and requires a highly active, electron-rich catalyst capable of cleaving the strong C-NO₂ bond.[4] The choice of ligand is critical for the success of this step.[5]

  • Transmetalation : The organoboron species (e.g., an arylboronic acid) transfers its organic group to the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_products Inputs & Outputs Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Intermediate (Ar-Pd(II)L₂(NO₂)) Pd0->OA Ar-NO₂ TM Transmetalation Intermediate (Ar-Pd(II)L₂(Ar')) OA->TM Ar'-B(OH)₂ + Base TM->Pd0 Reductive Elimination Product Ar-Ar' TM->Product BoronicAcid Ar'-B(OH)₂ BoronicAcid->TM Substrate Ar-NO₂ Substrate->OA caption Fig 1. Catalytic cycle for Suzuki coupling via C-NO₂ cleavage.

Caption: Fig 1. Catalytic cycle for Suzuki coupling via C-NO₂ cleavage.

Experimental Protocol & Workflow

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate with a representative arylboronic acid.

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Glassware reagents Add Substrate, Boronic Acid, Base, and Solvent start->reagents degas Degas Mixture (e.g., Argon sparging for 20 min) reagents->degas catalyst Add Palladium Precatalyst and Ligand under Inert Atmosphere degas->catalyst heat Heat to Reaction Temp (e.g., 110-130 °C) catalyst->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Cool, Quench, and Perform Aqueous Work-up monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Pure Product purify->end

Caption: Fig 2. Step-by-step experimental workflow for the coupling reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate>97%Sigma-Aldrich, BLDpharmThe key electrophilic partner.[11][12]
Phenylboronic Acid>98%Commercially availableA representative nucleophilic partner. Use fresh for best results.[13]
RuPhos Pd G3Catalyst gradeSigma-AldrichA highly active Buchwald precatalyst suitable for challenging couplings.[14]
RuPhos Ligand>98%Sigma-AldrichAdditional ligand may be required for optimization.
Cesium Carbonate (Cs₂CO₃)Anhydrous, >99%Commercially availableA strong inorganic base, often effective in C-NO₂ couplings.[15]
1,4-DioxaneAnhydrous, <50 ppm H₂OAcros, Sigma-AldrichMust be thoroughly degassed before use.[13]
Deionized Water18 MΩ·cmIn-houseDegassed. The presence of some water is often crucial.[16]
Diethyl Ether, Ethyl Acetate, HexanesACS GradeFisher ScientificFor extraction and chromatography.
Celite® 545N/AFisher ScientificFor filtration of palladium residues.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher ScientificFor drying organic layers.
Detailed Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and cesium carbonate (2.5 mmol, 2.5 equiv.).

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%). The mixture may change color upon addition.

  • Reaction: Place the sealed flask in a preheated oil bath at 130 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture under an inert atmosphere. Look for the consumption of the starting indazole.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium black and inorganic salts. Rinse the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Reaction Parameter Summary
ParameterRecommended ValueRationale / Notes
Substrate 1.0 equiv.tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate
Boronic Acid 1.2 - 1.5 equiv.A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation.[6]
Catalyst RuPhos Pd G3 (1-5 mol%)Buchwald-type dialkylbiaryl phosphine ligands are highly effective for coupling electron-deficient systems and challenging substrates.[17]
Base Cs₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.)Strong bases are required to form the active boronate species. Cs₂CO₃ is often effective in difficult couplings.[15]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1 v/v)Dioxane provides good solubility, while a small amount of water is crucial for the catalytic cycle to function efficiently.[16][18]
Temperature 110 - 130 °CHigh temperatures are typically necessary to achieve C-NO₂ bond cleavage.[5]
Concentration ~0.1 MA standard concentration for Suzuki couplings.

Troubleshooting & Optimization

Even robust protocols can require optimization. If the reaction yields are low or fails, a systematic approach to troubleshooting is essential.[13]

Troubleshooting_Workflow cluster_optimization Optimization Strategy start Low or No Yield check_reagents Check Reagent Quality (Fresh Boronic Acid? Anhydrous Base? Peroxide-free Solvent?) start->check_reagents check_inert Verify Inert Atmosphere (Thorough Degassing? No Leaks?) start->check_inert check_catalyst Was Catalyst Handled Properly? (Inactive Pd Black Formation?) start->check_catalyst opt_catalyst Screen Catalyst/Ligand (e.g., XPhos, SPhos) check_reagents->opt_catalyst If Reagents are OK opt_base Change Base (K₃PO₄, K₂CO₃, CsF) check_inert->opt_base If Atmosphere is OK opt_solvent Vary Solvent System (Toluene, DMF, THF/H₂O) check_catalyst->opt_solvent If Catalyst is OK opt_temp Adjust Temperature opt_solvent->opt_temp

Caption: Fig 3. A logical workflow for troubleshooting low-yield reactions.

Common Issues and Solutions:

  • No Reaction / Stalled Reaction:

    • Cause: Inactive catalyst due to oxygen exposure. Palladium(0) species can oxidize to form inactive palladium black.[13]

    • Solution: Ensure all solvents are rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout. Use fresh, high-quality catalyst.

  • Protodeboronation of Boronic Acid:

    • Cause: The boronic acid reacts with trace water or protons to replace the boron group with hydrogen, especially at high temperatures.

    • Solution: Use fresh boronic acid. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which is more resistant to degradation.[13]

  • Homocoupling of Boronic Acid:

    • Cause: Two molecules of the boronic acid couple together, often promoted by the presence of oxygen and Pd(II) species.[6]

    • Solution: Meticulous degassing and maintaining an inert atmosphere are critical. Using the correct stoichiometry can also minimize this side reaction.

  • Low Yield with Electron-Rich Boronic Acids:

    • Cause: The transmetalation step can be slower with electron-rich boronic acids.

    • Solution: Consider a different base (e.g., CsF) or a more electron-rich phosphine ligand to accelerate the transmetalation step.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Molander, G. A., & Canturk, B. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition, 48(45), 8494-8519. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16564. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • ACS. Use of Base Metals in Suzuki Coupling. [Link]

  • ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • NIH. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • NIH. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • NIH. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • PubChem. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. [Link]

Sources

Application

Application Notes and Protocols: A Comprehensive Guide to the Deprotection of the Boc Group from tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

Authored by: A Senior Application Scientist Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1][2][3] Its widesprea...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1][2][3] Its widespread use stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[4] In the synthesis of complex heterocyclic molecules, such as those containing the indazole scaffold, the Boc group serves as an effective temporary shield for the ring nitrogen, enabling selective transformations at other positions. This application note provides a detailed guide for the deprotection of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The presence of the electron-withdrawing nitro group on the indazole ring introduces specific considerations for the deprotection process, which will be addressed herein.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most commonly achieved through acid-catalyzed hydrolysis.[1][4] The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the carbamate by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][5][6][7] The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[2][5][6] The liberated amine is subsequently protonated in the acidic medium to form the corresponding salt.

Boc Deprotection Mechanism R-NH-Boc Boc-Protected Amine Protonated_Boc Protonated Carbamate R-NH-Boc->Protonated_Boc H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Amine_Salt Amine Salt (Product) Carbamic_Acid->Amine_Salt Decarboxylation, H⁺ CO2 Carbon Dioxide Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene -H⁺

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

The selection of the deprotection method depends on the stability of the substrate and the desired final product form (free amine or salt). For tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, the presence of the nitro group generally renders the indazole ring more stable to acidic conditions. Below are two robust protocols for the removal of the Boc group.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[1][2][8] TFA is a strong acid that effectively cleaves the Boc group at room temperature.[2][8]

Materials and Reagents:

  • tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution).

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 eq.) dropwise to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[9]

    • Dissolve the residue in ethyl acetate or DCM.

    • Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until the cessation of gas evolution.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-methyl-5-nitro-1H-indazole can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[10]

TFA Deprotection Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Substrate in DCM cool Cool to 0 °C dissolve->cool add_tfa Add TFA cool->add_tfa stir Stir at RT (1-4h) add_tfa->stir concentrate Concentrate in vacuo stir->concentrate redissolve Redissolve in EtOAc/DCM concentrate->redissolve neutralize Wash with sat. NaHCO₃ redissolve->neutralize wash Wash with H₂O & Brine neutralize->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate_final Concentrate to Crude Product dry->concentrate_final purify Column Chromatography or Recrystallization concentrate_final->purify

Figure 2: Workflow for Boc deprotection using TFA/DCM.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another common and effective procedure for Boc deprotection, often yielding the product as a hydrochloride salt, which can be advantageous for purification and handling of the final compound.[1][11]

Materials and Reagents:

  • tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

  • 1,4-Dioxane, anhydrous

  • 4 M HCl in 1,4-Dioxane solution

  • Diethyl ether, anhydrous

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous 1,4-dioxane.

  • Addition of HCl/Dioxane: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq. of HCl) at room temperature.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 2-6 hours. The deprotected product, 3-methyl-5-nitro-1H-indazole hydrochloride, may precipitate out of the solution as a solid. Monitor the reaction by TLC.

  • Isolation:

    • If a precipitate forms, collect the solid by vacuum filtration through a Buchner funnel.

    • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual starting material and dioxane.

    • Dry the solid under vacuum to obtain the hydrochloride salt of the product.

  • Workup for Non-Precipitating Product: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with anhydrous diethyl ether to induce precipitation, followed by filtration as described above.

  • Conversion to Free Base (Optional): To obtain the free amine, dissolve the hydrochloride salt in water or a suitable organic solvent and neutralize with a base such as saturated aqueous NaHCO₃ or triethylamine, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate).

HCl Deprotection Workflow cluster_reaction Reaction cluster_isolation Isolation dissolve Dissolve Substrate in Dioxane add_hcl Add 4M HCl in Dioxane dissolve->add_hcl stir Stir at RT (2-6h) add_hcl->stir precipitate Precipitation of HCl Salt stir->precipitate filter Filter Precipitate precipitate->filter wash Wash with Diethyl Ether filter->wash dry Dry under Vacuum wash->dry

Figure 3: Workflow for Boc deprotection using HCl/Dioxane.

Comparison of Deprotection Methods

FeatureProtocol 1: TFA in DCMProtocol 2: HCl in 1,4-Dioxane
Reagent Trifluoroacetic acidHydrochloric acid
Solvent Dichloromethane1,4-Dioxane
Reaction Time Typically faster (1-4 hours)Generally moderate (2-6 hours)
Workup Requires aqueous basic washOften simple filtration
Product Form Free amine (after workup)Hydrochloride salt
Advantages Rapid reaction; volatile reagents.Simple isolation; product often crystalline.
Disadvantages TFA is highly corrosive and requires careful handling; aqueous workup can be cumbersome for water-soluble products.Dioxane is a peroxide-former and a suspected carcinogen; longer reaction times may be needed.

Characterization of 3-methyl-5-nitro-1H-indazole

The successful deprotection of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate will yield 3-methyl-5-nitro-1H-indazole. The identity and purity of the product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Data
¹H NMR Aromatic protons in the range of δ 7.5-8.5 ppm; a methyl singlet around δ 2.5 ppm; a broad singlet for the N-H proton.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm; a methyl carbon around δ 15 ppm.
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z corresponding to the molecular weight of the product (C₈H₇N₃O₂).
Appearance Typically a yellow or off-white solid.

Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended reaction time, consider adding more acid or increasing the reaction temperature slightly. However, be cautious of potential side reactions with heating.

  • Side Product Formation: The tert-butyl cation generated during the reaction can potentially alkylate electron-rich aromatic rings.[12] While the nitro-substituted indazole is less susceptible, this can be a concern with other substrates. The use of scavengers like anisole or thioanisole can mitigate this issue.

  • Difficult Purification: If the product is difficult to purify by column chromatography, consider converting it to a salt (e.g., hydrochloride) to facilitate crystallization and purification.

The deprotection of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate can be reliably achieved using standard acidic conditions. The choice between using TFA in DCM or HCl in dioxane will depend on the desired final product form, available resources, and scale of the reaction. Both methods are effective and, with careful execution and monitoring, will provide the desired 3-methyl-5-nitro-1H-indazole in good yield and purity, ready for subsequent use in synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24458–24464. Available from: [Link]

  • Maiti, G., & Kundu, P. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. Available from: [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24458–24464. Available from: [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24458–24464. Available from: [Link]

  • Harris, J. M., & Liras, J. L. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3216-3218. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • PubChem. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14099–14114. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Functionalized Indazoles from tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

Abstract The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides a comprehensive technical overview and det...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of diverse functionalized indazoles, starting from the versatile building block, tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. We will explore key transformations including the reduction of the nitro group, N-deprotection of the Boc group, and subsequent functionalization of the resulting aminoindazole. These methodologies are designed to be robust and adaptable, enabling researchers, scientists, and drug development professionals to efficiently generate libraries of novel indazole derivatives for screening and lead optimization.

Introduction: The Significance of the Indazole Moiety

Indazoles, bicyclic aromatic heterocycles, are of significant interest in drug discovery due to their diverse pharmacological activities.[1] They are key components in a variety of kinase inhibitors, demonstrating their utility in targeting signaling pathways implicated in cancer and other diseases.[2][3][4] The ability to strategically functionalize the indazole ring system is paramount for modulating potency, selectivity, and pharmacokinetic properties.

The starting material, tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, offers several strategic advantages:

  • The Boc protecting group at the N-1 position allows for controlled reactions at other sites before its selective removal.[5][6]

  • The nitro group at the 5-position can be readily reduced to an amino group, providing a key handle for a wide array of subsequent functionalization reactions.[7][8][9][10]

  • The 3-methyl group can influence the molecule's binding affinity and metabolic stability in certain biological targets.[4]

This guide will detail a synthetic pathway that leverages these features to create a platform for generating diverse indazole-based compounds.

Synthetic Strategy: A Stepwise Approach to Functionalization

Our synthetic approach is designed as a modular workflow, allowing for the introduction of diversity at specific points. The overall strategy involves three key stages:

  • Reduction of the Nitro Group: Conversion of the 5-nitroindazole to the corresponding 5-aminoindazole.

  • N-Deprotection: Removal of the tert-butyloxycarbonyl (Boc) group to liberate the N-1 position of the indazole ring.

  • Functionalization of the Amino Group: Derivatization of the 5-amino group to introduce a variety of substituents.

This stepwise process provides precise control over the final molecular architecture.

Experimental Protocols

Stage 1: Reduction of the 5-Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[8] Several methods are available, with the choice often depending on the presence of other functional groups and desired reaction conditions. For this transformation, we will utilize stannous chloride (SnCl₂) in ethanol, a reliable and widely used method for this purpose.[7][8]

Protocol 1: Synthesis of tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate

  • Materials:

    • tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (absolute)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate (1.0 eq) in absolute ethanol, add stannous chloride dihydrate (5.0 eq).

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to yield the desired tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate.

Expected Outcome: This procedure should provide the 5-aminoindazole derivative in good to excellent yield.

Stage 2: N-Deprotection of the Boc Group

The Boc group is a common and versatile protecting group for nitrogen atoms. Its removal can be achieved under acidic conditions or, as in this protocol, under specific basic conditions, which can be advantageous for substrates with acid-sensitive functionalities.[11][12]

Protocol 2: Synthesis of 3-Methyl-1H-indazol-5-amine

  • Materials:

    • tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate

    • Sodium methoxide (catalytic amount)

    • Methanol (dry)

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Rotary evaporator

  • Procedure:

    • Dissolve tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate (1.0 eq) in dry methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[6]

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization to yield 3-methyl-1H-indazol-5-amine.

Expected Outcome: This protocol provides the deprotected aminoindazole, ready for further functionalization.

Stage 3: Functionalization of the 5-Amino Group

The free amino group at the 5-position is a versatile handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships. One common and highly effective method for this is amide bond formation.

Protocol 3: Amide Coupling with Carboxylic Acids

  • Materials:

    • 3-Methyl-1H-indazol-5-amine

    • Desired carboxylic acid (1.1 eq)

    • HATU (1.1 eq)

    • DIPEA (2.0 eq)

    • Dimethylformamide (DMF)

    • Ice-cold water

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a solution of 3-methyl-1H-indazol-5-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.[13]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 5-amido-indazole derivative.

Expected Outcome: This protocol allows for the synthesis of a diverse library of indazole-3-carboxamides.

Data Presentation

Starting Material Transformation Key Reagents Product Typical Yield
tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylateNitro ReductionSnCl₂·2H₂O, EtOHtert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate80-95%
tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylateN-DeprotectionNaOMe, MeOH3-Methyl-1H-indazol-5-amine85-98%
3-Methyl-1H-indazol-5-amineAmide CouplingCarboxylic acid, HATU, DIPEA5-Amido-3-methyl-1H-indazole60-90%

Visualization of Synthetic Workflow

G start tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate step1 Nitro Reduction (Protocol 1) start->step1 intermediate1 tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate step1->intermediate1 step2 N-Deprotection (Protocol 2) intermediate1->step2 intermediate2 3-Methyl-1H-indazol-5-amine step2->intermediate2 step3 Functionalization (e.g., Amide Coupling) (Protocol 3) intermediate2->step3 product Functionalized Indazoles step3->product

Caption: Synthetic workflow for functionalized indazoles.

Advanced Functionalization: Palladium-Catalyzed Cross-Coupling

For further diversification, the indazole core can be subjected to palladium-catalyzed cross-coupling reactions. For instance, if a bromo-substituted indazole is used as the starting material, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl moieties.[13][14][15][16]

G start Bromo-indazole Derivative reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Arylboronic Acid Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) reagents->reaction product Aryl-substituted Indazole reaction->product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Conclusion

The synthetic routes detailed in this guide provide a robust and versatile platform for the synthesis of functionalized indazoles from the readily available starting material, tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. By following these protocols, researchers can efficiently generate diverse libraries of indazole derivatives for biological screening and drug discovery programs. The presented methodologies are grounded in established and reliable chemical transformations, ensuring a high degree of success and reproducibility.

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
  • Pathways for the synthesis of indazole derivatives. ResearchGate.
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Shokat Lab.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • Navigating the Functionalization of 2-Aminoimidazoles: A Technical Support Guide. Benchchem.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Semantic Scholar.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC - NIH.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH.
  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.
  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. Benchchem.
  • (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate.
  • Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Taylor & Francis.
  • Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives. Crossref.
  • Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives. wiley.com.

Sources

Application

The Strategic Utility of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate as a Pivotal Synthon for Heterocyclic Compound Libraries

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Scaffold in Modern Drug Discovery The indazole nucleus, a bicyclic heteroaromatic system, represents a "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions with a multitude of biological targets, particularly the hinge region of protein kinases.[1][2] Consequently, indazole derivatives are integral components of numerous FDA-approved drugs and clinical candidates, including potent kinase inhibitors for oncology such as Axitinib and Pazopanib.[3][4] The strategic functionalization of the indazole core is paramount for modulating potency, selectivity, and pharmacokinetic properties.

This guide focuses on the application of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate , a highly versatile and strategically designed synthon. The presence of the nitro group at the 5-position provides a latent amino functionality, which, once revealed, serves as a crucial handle for diversification. The methyl group at the 3-position can influence binding interactions and metabolic stability.[5] Finally, the tert-butoxycarbonyl (Boc) group at the N-1 position serves as a robust protecting group, directing reactivity and ensuring regiochemical control during synthesis.[6]

This document provides a comprehensive overview and detailed protocols for the synthesis and transformation of this key intermediate, demonstrating its utility in the generation of diverse heterocyclic compounds for drug discovery programs.

Core Synthetic Pathway: From Nitro-Indazole to Functionalized Amides

The primary synthetic utility of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate lies in a three-step sequence: N-Boc protection of the indazole core, reduction of the nitro group to a primary amine, and subsequent acylation of this amine to form a diverse array of amides. This pathway is a cornerstone for building libraries of potential kinase inhibitors and other biologically active molecules.

G cluster_0 Synthesis of Starting Material cluster_1 Core Transformations cluster_2 Final Deprotection Start 2-Amino-4-nitroacetophenone Indazole 3-Methyl-5-nitro-1H-indazole Start->Indazole Diazotization & Cyclization BocIndazole tert-Butyl 3-methyl-5-nitro- 1H-indazole-1-carboxylate (Title Synthon) Indazole->BocIndazole N-Boc Protection AminoIndazole tert-Butyl 5-amino-3-methyl- 1H-indazole-1-carboxylate BocIndazole->AminoIndazole Nitro Reduction AmideProduct tert-Butyl 5-acetamido-3-methyl- 1H-indazole-1-carboxylate (Example Product) AminoIndazole->AmideProduct N-Acylation FinalProduct N-(3-Methyl-1H-indazol-5-yl)acetamide (Final Heterocycle) AmideProduct->FinalProduct N-Boc Deprotection

Caption: Synthetic workflow from precursor to a functionalized indazole.

Part 1: Synthesis of the Core Synthon

The preparation of the title compound is achieved in two key steps: the formation of the indazole ring system followed by the protection of the N-1 nitrogen.

Protocol 1.1: Synthesis of 3-Methyl-5-nitro-1H-indazole

This procedure involves the diazotization of a substituted 2-aminoacetophenone followed by an intramolecular cyclization.

Rationale: The reaction proceeds by converting the primary aromatic amine into a diazonium salt, which is a potent electrophile. The subsequent intramolecular cyclization is driven by the nucleophilicity of the nitrogen atom derived from the acetyl group's tautomeric form, leading to the formation of the stable indazole ring.[7]

  • Materials:

    • 2-Amino-4-nitroacetophenone

    • Hydrochloric Acid (HCl), concentrated

    • Sodium Nitrite (NaNO₂)

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

    • Ice

    • Water (H₂O)

    • Sodium Hydroxide (NaOH) solution, aqueous

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • To a stirred solution of 2-amino-4-nitroacetophenone (1.0 eq) in concentrated hydrochloric acid, cool the mixture to 0-5 °C using an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

    • In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, also cooled to 0-5 °C.

    • Add the diazonium salt solution dropwise to the stannous chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into ice water and basify to pH 8-9 with a cold aqueous sodium hydroxide solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford 3-methyl-5-nitro-1H-indazole.

Protocol 1.2: N-Boc Protection of 3-Methyl-5-nitro-1H-indazole

This protocol describes the regioselective protection of the N-1 position of the indazole ring.

Rationale: The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) is a standard and highly effective method for installing the Boc protecting group on nitrogen heterocycles.[6][8] The Boc group is stable to a wide range of reaction conditions, including catalytic hydrogenation, but can be readily removed under acidic conditions.[9]

  • Materials:

    • 3-Methyl-5-nitro-1H-indazole (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq)

    • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

    • Triethylamine (TEA, 1.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve 3-methyl-5-nitro-1H-indazole in anhydrous DCM.

    • Add triethylamine, DMAP, and di-tert-butyl dicarbonate to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated sodium bicarbonate (NaHCO₃) solution (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate .

Part 2: Key Transformations and Applications

With the core synthon in hand, the subsequent transformations unlock its potential for creating diverse molecular architectures.

Application Note 1: Synthesis of the 5-Aminoindazole Intermediate

The reduction of the nitro group is the pivotal step that transforms the synthon into a versatile building block for library synthesis. The resulting 5-aminoindazole is a key intermediate for numerous kinase inhibitors.

G Nitro tert-Butyl 3-methyl-5-nitro- 1H-indazole-1-carboxylate Amino tert-Butyl 5-amino-3-methyl- 1H-indazole-1-carboxylate Nitro->Amino H₂, Pd/C Ethanol (Catalytic Hydrogenation)

Caption: Reduction of the nitro group to form the key amino intermediate.

Protocol 2.1: Catalytic Hydrogenation for Nitro Group Reduction

This protocol details the clean and efficient reduction of the nitro group to a primary amine using catalytic hydrogenation.

Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly effective and clean method for the reduction of aromatic nitro groups.[10] The reaction proceeds under mild conditions and typically gives high yields with minimal side products. The Boc protecting group is stable under these conditions.

  • Materials:

    • tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate (1.0 eq)

    • 10% Palladium on Carbon (Pd/C), 5-10 mol%

    • Ethanol (EtOH) or Methanol (MeOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • To a solution of tert-butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate in ethanol, carefully add 10% Pd/C under an inert atmosphere (e.g., nitrogen or argon).

    • Securely attach a hydrogen-filled balloon to the reaction flask or place the flask on a Parr hydrogenator.

    • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to yield tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate, which is often pure enough for the next step without further purification.

Transformation Step Starting Material Key Reagents Product Typical Yield
N-Boc Protection 3-Methyl-5-nitro-1H-indazole(Boc)₂O, DMAP, TEAtert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate>90%
Nitro Reduction tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate10% Pd/C, H₂tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate>95%

Table 1: Summary of Key Synthetic Transformations.

Application Note 2: Amide Coupling for Library Diversification

The 5-amino group is a prime handle for diversification via amide bond formation. Coupling with a diverse range of carboxylic acids allows for the rapid generation of large compound libraries. These libraries can be screened for activity against various targets, particularly protein kinases, where the amide functionality can form crucial hydrogen bonds in the ATP-binding site.

Protocol 2.2: Standard Amide Coupling using HATU

This protocol describes a reliable and general method for amide bond formation using a uronium-based coupling reagent.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates carboxylic acids to form a reactive acyl-uronium species.[11] This method is often successful even with sterically hindered or electronically deactivated coupling partners. A non-nucleophilic base like DIPEA is required to neutralize acidic byproducts and facilitate the reaction.

  • Materials:

    • tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate (1.0 eq)

    • Carboxylic acid of choice (e.g., Acetic Acid, Benzoic Acid, etc.) (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate in a small amount of anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-6 hours. Monitor completion by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous lithium chloride (LiCl) solution (to remove DMF), followed by saturated aqueous NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired N-acylated indazole derivative.

Conclusion

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a strategically designed and highly valuable synthon for the construction of heterocyclic compounds, particularly for drug discovery applications. The protocols outlined in this guide provide robust and reproducible methods for its synthesis and subsequent transformation into a key amino-indazole intermediate. This intermediate serves as a versatile platform for diversification through well-established amide coupling chemistries, enabling the rapid assembly of compound libraries for screening against critical biological targets like protein kinases. The logical flow from a stable, protected nitro-precursor to a reactive amine for parallel synthesis makes this synthon an indispensable tool for medicinal chemists.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570696A - Method for preparing intermediate of axitinib and application of....
  • Singer, R. A., et al. (2014). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development, 18, 266–274.
  • Patsnap. (n.d.). Preparation method of axitinib intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes towards intermediates en route to axitinib and vortioxetine. Retrieved from [Link]

  • ResearchGate. (n.d.). Obtaining and isolating the 3-[(5′-nitro-1H-indazol-1′-yl)-methyl].... Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • Liskon Biological. (2025). Analysis of the Production Process for 3-Methyl-6-Nitro-1H-Indazole. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

Welcome to the technical support resource for the synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis.

Introduction

The synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a critical process in the development of various pharmaceutical compounds. The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] This synthesis involves two key transformations: the nitration of 3-methyl-1H-indazole and the subsequent protection of the N1 position with a tert-butyloxycarbonyl (Boc) group. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and regioselectivity.

This guide provides a structured approach to troubleshooting common issues, explaining the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_start cluster_nitration Nitration Step (Step 1) cluster_boc Boc Protection Step (Step 2) cluster_solutions Start Synthesis Issue Encountered Nitration_Issue Low Yield / Incomplete Reaction in Nitration Start->Nitration_Issue Identify Step Boc_Issue Low Yield / Incomplete Boc Protection Start->Boc_Issue Identify Step Temp_Control Optimize Temperature Control (0-5°C) Nitration_Issue->Temp_Control Reagent_Quality Verify Reagent Purity & Stoichiometry Nitration_Issue->Reagent_Quality Side_Products Formation of Impurities/Side-Products Side_Products->Temp_Control Purification Refine Purification Method (Recrystallization/Chromatography) Side_Products->Purification Boc_Issue->Reagent_Quality Base_Choice Select Appropriate Base (e.g., DMAP, TEA) Boc_Issue->Base_Choice Anhydrous Ensure Anhydrous Conditions Boc_Issue->Anhydrous Deprotection Unwanted Deprotection Deprotection->Purification Resolution Successful Synthesis Temp_Control->Resolution Leads to Reagent_Quality->Resolution Purification->Resolution Base_Choice->Resolution Anhydrous->Resolution

Caption: A logical workflow for troubleshooting the synthesis.

Part 1: Nitration of 3-methyl-1H-indazole

The initial step involves the electrophilic nitration of 3-methyl-1H-indazole to form 3-methyl-5-nitro-1H-indazole. The most common method employs a mixture of concentrated nitric acid and sulfuric acid.[2][3][4]

Frequently Asked Questions & Troubleshooting

Q1: My nitration reaction is resulting in a very low yield of the desired 3-methyl-5-nitro-1H-indazole. What are the likely causes?

A1: Low yields in this nitration are frequently traced back to several critical parameters:

  • Suboptimal Temperature Control: Nitration is a highly exothermic reaction.[5] Failure to maintain a low temperature, ideally between 0-5°C, can lead to the formation of undesired side products and decomposition of both starting material and product.[2][5]

    • Solution: Employ an efficient cooling bath (ice-salt or a cryocooler) and add the nitrating agent (mixed acid) dropwise with vigorous stirring to ensure consistent temperature control.[5][6]

  • Incorrect Reagent Stoichiometry and Purity: The ratio of nitric acid to sulfuric acid is crucial.[5] Additionally, using reagents of low purity can introduce contaminants that interfere with the reaction.

    • Solution: Use high-purity nitric and sulfuric acids. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[7] Ensure the stoichiometry is appropriate for your specific scale.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the stirring period at low temperature.

Q2: I am observing significant amounts of impurities alongside my product. What are these and how can I minimize them?

A2: The primary impurities in this reaction are often regioisomers (e.g., 4-nitro, 6-nitro, or 7-nitro isomers) and dinitrated products.[3][6]

  • Cause: The formation of these byproducts is highly dependent on reaction conditions. Deviations from the optimal temperature range can increase the likelihood of multiple nitration events or nitration at less-favored positions on the indazole ring.

  • Minimization Strategy:

    • Strict Temperature Control: As mentioned, maintaining a temperature between 0-10°C is critical for regioselectivity.[6]

    • Controlled Addition of Nitrating Agent: Slow, dropwise addition of the mixed acid to the solution of 3-methylindazole in sulfuric acid helps to control the local concentration of the nitrating agent and dissipate heat effectively.[6]

  • Purification:

    • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product. Neutralize the solution with a base like sodium hydroxide.[6]

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol.[3]

    • Column Chromatography: For separating isomers with similar polarities, column chromatography using a solvent system like hexane/ethyl acetate may be necessary.[6]

Reaction Mechanism: Electrophilic Aromatic Substitution

Nitration_Mechanism cluster_activation Generation of Nitronium Ion cluster_substitution Electrophilic Attack and Rearomatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ Indazole 3-methyl-1H-indazole H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ Intermediate Sigma Complex (Resonance Stabilized) Indazole->Intermediate + NO₂⁺ Product 3-methyl-5-nitro-1H-indazole Intermediate->Product - H⁺

Caption: Generation of the electrophile and subsequent substitution.

Part 2: Boc Protection of 3-methyl-5-nitro-1H-indazole

The second step is the protection of the N1 nitrogen of the indazole ring with a tert-butyloxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[8]

Frequently Asked Questions & Troubleshooting

Q1: The Boc protection reaction is not going to completion, and I have a low yield of the final product.

A1: Several factors can contribute to an incomplete Boc protection:

  • Choice and Amount of Base: The base plays a crucial role in deprotonating the indazole nitrogen, making it nucleophilic enough to attack the (Boc)₂O.

    • Common Bases: Triethylamine (TEA) and 4-(dimethylamino)pyridine (DMAP) are commonly used. DMAP is often used as a catalyst along with a stoichiometric amount of a weaker base like TEA.[8]

    • Solution: Ensure you are using an appropriate base and that it is fresh and anhydrous. The stoichiometry of the base is also important; typically, a slight excess is used.

  • Reaction Conditions:

    • Solvent: The reaction is usually performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure the solvent is anhydrous, as water can react with (Boc)₂O.[9]

    • Temperature: The reaction is often run at room temperature. If the reaction is sluggish, gentle heating may be beneficial, but this should be monitored carefully to avoid side reactions.

  • Purity of Starting Material: Impurities from the nitration step can interfere with the Boc protection.

    • Solution: Ensure your 3-methyl-5-nitro-1H-indazole is of high purity before proceeding.

Q2: I am observing some deprotection of the Boc group during work-up or purification. How can I prevent this?

A2: The Boc group is known to be labile under acidic conditions.[8][10]

  • Cause: Exposure to even mild acids during the work-up or purification (e.g., on silica gel) can lead to the cleavage of the Boc group.

  • Prevention:

    • Neutral Work-up: During the work-up, wash the organic layer with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic residues.

    • Deactivated Silica Gel: If performing column chromatography, consider using silica gel that has been pre-treated with a small amount of a non-nucleophilic base like triethylamine to neutralize acidic sites.

    • Alternative Purification: If deprotection on silica is a persistent issue, consider recrystallization as an alternative purification method.

Experimental Protocols
Protocol 1: Direct Nitration of 3-methylindazole [3][6]
Materials:
- 3-methyl-1H-indazole
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Sodium Hydroxide (for neutralization)
Procedure:
1. In a flask equipped with a stirrer, dissolve 3-methylindazole in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice-salt bath.
2. Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
3. Stir the mixture at 0-10°C, monitoring the reaction's progress by TLC.
4. Carefully pour the reaction mixture onto crushed ice.
5. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.
6. Filter the precipitate, wash it thoroughly with water, and dry.
7. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Boc Protection of 3-methyl-5-nitro-1H-indazole [8][9]
Materials:
- 3-methyl-5-nitro-1H-indazole
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 4-(dimethylamino)pyridine (DMAP)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
Procedure:
1. Dissolve 3-methyl-5-nitro-1H-indazole in anhydrous DCM.
2. Add DMAP (catalytic amount) and TEA (e.g., 1.2 equivalents).
3. Cool the mixture to 0°C and add (Boc)₂O (e.g., 1.1 equivalents).
4. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
5. Dilute the reaction mixture with DCM and wash with water and brine.
6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
7. Purify the crude product by column chromatography or recrystallization.

Summary of Key Parameters

Synthesis StepCritical ParameterRecommended ConditionPotential Issue if Deviated
Nitration Temperature0-5°CLow yield, formation of isomers, dinitration[2][5]
Reagent AdditionSlow, dropwisePoor heat dissipation, side reactions[6]
Boc Protection BaseDMAP (cat.), TEAIncomplete reaction, low yield[8]
Reaction ConditionsAnhydrousDecomposition of (Boc)₂O
Work-up/PurificationNeutral pHUnwanted deprotection of the Boc group[10]

References

  • BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
  • Benchchem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. Benchchem.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • Ravinder, K., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287.
  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological.
  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole. Benchchem.
  • Benchchem. (2025). Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration. Benchchem.
  • Liskon Biological. (2025). Frequently Asked Questions about 3-Methyl-6-nitro-1H-Indazole. Liskon Biological.
  • Benchchem. (2025). Troubleshooting low yield in 3-Methyl-6-nitro-1H-indazole nitration. Benchchem.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information.
  • Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 705–708.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Nitration of 3-Methyl-1H-Indazole

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for a common yet challenging transformation: the electrophilic nitration of 3-methyl-1H-indazole. This reaction is...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for a common yet challenging transformation: the electrophilic nitration of 3-methyl-1H-indazole. This reaction is fundamental in the synthesis of various pharmaceutical intermediates, including precursors to kinase inhibitors like Pazopanib.[1][2] However, achieving high yield and regioselectivity can be elusive due to a landscape of potential side reactions. This document provides a structured, question-and-answer-based approach to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My TLC and NMR analyses show a mixture of mono-nitrated products. What are these side products and how can I improve selectivity for a single isomer?

A1: This is the most common challenge in the nitration of 3-methyl-1H-indazole. The indazole ring system is activated towards electrophilic aromatic substitution, but the directing effects can lead to a mixture of regioisomers.

  • Identity of Side Products: The nitronium ion (NO₂⁺) can attack any available position on the benzene ring portion of the molecule. Therefore, in addition to your target isomer (often 3-methyl-6-nitro-1H-indazole), you are likely forming the 4-nitro, 5-nitro, and 7-nitro isomers.[3][4] The presence of multiple spots on a TLC plate is a strong indicator of this issue.[3]

  • Mechanism of Formation: Under the strongly acidic conditions of a mixed acid (HNO₃/H₂SO₄) nitration, the indazole is protonated. The regiochemical outcome is a delicate balance between the directing effects of the protonated pyrazole ring and the methyl group.

  • Solutions for Improving Regioselectivity:

    • Strict Temperature Control: This is the most critical parameter. The reaction is highly exothermic, and temperature fluctuations can drastically alter the isomer distribution. Maintain a strict internal reaction temperature between 0-5°C using an ice-salt bath or a cryocooler.[5][6] Higher temperatures often lead to more side products.[6]

    • Slow Reagent Addition: The nitrating agent (mixed acid) must be added dropwise to the solution of 3-methyl-1H-indazole in sulfuric acid.[3][6] This ensures that the heat generated can be effectively dissipated, preventing localized temperature spikes that favor side product formation.

    • Consider Milder Nitrating Agents: If mixed acid proves too harsh, exploring alternative, milder nitrating agents could improve selectivity, although this may require significant process optimization.[3]

Q2: I'm observing products with a higher molecular weight than expected, suggesting over-nitration. What causes this and how can it be prevented?

A2: The formation of di-nitrated products is a classic side reaction when the reaction conditions are too forcing.

  • Cause: While the first nitro group introduced onto the ring is deactivating, it does not completely prevent a second electrophilic substitution, especially under harsh conditions. This "over-nitration" is favored by:

    • Elevated Temperatures: Temperatures above the recommended 0-5°C range significantly increase the rate of the second nitration.[6]

    • Incorrect Stoichiometry: Using an excess of nitric acid provides more of the electrophile needed for a second nitration to occur.

    • Extended Reaction Times: Allowing the reaction to proceed for too long after the starting material is consumed can provide an opportunity for the mono-nitrated product to be further nitrated.

  • Preventative Measures:

    • Adhere to Low Temperatures: Strictly maintain the 0-5°C temperature range throughout the addition and reaction period.[7]

    • Control Stoichiometry: Use a carefully measured amount of nitric acid, typically close to a 1:1 molar ratio with the substrate.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.[6] Quench the reaction as soon as the 3-methyl-1H-indazole is no longer observed to minimize the risk of over-nitration.

Q3: My crude product mixture contains unexpected isomers, and I suspect N-nitration may have occurred. Is this possible?

A3: Yes, N-nitration is a known side reaction for indazoles, although the specific outcome is highly dependent on the nitrating agent used.

  • Mechanism: Research has shown that nitrating indazole with a mixture of nitric acid and acetic anhydride can lead to the formation of N-nitroindazoles (specifically, nitration at the N-2 position).[8] These N-nitro intermediates can be unstable and may rearrange to C-nitro products (like 3-nitroindazole) upon heating.[8]

  • Relevance to Mixed Acid Conditions: While direct N-nitration is less commonly cited as the primary pathway in a standard H₂SO₄/HNO₃ system, its possibility should not be entirely dismissed, especially if reaction conditions deviate significantly from the standard protocol. The formation of a 3-nitro product, though not typically expected as a major isomer from electrophilic aromatic substitution on the benzene ring, could potentially arise from such a rearrangement.

  • Troubleshooting: If you suspect N-nitration and subsequent rearrangement, careful analysis of all isolated byproducts by NMR and mass spectrometry is crucial. Sticking to the well-established mixed acid protocol at low temperatures is the best way to favor direct C-nitration on the benzene ring.

Q4: My overall yield is low, and the reaction seems to be generating dark, tarry substances. What is the cause?

A4: Low yields accompanied by the formation of tar often indicate decomposition of the starting material or product.

  • Cause: The combination of concentrated sulfuric and nitric acids is a powerfully oxidizing and corrosive medium.[2] Indazoles, while aromatic, can be susceptible to oxidative decomposition under these harsh conditions, particularly if the temperature is not rigorously controlled.

  • Solutions:

    • Ensure High-Purity Reagents: Impurities in the starting material or acids can catalyze decomposition pathways.[3]

    • Maintain an Inert Atmosphere (Optional but Recommended): While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions caused by atmospheric moisture or oxygen.

    • Vigorous Stirring: Ensure efficient mixing to prevent localized "hot spots" where the concentration of the nitrating agent is too high, which can lead to decomposition.

Q5: What is the most effective method for purifying the crude product and separating the different regioisomers?

A5: The separation of regioisomers with similar polarities is a significant purification challenge.

  • Column Chromatography: This is the most effective and widely recommended method for separating a mixture of nitrated 3-methyl-1H-indazole isomers.[3][7] A silica gel column using a gradient elution system, typically with a mixture of hexane and ethyl acetate, can resolve the different isomers.[3]

  • Recrystallization: This method can be effective for removing minor impurities or if one isomer is significantly less soluble than the others in a particular solvent system.[6] However, it is often insufficient to separate a complex mixture of regioisomers with similar physical properties. It is best used as a final polishing step after chromatography or if the initial reaction selectivity is already high.

Visualizing Reaction Pathways and Troubleshooting

To better understand the chemical transformations and the logic of troubleshooting, the following diagrams have been created.

Nitration_Pathways cluster_start Starting Material cluster_products Reaction Products SM 3-Methyl-1H-Indazole reagent HNO₃ / H₂SO₄ 0-5 °C SM->reagent P1 3-Methyl-6-nitro-1H-indazole (Desired Product) S1 3-Methyl-4-nitro-1H-indazole S2 3-Methyl-5-nitro-1H-indazole S3 3-Methyl-7-nitro-1H-indazole S4 Di-nitro Products reagent->P1 Major Pathway reagent->S1 Side Reaction reagent->S2 Side Reaction reagent->S3 Side Reaction reagent->S4 Over-nitration Troubleshooting_Workflow start Problem Identified: Low Yield or Impure Product d1 Multiple Spots on TLC? (Mixture of Isomers) start->d1 d2 Higher MW peaks in MS? (Di-nitration) d1->d2 No sol1 1. Strictly control T at 0-5°C 2. Slow dropwise addition 3. Purify via column chromatography d1->sol1 Yes d3 Dark/Tarry Mixture? d2->d3 No sol2 1. Reduce HNO₃ stoichiometry 2. Monitor reaction via TLC 3. Do not overheat d2->sol2 Yes sol3 1. Check reagent purity 2. Ensure efficient stirring 3. Maintain strict T control d3->sol3 Yes end Optimized Reaction d3->end No sol1->end sol2->end sol3->end

Caption: A logical workflow for troubleshooting common nitration issues.

Data Summary: Products and Influencing Factors

The table below summarizes the key products and the experimental variables that most significantly influence their formation during the nitration of 3-methyl-1H-indazole.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Factors Influencing Formation
3-Methyl-1H-indazole (Starting Material)C₈H₈N₂132.16-
3-Methyl-4-nitro-1H-indazoleC₈H₇N₃O₂177.16Elevated temperature, non-optimal acid concentration.
3-Methyl-5-nitro-1H-indazoleC₈H₇N₃O₂177.16Elevated temperature, non-optimal acid concentration.
3-Methyl-6-nitro-1H-indazole C₈H₇N₃O₂ 177.16 **Strict temperature control (0-5°C), slow reagent addition.[6]
3-Methyl-7-nitro-1H-indazoleC₈H₇N₃O₂177.16Elevated temperature, non-optimal acid concentration.
Di-nitro-3-methyl-1H-indazoleC₈H₆N₄O₄222.16Excess nitric acid, elevated temperature, prolonged reaction time. [6]

Experimental Protocol: Selective Nitration of 3-Methyl-1H-Indazole

This protocol is optimized to favor the formation of the 6-nitro isomer and minimize side reactions.

Safety Precaution: This procedure involves highly corrosive and oxidizing strong acids. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. [2] Materials and Reagents:

  • 3-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice and Deionized Water

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) for neutralization

  • Ethyl acetate and Hexane for chromatography

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • Reaction Setup: In a fume hood, charge a three-neck round-bottom flask with concentrated sulfuric acid (e.g., 5-10 mL per gram of substrate).

  • Dissolution: Begin stirring and cool the sulfuric acid to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly and in small portions, add the 3-methyl-1H-indazole to the cold, stirred sulfuric acid. Ensure the internal temperature is maintained between 0-5°C during the addition. Stir until fully dissolved.

  • Nitrating Agent Addition: Slowly add concentrated nitric acid (1.0 to 1.05 molar equivalents) dropwise via a dropping funnel. Crucially, the internal temperature must be kept below 5°C throughout the addition. [6]5. Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice in a separate beaker with vigorous stirring. A solid precipitate of the crude product should form.

  • Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification: Dry the crude solid. The primary method for purification is silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to separate the desired 6-nitro isomer from other regioisomers. [3]

References

  • BenchChem. (2025). Troubleshooting low yield in 3-Methyl-6-nitro-1H-indazole nitration. BenchChem Technical Support. 3

  • Patel, S. S., Patel, D. B., & Patel, H. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. 9

  • Cohen-Fernandes, P., & Habraken, C. L. (1971). Nitration of Indazoles in the 3 Position. The Journal of Organic Chemistry, 36(20), 3084–3086.

  • ResearchGate. (n.d.). Direct C‐3 nitration of 2H‐indazole. ResearchGate. 10

  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological. 5

  • ChemicalBook. (n.d.). METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis. ChemicalBook. 11

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound. Google Patents.

  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological. 7

  • CLEARSYNTH. (n.d.). 3-Methyl-7-nitro-1H-indazole. CLEARSYNTH.

  • ResearchGate. (n.d.). Obtaining and isolating the 3-[(5′-nitro-1H-indazol-1′-yl)-methyl].... ResearchGate. 12

  • ChemicalBook. (n.d.). 3-Methyl-6-nitroindazole synthesis. ChemicalBook. 13

  • BenchChem. (2025). Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration. BenchChem. 6

  • Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles. Google Patents.

  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem. 1

  • BenchChem. (2025). Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole. BenchChem. 2

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Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

Welcome to the technical support guide for the synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. Here, we address common challenges encountered during the N-protection of 3-methyl-5-nitro-1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O), providing in-depth, field-proven insights to help you optimize your reaction yield and purity.

Introduction: The Critical N-1 Acylation

The target molecule, tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, is synthesized via the N-acylation of 3-methyl-5-nitro-1H-indazole. This reaction introduces the tert-butoxycarbonyl (Boc) protecting group, a crucial step in many multi-step synthetic routes. The Boc group masks the reactive N-H proton of the indazole ring, preventing unwanted side reactions and allowing for selective functionalization at other positions.[1]

The primary challenge in this synthesis lies in achieving high regioselectivity for the N-1 position over the N-2 position, while ensuring complete conversion and simplifying downstream purification. This guide provides a structured approach to troubleshoot and resolve these common issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter during your experiments.

Question 1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

Low or no yield is a common frustration that can often be traced back to a few key parameters.

Immediate Checks:

  • Reagent Quality: Ensure that the di-tert-butyl dicarbonate ((Boc)₂O) has not hydrolyzed. It should be a low-melting solid or clear liquid.[1] The starting indazole should be pure and dry. Anhydrous solvents are critical for success.

  • Catalyst Activity: 4-(Dimethylamino)pyridine (DMAP) is a crucial catalyst for this reaction. If it is old or discolored, its activity may be compromised. Use a fresh, high-purity batch.

Systematic Troubleshooting:

Potential CauseScientific Rationale & ExplanationRecommended Solution
Insufficient Base The reaction generates tert-butanol and CO₂, and the starting indazole is weakly acidic. A non-nucleophilic base like triethylamine (TEA) is required to neutralize any acidic species that could quench the reaction or lead to side products.Use at least 1.2-1.5 equivalents of a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Inactive Catalyst DMAP acts as a superior acyl transfer agent. It reacts with (Boc)₂O to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the indazole nitrogen. Without a catalytic amount of DMAP, the reaction is often sluggish or fails completely.[2]Add 0.1 to 0.2 equivalents of fresh, high-purity DMAP to the reaction mixture.
Incorrect Solvent The polarity and aprotic nature of the solvent are key. Aprotic solvents like dichloromethane (DCM) or acetonitrile are ideal as they effectively dissolve the reactants without interfering with the reaction mechanism.[3][4]Use anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile as the reaction solvent. Ensure the solvent is thoroughly dried before use.
Low Temperature While the reaction proceeds at room temperature, gentle heating can sometimes be necessary to overcome the activation energy, especially if the starting materials are not fully soluble.Stir the reaction at room temperature for 10-15 hours.[3] If monitoring by TLC shows a stalled reaction, consider gentle heating to 35-40°C.
Question 2: I see two spots on my TLC plate that look like products. Why am I getting a mixture?

This is a classic issue of regioselectivity. The indazole ring has two nucleophilic nitrogen atoms, N-1 and N-2. Acylation can occur at either position, leading to a mixture of regioisomers.

Understanding the Selectivity: The N-1 substituted indazole is generally the thermodynamically more stable isomer.[5][6] The formation of the N-2 isomer is often favored under kinetic control (lower temperatures, shorter reaction times). The goal is to establish conditions that allow for the formation of the N-1 product, or for the kinetically formed N-2 product to isomerize to the more stable N-1 product.[5]

G cluster_start Reactants cluster_products Potential Products Start 3-methyl-5-nitro-1H-indazole + (Boc)₂O + Base, DMAP N1_Product tert-Butyl 3-methyl-5-nitro- 1H-indazole-1-carboxylate (N-1 Isomer, Thermodynamic Product) Start->N1_Product Path A (Favored by longer time, room temp) N2_Product tert-Butyl 3-methyl-5-nitro- 2H-indazole-2-carboxylate (N-2 Isomer, Kinetic Product) Start->N2_Product Path B (Potential side-product) N2_Product->N1_Product Isomerization (Can occur under reaction conditions)

Caption: Decision tree for troubleshooting a stalled N-acylation reaction.

Key Actions:

  • Check Stoichiometry: Use a slight excess of (Boc)₂O (1.1 to 1.2 equivalents). This ensures that the limiting reagent is the indazole starting material.

  • "Re-charge" the Reaction: If the reaction has stalled after several hours, adding a small additional portion of DMAP (e.g., 0.05 eq) and (Boc)₂O (e.g., 0.1 eq) can sometimes restart it.

  • Ensure Proper Mixing: If the starting material has poor solubility, vigorous stirring is necessary to ensure all reactants are in solution and can interact.

Question 4: How do I effectively purify the product and remove unreacted (Boc)₂O?

Purification is generally straightforward but requires care to remove common impurities.

  • Aqueous Workup: After the reaction is complete, dilute the mixture with the organic solvent (e.g., DCM). Wash sequentially with a mild acid (e.g., 5% aqueous citric acid or dilute HCl) to remove DMAP and TEA, followed by water, and then a saturated brine solution. [3][7]Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Removing Excess (Boc)₂O: Unreacted (Boc)₂O can be a persistent impurity. While it can be removed by column chromatography, a chemical scavenger is often more efficient. After the reaction, adding a nucleophilic amine scavenger like N,N-dimethylethylenediamine or using a polymer-supported trisamine cartridge can effectively consume the excess anhydride. [8]3. Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective. [4][9]The product is moderately polar and should elute cleanly.

Detailed Experimental Protocol

This protocol is a validated starting point and may require optimization based on your specific laboratory conditions and substrate purity.

Table 1: Reagents and Stoichiometry

ReagentM.W.EquivalentsAmount (for 10 mmol scale)Role
3-methyl-5-nitro-1H-indazole177.151.01.77 gStarting Material
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.22.62 gAcylating Agent [1]
Triethylamine (TEA)101.191.52.1 mLBase
4-(Dimethylamino)pyridine (DMAP)122.170.1122 mgCatalyst [2]
Dichloromethane (DCM), anhydrous--50 mLSolvent

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-5-nitro-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Addition of Base and Catalyst: Add triethylamine (1.5 eq) followed by 4-(dimethylamino)pyridine (0.1 eq) to the solution and stir for 10 minutes.

  • Addition of (Boc)₂O: In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The reaction is typically complete within 12-18 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash with 1M HCl (2x), followed by saturated aqueous NaHCO₃ (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate as a solid. [4]

References

  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Ravinder, K., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Varvounis, G., & Katsamakas, S. (2008). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2008(16), 113-124. [Link]

  • Taylor & Francis Online. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Lindsley, C. W., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(26), 3653-3656. [Link]

  • Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). [Link]

  • MDPI. (2021). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 26(16), 4984. [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

  • ResearchGate. (2018). Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]. [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27351-27355. [Link]

  • ResearchGate. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. [Link]

  • Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthesis, 2001(04), 550-552. [Link]

  • Carr, G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1989-2000. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • ResearchGate. (2018). Obtaining and isolating the 3-[(5′-nitro-1H-indazol-1′-yl)-methyl].... [Link]

  • PubChem. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5636-5643. [Link]

  • National Institutes of Health. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5035. [Link]

  • ResearchGate. (2002). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ChemInform, 33(33). [Link]

  • Ordóñez, M., et al. (2016). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 60(2), 81-86. [Link]

  • Lai, A-Q., et al. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 8(29). [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology. [Link]

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Optimization

Technical Support Center: Optimization of N-Boc Protection of Substituted Indazoles

Welcome to the technical support center for the N-Boc protection of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-Boc protection of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reactions, troubleshooting common issues, and understanding the chemical principles that govern success.

Introduction: The Strategic Importance of Boc Protection in Indazole Synthesis

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic protection of the indazole nitrogens is paramount in multi-step syntheses, with the tert-butyloxycarbonyl (Boc) group being a popular choice due to its moderate stability and versatile deprotection options.[3][4][5] However, the inherent aromaticity and tautomeric nature of the indazole ring present unique challenges, including regioselectivity and reactivity issues. This guide will equip you with the knowledge to overcome these hurdles.

Troubleshooting Guide: From Low Yields to Isomeric Mixtures

This section addresses specific problems you may encounter during the N-Boc protection of substituted indazoles in a question-and-answer format.

Issue 1: Low or No Yield of the N-Boc Protected Indazole

Question: I am following a standard Boc protection protocol ((Boc)₂O, base, solvent), but I'm observing a very low yield or recovery of my starting material. What could be the cause?

Answer: This is a common issue that can often be traced back to the nucleophilicity of your indazole substrate or suboptimal reaction conditions.

Causality and Solutions:

  • Poorly Nucleophilic Substrates: Indazoles are less nucleophilic than aliphatic amines, and this is exacerbated in substrates bearing electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃.[6] These groups decrease the electron density on the nitrogen atoms, making them less reactive towards (Boc)₂O.

    • Optimization Strategy:

      • Increase Base Strength/Stoichiometry: A stronger base can more effectively deprotonate the indazole, increasing the concentration of the more nucleophilic indazolide anion. Consider switching from triethylamine (TEA) to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[1][3]

      • Employ a Catalyst: 4-(Dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst that reacts with (Boc)₂O to form a more reactive intermediate, which is then attacked by the indazole nitrogen. Use a catalytic amount (0.1-0.2 equiv).[3]

      • Elevate the Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy for the reaction to proceed.[7] However, be mindful that excessive heat can lead to side reactions or decomposition.

  • Inadequate Reagents or Conditions:

    • Optimization Strategy:

      • Reagent Quality: Ensure your (Boc)₂O is fresh and has not hydrolyzed. Similarly, use anhydrous solvents, as water can react with the reagents and intermediates.

      • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used.[3] For reactions with NaH, THF or DMF are preferred.[3]

Issue 2: Formation of Di-Boc Protected Indazole

Question: My mass spectrometry analysis shows a significant amount of a di-protected product. How can I prevent this?

Answer: The formation of a di-Boc indazole, while less common, can occur under forcing conditions, especially with highly reactive indazoles.

Causality and Solutions:

  • Excess Reagents or Prolonged Reaction Times: Using a large excess of (Boc)₂O and base, or allowing the reaction to run for an extended period after the mono-protection is complete, can lead to the second nitrogen being protected.

    • Optimization Strategy:

      • Control Stoichiometry: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents) to ensure complete consumption of the starting material without promoting di-protection.

      • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction.[8] Quench the reaction as soon as the starting material is consumed. A typical TLC will show the non-polar Boc-protected product with a higher Rf value than the more polar starting indazole.[9]

Issue 3: Poor N1 vs. N2 Regioselectivity

Question: I am obtaining a mixture of N1 and N2 isomers that are difficult to separate. How can I control the regioselectivity of the Boc protection?

Answer: Achieving high regioselectivity is one of the most significant challenges in indazole chemistry. The outcome is a delicate balance of steric effects, electronic effects, and reaction conditions, which can be manipulated to favor one isomer over the other.[10][11]

Causality and Solutions:

  • Thermodynamic vs. Kinetic Control:

    • N1-Isomer (Thermodynamically Favored): The N1-protected indazole is generally the more thermodynamically stable isomer. Conditions that allow for equilibrium to be reached will favor the N1 product.[11][12]

    • N2-Isomer (Kinetically Favored): The N2 position is often more sterically accessible and can be the site of initial, faster reaction under certain conditions.[13]

  • Strategies for Selective Protection:

    • For N1-Selectivity (Thermodynamic Control):

      • Strong, Non-Coordinating Base in Aprotic, Non-Polar Solvent: Using a strong base like NaH in a solvent like THF favors the formation of the indazolide anion. This, combined with a less polar solvent, promotes the formation of the thermodynamically more stable N1 isomer.[1] Polar aprotic solvents like DMF can sometimes decrease N1 selectivity.[10]

      • Steric Hindrance at C7: A bulky substituent at the C7 position will sterically hinder the N1 position, potentially reducing N1 selectivity. Conversely, a bulky group at C3 tends to favor N1 alkylation.[10]

    • For N2-Selectivity (Kinetic/Directed Control):

      • Acidic Conditions: Under acidic conditions, the N2 position is often preferentially functionalized.[10]

      • Directed Protection with SEM-Cl: While not a Boc group, it's worth noting that specific protecting groups can offer high N2 selectivity. For instance, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) can provide excellent N2 protection.[3][14] This highlights the principle of using directing groups to achieve desired regioselectivity.

Table 1: General Conditions Favoring N1 vs. N2 Isomer Formation

FactorConditions Favoring N1-IsomerConditions Favoring N2-Isomer
Control ThermodynamicKinetic
Base Strong, non-coordinating (e.g., NaH)Weaker bases or acidic conditions
Solvent Non-polar aprotic (e.g., THF)Polar solvents may vary selectivity
Substituents Bulky group at C3Electron-withdrawing group at C7

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable starting protocol for Boc protection of a novel substituted indazole?

A1: A robust starting point is to use 1.1 equivalents of (Boc)₂O with 1.5 equivalents of triethylamine (TEA) and a catalytic amount (0.1 equiv) of 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM) at room temperature.[3] This method is generally effective for a range of indazoles and can be optimized based on the results.

Q2: How do I best monitor the progress of my Boc protection reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.[9] The N-Boc protected product will be less polar and have a higher Rf value than the starting indazole. You can also use LC-MS to confirm the mass of the product and check for the formation of byproducts. For detailed structural confirmation, ¹H and ¹³C NMR spectroscopy are essential. The presence of a singlet at ~1.6 ppm in the ¹H NMR spectrum corresponding to the nine protons of the tert-butyl group is a key indicator of successful protection.[8]

Q3: My indazole has other sensitive functional groups. Are there milder conditions for Boc protection?

A3: The standard conditions using (Boc)₂O and a base like TEA or even sodium bicarbonate in a biphasic system are generally considered mild.[7] If you have extremely acid-labile groups, you would want to avoid acidic workups. For base-sensitive groups, using a milder base like sodium bicarbonate is advisable.

Q4: Can I deprotect the Boc group under non-acidic conditions?

A4: Yes, while strong acids like trifluoroacetic acid (TFA) or HCl are standard for Boc deprotection, there are alternatives for acid-sensitive substrates.[4][9] A catalytic amount of sodium methoxide (NaOMe) in methanol can effectively cleave the Boc group from indazoles.[3][15] This is particularly useful when other acid-labile protecting groups are present in the molecule.[15]

Q5: What is the mechanism of DMAP catalysis in Boc protection?

A5: DMAP acts as a nucleophilic catalyst. It first attacks the electrophilic carbonyl of the (Boc)₂O anhydride, forming a highly reactive N-Boc-pyridinium intermediate. This intermediate is much more electrophilic than (Boc)₂O itself, allowing for a more rapid reaction with the weakly nucleophilic indazole nitrogen.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for N-Boc Protection of Indazole (DMAP Catalyzed)
  • To a solution of the substituted indazole (1.0 equiv) in dichloromethane (DCM) or acetonitrile (ACN), add triethylamine (TEA) (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in the same solvent dropwise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Diagram 1: General Workflow for Boc Protection Optimization

G cluster_start Start cluster_protocol Standard Protocol cluster_analysis Analysis cluster_outcome Outcome Assessment cluster_troubleshoot Troubleshooting cluster_optimization Optimization Strategies cluster_end End start Substituted Indazole protocol ((Boc)₂O, TEA, DMAP, DCM, RT) start->protocol analysis Monitor by TLC/LC-MS protocol->analysis outcome Reaction Complete & Clean? analysis->outcome troubleshoot Identify Issue outcome->troubleshoot No end_product Purified N-Boc Indazole outcome->end_product Yes low_yield Low Yield / No Reaction troubleshoot->low_yield Yield Issue isomers Isomer Mixture troubleshoot->isomers Selectivity Issue side_product Side Products (e.g., Di-Boc) troubleshoot->side_product Purity Issue opt_yield Increase Base Strength (NaH) Increase Temperature Check Reagent Quality low_yield->opt_yield opt_isomers For N1: NaH/THF For N2: Acidic Conditions Evaluate Substituents isomers->opt_isomers opt_side Adjust Stoichiometry Reduce Reaction Time side_product->opt_side opt_yield->protocol Re-run opt_isomers->protocol Re-run opt_side->protocol Re-run

Caption: A decision-making workflow for optimizing N-Boc protection.

Diagram 2: Factors Influencing N1 vs. N2 Selectivity

G cluster_center cluster_n1 N1-Protection (Thermodynamic Product) cluster_n2 N2-Protection (Kinetic Product) Indazole Indazole Anion N1_Product N1-Boc Indazole Indazole->N1_Product N2_Product N2-Boc Indazole Indazole->N2_Product Conditions_N1 Conditions: - Strong Base (NaH) - Non-polar Solvent (THF) - Equilibrium Conditions_N1->N1_Product Favors Sterics_N1 Favorable Sterics: - Bulky C3-substituent Sterics_N1->N1_Product Favors Conditions_N2 Conditions: - Weaker Base / Acidic - Polar Solvents - Kinetic Control Conditions_N2->N2_Product Favors Electronics_N2 Favorable Electronics: - EWG at C7 Electronics_N2->N2_Product Favors

Caption: Key factors governing the regioselectivity of indazole N-protection.

References

  • Ghangare, A., et al. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 53(24), 3051-3054. Retrieved January 17, 2026, from [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Retrieved January 17, 2026, from [Link]

  • Methods for preparing indazole compounds. (2006). Google Patents.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 17, 2026, from [Link]

  • Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Retrieved January 17, 2026, from [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2025). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2007). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Retrieved January 17, 2026, from [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology. Retrieved January 17, 2026, from [Link]

  • DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. Retrieved January 17, 2026, from [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journal of Organic Chemistry, 14, 2154-2165. Retrieved January 17, 2026, from [Link]

  • Optimization of reaction conditions for the synthesis of indazolones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2014). Journal of the Mexican Chemical Society, 58(2). Retrieved January 17, 2026, from [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006). Organic Letters, 8(23), 5275-5278. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. (2023). Medicinal Chemistry Research, 33, 497-511. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in the Synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

Welcome to the technical support guide for the synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the mechanistic origins of common impurities, provide robust troubleshooting strategies, and outline validated analytical and purification protocols to ensure the highest possible purity of your target compound.

PART 1: Frequently Asked Questions (FAQs) about Common Impurities

This section addresses the most common initial queries encountered during the synthesis, providing a quick reference for identifying potential issues.

Q1: What are the primary impurities I should anticipate in my final product?

You should be vigilant for impurities arising from both the initial nitration of 3-methyl-1H-indazole and the subsequent N-Boc protection step. The most prevalent impurities include regioisomers from the nitration step, the N-2 Boc protected isomer, and unreacted starting materials from either stage.

Q2: My analysis shows multiple nitrated species before the Boc-protection step. Why is the nitration not selective?

This is a classic issue of regioselectivity. The nitration of 3-methyl-1H-indazole is highly sensitive to reaction conditions.[1][2] While the 5-nitro isomer is often the major product, improper temperature control or a rapid addition of the nitrating agent can lead to the formation of 4-nitro, 6-nitro, and 7-nitro-3-methyl-1H-indazole isomers.[2] These isomers have very similar polarities, making their removal challenging later on.

Q3: I've isolated an impurity with the same mass as my desired product, but it has a different retention time in HPLC and distinct NMR shifts. What is it?

This is almost certainly the N-2 Boc protected isomer: tert-butyl 3-methyl-5-nitro-2H-indazole-2-carboxylate. Indazoles possess two reactive nitrogen atoms in the pyrazole ring (N-1 and N-2).[3] While N-1 protection is generally favored, the reaction conditions can significantly influence the ratio of N-1 to N-2 substitution, leading to this common and often difficult-to-separate isomeric impurity.[4]

Q4: My mass spectrum indicates the presence of a dinitro-3-methyl-indazole species. How can this be avoided?

The formation of dinitro compounds is a direct result of over-nitration. This typically occurs if the reaction temperature is too high, the reaction is left for too long, or an excessive amount of the nitrating agent is used.[2] The indazole ring is activated towards electrophilic substitution, and under harsh conditions, a second nitro group can be added to the benzene ring.

Q5: Why do I still have unreacted 3-methyl-5-nitro-1H-indazole in my final product after the Boc protection step?

This points to an incomplete reaction. Common causes include insufficient di-tert-butyl dicarbonate ((Boc)₂O), deactivation of the base (e.g., by moisture), or suboptimal reaction time and temperature. It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion before proceeding to workup.[5]

PART 2: Troubleshooting Guide: From Synthesis to Purification

This section provides a systematic approach to diagnosing and resolving specific problems encountered during the synthesis.

Problem 1: Poor Regioselectivity During Nitration
  • Symptom: HPLC or LC-MS analysis of the crude product after nitration shows multiple peaks corresponding to the mass of mononitrated 3-methyl-indazole. ¹H NMR may show complex aromatic signals.

  • Root Cause Analysis: The nitration of the indazole ring is an exothermic and fast electrophilic aromatic substitution. The directing effects of the fused pyrazole ring and the methyl group are not sufficient to provide complete regioselectivity. High local concentrations of the nitronium ion (NO₂⁺) and elevated temperatures promote the formation of kinetic side products (other regioisomers).[1]

  • Corrective Actions & Protocol:

    • Strict Temperature Control: Maintain the internal reaction temperature between 0-5°C throughout the addition of the nitrating agent. Use of an ice-salt bath or a cryocooler is highly recommended.[1]

    • Slow, Controlled Addition: The nitrating agent (e.g., a mixture of fuming HNO₃ and concentrated H₂SO₄) must be added dropwise to a solution of 3-methyl-1H-indazole in concentrated H₂SO₄ with vigorous stirring. This prevents localized temperature spikes and high concentrations of the electrophile.

    • Reagent Quality: Ensure the use of high-purity acids and starting material, as impurities can catalyze side reactions.[1]

Nitration_Pathways cluster_products Nitration Products SM 3-methyl-1H-indazole NitratingAgent HNO₃ / H₂SO₄ Product_5_Nitro 5-Nitro Isomer (Desired Product) NitratingAgent->Product_5_Nitro Major Pathway (Controlled Temp.) Impurity_4_Nitro 4-Nitro Isomer NitratingAgent->Impurity_4_Nitro Minor Pathway Impurity_6_Nitro 6-Nitro Isomer NitratingAgent->Impurity_6_Nitro Minor Pathway Impurity_7_Nitro 7-Nitro Isomer NitratingAgent->Impurity_7_Nitro Minor Pathway

Caption: Nitration of 3-methyl-1H-indazole yields the desired 5-nitro isomer and regioisomeric impurities.

Problem 2: Formation of the Undesired N-2 Boc Isomer
  • Symptom: A significant side-product with the same mass as the target molecule is observed. In ¹H NMR, the aromatic protons of the N-2 isomer are typically shifted relative to the N-1 isomer due to different anisotropic effects of the Boc group.

  • Root Cause Analysis: The indazole anion, formed upon deprotonation by a base, is a resonance-stabilized system with negative charge density on both N-1 and N-2. The subsequent acylation by (Boc)₂O can occur at either nitrogen. The N-1/N-2 ratio is influenced by factors such as the solvent, the counter-ion of the base, and temperature.

  • Corrective Actions & Protocol for Selective N-1 Protection: The use of a non-nucleophilic amine base in an aprotic solvent is standard.

    • Dissolve 3-methyl-5-nitro-1H-indazole (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5]

    • Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

    • Cool the solution to 0°C.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[5]

  • Purification Strategy: The N-1 and N-2 isomers can typically be separated by silica gel column chromatography. A gradient elution system, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate, is often effective.[6] The N-1 isomer is generally less polar than the N-2 isomer.

Boc_Protection_Pathways cluster_products Boc Protection Products SM 3-methyl-5-nitro-1H-indazole Reagents (Boc)₂O, Base (TEA/DMAP) Product_N1 N-1 Boc Isomer (Desired Product) Reagents->Product_N1 Major Pathway Impurity_N2 N-2 Boc Isomer (Impurity) Reagents->Impurity_N2 Competing Pathway

Caption: Boc protection of the indazole core can lead to both the desired N-1 and the undesired N-2 isomer.

PART 3: Analytical Characterization and Impurity Profiling

Accurate identification and quantification of impurities are mandated by regulatory bodies and are crucial for quality control. A multi-technique approach is recommended.

Table 1: Summary of Analytical Techniques for Impurity Profiling
TechniquePurposeKey Parameters & Expected Observations
HPLC / UPLC Separation and QuantificationColumn: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water (often with 0.1% TFA or formic acid). Detection: UV at ~230-254 nm. Expected elution order: N-1 Boc product (least polar), N-2 Boc isomer, unreacted 3-methyl-5-nitro-1H-indazole (most polar).[7][8]
LC-MS Identification & ConfirmationCoupled with HPLC, provides mass-to-charge ratio (m/z) for each peak. Confirms the identity of isomers (same mass) and identifies impurities like dinitro compounds (higher mass) or unreacted materials (lower mass).
¹H NMR Structural ElucidationDistinguishes between N-1 and N-2 isomers based on chemical shifts of aromatic protons. Unreacted starting materials will show a broad N-H proton signal. Provides structural confirmation of the desired product.
FTIR Functional Group AnalysisConfirms the presence of key functional groups: C=O stretch (carbamate) ~1720 cm⁻¹, N-O stretches (nitro group) ~1520 and 1350 cm⁻¹.
Experimental Protocol: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

This method provides a robust baseline for separating the key impurities discussed. Method optimization may be required based on the specific impurity profile of the synthesized batch.

General Troubleshooting Workflow

Troubleshooting_Workflow cluster_check Identify Impurity cluster_problems Root Cause Analysis cluster_solutions Solutions start Impurity Detected in Final Product (via HPLC/LC-MS) check_mass Check Mass (m/z) start->check_mass check_isomeric Is it Isomeric to Product? check_mass->check_isomeric Mass matches product? prob_over Over-Nitration check_mass->prob_over Mass > Product? prob_sm Unreacted Starting Material check_mass->prob_sm Mass < Product? prob_nitro Nitration Regioisomers check_isomeric->prob_nitro No (Impurity from earlier step) prob_boc N-2 Boc Isomer check_isomeric->prob_boc Yes sol_nitro Optimize Nitration: - Control Temperature (0-5°C) - Slow Reagent Addition prob_nitro->sol_nitro sol_boc Optimize Boc Protection: - Use TEA/DMAP - Monitor Reaction to Completion prob_boc->sol_boc prob_over->sol_nitro prob_sm->sol_boc sol_purify Refine Purification: - Gradient Column Chromatography - Recrystallization sol_nitro->sol_purify sol_boc->sol_purify

Caption: A systematic workflow for identifying and resolving common impurities.

References

  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • BenchChem. (2025).
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]

  • BenchChem. (2025).
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • ResearchGate. (2021). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

Sources

Optimization

Technical Support Center: Navigating Regioselectivity in Indazole Functionalization

Welcome to the Technical Support Center for Indazole Chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet complex challenge of controlling...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet complex challenge of controlling regioselectivity in the functionalization of the indazole scaffold. The indazole core is a privileged motif in countless therapeutic agents, but its ambidentate nucleophilic nature often leads to mixtures of N1 and N2 substituted products, complicating synthesis and reducing yields.[1][2][3]

This document provides in-depth, field-proven insights in a troubleshooting, question-and-answer format. We will explore the causality behind experimental choices to empower you to overcome these challenges in your own laboratory work.

Frequently Asked Questions (FAQs): The Fundamentals of Indazole Reactivity
Q1: Why is achieving regioselective functionalization of indazoles such a persistent challenge?

A1: The difficulty arises from the electronic structure of the indazole ring itself.[4] The system exists as two principal tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered more thermodynamically stable.[2][5][6] However, both nitrogen atoms (N1 and N2) are nucleophilic and can react with electrophiles, particularly in alkylation reactions. This typically results in a mixture of N1 and N2 regioisomers, which are often difficult to separate chromatographically.[4][6][7] The final product ratio is exquisitely sensitive to a variety of factors, making predictable outcomes challenging without carefully selected conditions.[2][4]

Q2: What are the primary factors that control the N1 vs. N2 selectivity in N-alkylation reactions?

A2: Control over N-alkylation regioselectivity hinges on the interplay of several key parameters:

  • Base and Solvent System: The choice of base and solvent is paramount. Strong, non-coordinating bases in polar aprotic solvents (e.g., K₂CO₃ in DMF) often lead to mixtures.[1] In contrast, systems like sodium hydride (NaH) in a less polar, coordinating solvent like tetrahydrofuran (THF) can strongly favor N1 substitution through chelation effects.[2][3] The solvent can also influence the state of the indazolide anion, with solvent-separated ion pairs potentially favoring a different outcome than tight ion pairs.[2]

  • Substituent Effects (Steric & Electronic): The nature and position of substituents on the indazole ring dramatically influence the outcome. Bulky groups at the C7 position can sterically hinder attack at the adjacent N1 position, thereby directing alkylation to N2.[2][8] Conversely, electron-withdrawing groups with a coordinating atom (like an ester or amide) at the C3 or C7 position can chelate with the base's counter-ion (e.g., Na⁺) to lock the conformation and direct alkylation specifically to N1.[4][6]

  • Nature of the Electrophile: The reactivity and type of the alkylating agent matter. Highly reactive agents like trimethyloxonium tetrafluoroborate can favor N2 alkylation under kinetic control.[7] In contrast, conditions that allow for reversibility or equilibration, such as using certain α-halo carbonyl electrophiles, can favor the formation of the more thermodynamically stable N1-substituted product.[2]

  • Temperature and Reaction Time (Kinetic vs. Thermodynamic Control): Short reaction times at lower temperatures often favor the kinetically preferred product (frequently N2), while longer reaction times at higher temperatures can allow the initial product mixture to equilibrate to the more thermodynamically stable isomer (usually N1).[9]

Q3: My reaction is complete, but I'm unsure how to definitively assign the N1 and N2 isomers. What is the standard characterization method?

A3: The gold standard for distinguishing between N1 and N2 isomers is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically two-dimensional techniques. The most powerful experiments are:

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For an N1-substituted indazole, you will typically observe a ³J correlation from the protons of the N1-alkyl group to the C7a and C3 carbons of the indazole core. For an N2-substituted indazole, you will see a correlation from the N2-alkyl protons to the C3 carbon.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This experiment detects protons that are close in space. For N1-substituted indazoles, an NOE can often be observed between the protons of the N1-alkyl group and the proton at the C7 position. This interaction is absent in the N2 isomer.[10]

Troubleshooting Guide: Common Issues in Indazole Functionalization
Problem 1: My N-alkylation yields an inseparable mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkyl product?

This is a classic challenge, often encountered with standard conditions like K₂CO₃ in DMF.[1] To achieve high N1 selectivity, you must employ conditions that favor thermodynamic control or leverage chelation.

Causality & Strategy: The N1-substituted indazole is typically the more thermodynamically stable isomer.[2] Furthermore, if your indazole has a coordinating group (e.g., ester, amide) at the C3 position, you can use a sodium base in a solvent like THF. The Na⁺ ion coordinates between the N2 nitrogen and the substituent's heteroatom, sterically blocking the N2 position and forcing the alkylating agent to attack N1.[6][10] This chelation-driven strategy is highly effective and reliable.

Workflow: Achieving N1-Selectivity through Chelation Control

cluster_0 Step 1: Substrate & Reagent Setup cluster_1 Step 2: Chelation cluster_2 Step 3: Reaction Indazole Indazole with C3-Coordinating Group (e.g., -CO₂Me) Chelated Formation of Na⁺ Chelate (N2 and C3=O coordinate Na⁺) Indazole->Chelated Deprotonation NaH_THF Sodium Hydride (NaH) in Tetrahydrofuran (THF) NaH_THF->Chelated Alkylation Add Alkyl Halide (R-X) Blocked N2 Attack Sterically Blocked Chelated->Blocked Steric Hindrance Product Selective N1-Alkylation Alkylation->Product SN2 Attack at N1

Caption: Chelation-driven pathway for selective N1-alkylation.

Recommended Protocol: N1-Selective Alkylation of Methyl 1H-indazole-3-carboxylate [2][3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Substrate Addition: Slowly add a solution of the C3-substituted indazole (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Parameter Condition for N1-Selectivity Rationale Reference(s)
Base Sodium Hydride (NaH)Small Na⁺ cation effectively chelates between N2 and a C3/C7 substituent.[2][3]
Solvent Tetrahydrofuran (THF)Moderately polar, coordinating solvent that supports the chelated intermediate.[2][3]
Substrate C3/C7-coordinating group (ester, amide)Essential for the chelation control mechanism.[4][6]
Control Type Thermodynamic / ChelationLeads to the more stable N1 product, often via a kinetically irreversible path due to chelation.[2][11]
Problem 2: My project requires the less common N2-alkylated indazole. How can I reverse the selectivity?

Achieving N2-selectivity requires overriding the thermodynamic preference for the N1 isomer. This is typically accomplished by using conditions that favor kinetic control or by employing specific, highly selective reagent systems.

Causality & Strategy: The N2 position is often kinetically favored for attack in the absence of strong directing effects. The key is to use conditions that are fast and irreversible. One highly effective modern method involves activating an alcohol as a 2,2,2-trichloroacetimidate, which then undergoes an acid-catalyzed SN2 reaction with the indazole. Quantum mechanics calculations suggest this proceeds via the more stable 1H-indazole tautomer attacking the activated electrophile, with the transition state leading to the N2 product being significantly lower in energy than the one leading to the N1 product.[5] Another strategy uses highly reactive alkylating agents like Meerwein's salt (e.g., Me₃OBF₄).[7]

Mechanism: Acid-Catalyzed N2-Alkylation

cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Imidate Alkyl Trichloroacetimidate Activated Protonated Imidate (Highly Electrophilic) Imidate->Activated Protonation Acid Acid Catalyst (e.g., TfOH) Acid->Activated TS Lower Energy N2-Attack TS Activated->TS Indazole 1H-Indazole (Stable Tautomer) Indazole->TS N2 Attack Product Exclusive N2-Alkylated Product TS->Product Deprotonation Byproduct Trichloroacetamide TS->Byproduct

Caption: Proposed pathway for highly selective N2-alkylation.[5]

Recommended Protocol: N2-Selective Alkylation using Trichloroacetimidates [5][12]

  • Imidate Formation: Prepare the alkyl 2,2,2-trichloroacetimidate from the corresponding primary, secondary, or tertiary alcohol by reacting it with trichloroacetonitrile in the presence of a catalytic amount of a base like DBU or K₂CO₃.

  • Alkylation Setup: In a separate flask, dissolve the 1H-indazole (1.0 equivalent) and the alkyl 2,2,2-trichloroacetimidate (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or dioxane).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or copper(II) triflate (Cu(OTf)₂).

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to yield the pure N2-alkylated indazole.

Parameter Condition for N2-Selectivity Rationale Reference(s)
Electrophile Alkyl 2,2,2-trichloroacetimidates; Oxonium salts (R₃O⁺BF₄⁻)Highly reactive electrophiles that react under kinetic control.[5][7][12]
Catalyst Brønsted or Lewis Acid (e.g., TfOH)Activates the imidate electrophile for nucleophilic attack.[5][12]
Substrate Works well with a broad range of indazoles, even those with C3-substituents.The high reactivity and selectivity of the reagent system often override substrate bias.[5]
Control Type KineticThe reaction proceeds through the lowest energy transition state, which leads to the N2 product.[5][9]
Problem 3: I need to functionalize the C3 position, but direct electrophilic substitution is failing. What is the best approach?

Direct electrophilic attack at C3 of an indazole is difficult. A more robust and general strategy involves converting the C3 position into a nucleophile through directed metallation.

Causality & Strategy: The C3 position of an indazole can be deprotonated to form a C3-anion, but only if the N1 position is substituted. If N1 is unprotected or substituted with a simple alkyl group, C3-lithiation often leads to ring-opening to form an o-aminobenzonitrile intermediate. The solution is to first install a directing group at the N2 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is ideal for this purpose. It selectively protects the N2 position and then directs lithiation (e.g., with n-BuLi or LDA) to the adjacent C3 position. The resulting C3-lithiated indazole is a potent nucleophile that can react with a wide range of electrophiles.[13]

Recommended Protocol: N2-Protection and C3-Functionalization [8][13]

Part A: Regioselective N2-Protection with SEM-Cl

  • Setup: Dissolve the indazole (1.0 equiv) in anhydrous THF.

  • Reagent Addition: Add dicyclohexylmethylamine (1.2 equiv), followed by 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature for 3-5 hours.

  • Workup: Dilute with ethyl acetate and quench with 0.5 N NaOH. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to isolate the N2-SEM-protected indazole.

Part B: C3-Lithiation and Electrophilic Quench

  • Setup: Dissolve the N2-SEM-indazole (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.1 equiv) dropwise and stir for 1 hour at -78 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) and stir at -78 °C for 1-2 hours.

  • Warming & Quench: Allow the reaction to warm slowly to room temperature, then quench with saturated aqueous NH₄Cl.

  • Workup & Purification: Perform a standard aqueous workup and extraction. Purify the crude product by flash column chromatography. The SEM group can be removed later with tetrabutylammonium fluoride (TBAF) or acid if desired.[13]

References
  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. [Link]

  • Cena, C., et al. (2006). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 14(2), 528-36. [Link]

  • Shi, Y., et al. (2004). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. Organic Letters, 6(15), 2579-2581. [Link]

  • Macdonald, J. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15, 2505-2511. [Link]

  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11, 28315-28324. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles with 2,2,2-Trichloroacetimidates. Synthesis, 54(14), 3215-3226. [Link]

  • Can, N. O., & Caliskan, R. (2020). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ChemistrySelect, 5(29), 8963-8968. [Link]

  • Macdonald, J. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15, 2505-2511. [Link]

  • Sun, C., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5. [Link]

  • ResearchGate. (2018). Synthesis of N-1 functionalized alkyl indazoles. ResearchGate. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Sun, C., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]

  • Shiri, P., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4983. [Link]

  • Lu, P., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 2038-2051. [Link]

  • ResearchGate. (2020). C-H functionalization of 2H-indazole. ResearchGate. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Lu, P., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • MDPI. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 27(23), 8269. [Link]

  • PubMed. (2006). Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents. Bioorganic & Medicinal Chemistry, 14(2), 528-36. [Link]

  • Semantic Scholar. (2018). Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. Semantic Scholar. [Link]

  • MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4983. [Link]

  • National Institutes of Health (NIH). (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2013). Indazole synthesis. Organic Chemistry Portal. [Link]

  • ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]

  • Thieme. (2018). N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Synfacts, 14(06), 0576. [Link]

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  • RSC Publishing. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Organic Chemistry Frontiers, 10, 5015-5021. [Link]

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Sources

Troubleshooting

Technical Support Center: Synthesis of Nitroindazoles

Welcome to the technical support guide for the synthesis of nitroindazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the nitration of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of nitroindazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the nitration of the indazole scaffold. Indazoles are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of a nitro group is a critical transformation, as it serves as a versatile handle for further functionalization (e.g., reduction to an amine) and modulates the electronic properties of the molecule.[2][3]

This guide moves beyond standard protocols to address common experimental failures, explain the chemical principles governing success, and provide a detailed overview of modern, alternative nitrating agents that overcome the limitations of classical methods.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity such a persistent challenge in indazole nitration?

The issue of regioselectivity arises from the inherent electronic nature and tautomerism of the indazole ring.[4] Unlike simple benzene derivatives, the indazole core has multiple potential sites for electrophilic attack:

  • N1 vs. N2: The indazole N-H can exist in two tautomeric forms: the more stable 1H-indazole and the 2H-indazole.[4] Direct N-nitration is less common but derivatization at N1 or N2 dramatically influences the subsequent C-H nitration pattern.

  • Carbon Positions: The pyrazole ring is electron-rich, making the C3 position susceptible to attack. The benzene ring has its own reactive positions, primarily C5 and C7, which are ortho and para to the pyrazole's annulation point, and to a lesser extent C4 and C6.

The final substitution pattern is a delicate balance of factors: the stability of the Wheland intermediate for each position, steric hindrance from existing substituents, and the specific nitrating agent and conditions employed.[1][5] For instance, nitration of 1H-indazole often favors the C5 position, whereas 2H-indazoles can be selectively functionalized at C3 or C7 under different conditions.[2][3]

Q2: What are the primary drawbacks of using a classical mixed acid (HNO₃/H₂SO₄) system for indazole nitration?

While historically significant, the mixed acid system is often unsuitable for complex indazole derivatives for several reasons:

  • Harsh Conditions: The strongly acidic and oxidative environment can lead to the degradation of sensitive functional groups on the substrate.[2][6]

  • Poor Regioselectivity: The high reactivity of the nitronium ion (NO₂⁺) generated in mixed acid often results in a mixture of regioisomers and over-nitration (dinitration), leading to difficult purification and low yields of the desired product.[2][7]

  • Safety Hazards: The use of concentrated and fuming acids is hazardous, requiring specialized equipment and handling procedures. The reactions can be highly exothermic and difficult to control.[6][8]

  • Limited Functional Group Tolerance: Many common functional groups used in drug discovery (e.g., certain ethers, amines, acid-labile protecting groups) are not compatible with this system.[9]

Q3: My nitration reaction resulted in a complex, inseparable mixture. What are the most likely causes?

This is a common outcome and usually points to one of three issues:

  • Lack of Regiocontrol: The chosen nitrating agent is too reactive and not selective for the desired position, leading to multiple isomers.

  • Over-Nitration: The reaction was allowed to proceed for too long, the temperature was too high, or an excess of the nitrating agent was used, resulting in dinitrated or even trinitrated species.

  • Substrate Decomposition: The conditions were too harsh for your specific indazole derivative, causing ring opening, oxidation, or other side reactions.

The solution is to move away from aggressive reagents like mixed acid towards milder, more selective alternative nitrating systems.

Troubleshooting Guide: Common Experimental Problems

Q: My reaction shows low or no conversion to the nitro-indazole product. What should I investigate?

A:

  • Reagent Potency: Many alternative nitrating agents are sensitive to moisture. Nitronium tetrafluoroborate (NO₂BF₄), for instance, is highly hygroscopic and will decompose to nitric acid and hydrofluoric acid upon contact with water, losing its efficacy.[10] Always handle such reagents in a glovebox or under a rigorously dry inert atmosphere.

  • Inadequate Activation: The nitrating agent may not be sufficiently electrophilic under your conditions. Some methods require a catalyst or additive to generate the active species. For example, some metal-catalyzed nitrations require an oxidant to maintain the catalytic cycle.[11][12]

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically affect the reaction. For reactions involving nitronium salts, a polar, aprotic solvent like acetonitrile or sulfolane is often required for solubility and reactivity.[10][13]

  • Temperature: While higher temperatures can increase reaction rates, they can also cause decomposition of less stable nitrating agents like dinitrogen pentoxide (N₂O₅).[14] Ensure you are operating within the recommended temperature range for your chosen reagent.

Q: I am consistently getting a mixture of C5- and C7-nitroindazoles. How can I improve selectivity for one over the other?

A: Achieving regioselectivity between the benzenoid positions often requires a tailored approach.

  • Leverage the N-Substituent: The identity of the group at the N1 or N2 position has a profound directing effect. For 2H-indazoles, it is possible to achieve excellent selectivity for the C7 position. A recently developed method using iron(III) nitrate (Fe(NO₃)₃·9H₂O) as the nitrating agent and Zn(OTf)₂ as a catalyst has shown high C7 selectivity across a range of 2-aryl-2H-indazoles.[2][3]

  • Steric Hindrance: Introducing a bulky protecting group at N1 can sterically block the C7 position, potentially favoring nitration at C5.

  • Change the Mechanism: Classical electrophilic aromatic substitution may inherently give mixtures. Consider a system that operates via a different mechanism. Palladium-catalyzed C-H functionalization, for example, can offer unique selectivity based on the coordination of a directing group.[11]

Q: My indazole starting material appears to be decomposing under the reaction conditions. What are the best strategies for nitrating sensitive substrates?

A: For acid-sensitive or easily oxidized indazoles, the key is to use neutral or near-neutral, non-oxidizing conditions.

  • Acetyl Nitrate (in situ): Generated from nitric acid and acetic anhydride, acetyl nitrate is a classic milder alternative.[15] It is less acidic than mixed acid, but temperature control is crucial to prevent exothermic runaway reactions.

  • Dinitrogen Pentoxide (N₂O₅): In an aprotic solvent like dichloromethane, N₂O₅ is a powerful but neutral nitrating agent suitable for substrates that are sensitive to strong acids.[16][17]

  • Metal Nitrates: Reagents like iron(III) nitrate or bismuth(III) nitrate are often used under mild conditions and can offer high selectivity without the need for corrosive acids.[2][6]

  • N-Nitroheterocycles: Recently developed reagents like N-nitropyrazole or N-nitrosaccharin are bench-stable solids that act as sources of the nitronium ion under very mild conditions, showing excellent functional group tolerance.[9][18][19]

Alternative Nitrating Agents: A Comparative Guide

The following section details several effective alternatives to mixed acid, complete with mechanistic insights and step-by-step protocols.

Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

An economical, less toxic, and effective reagent for site-selective C-H nitration. It is particularly useful for achieving C7-nitration of 2H-indazoles via a proposed radical pathway.[2][3]

  • Causality: The reaction is believed to proceed not through a standard electrophilic attack by NO₂⁺, but via a radical mechanism. The Fe(III) center likely facilitates the generation of a nitrogen dioxide radical (•NO₂), which then engages with the indazole ring. The presence of a Lewis acid catalyst like Zn(OTf)₂ enhances the site-selectivity.[2] This mechanistic departure from the classical pathway is the key to its unique and high regioselectivity.

  • To a dry reaction vial under a nitrogen atmosphere, add 2-phenyl-2H-indazole (1.0 equiv., 0.2 mmol), iron(III) nitrate nonahydrate (2.0 equiv., 0.4 mmol), and zinc triflate (Zn(OTf)₂, 0.4 equiv., 0.08 mmol).

  • Add anhydrous acetonitrile (2 mL).

  • Seal the vial and place it in a pre-heated oil bath at 80 °C.

  • Stir the reaction for the required time (monitor by TLC or LC-MS, typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-nitro-2-phenyl-2H-indazole.

  • Issue: Low yield. Solution: Ensure the use of anhydrous solvent and high-purity reagents. The reaction is sensitive to air and moisture.

  • Safety: Iron(III) nitrate is an oxidizer. Avoid contact with combustible materials. Perform the reaction in a well-ventilated fume hood.

Nitronium Tetrafluoroborate (NO₂BF₄)

A powerful, commercially available solid nitrating agent. It is an isolated nitronium salt, making it one of the most reactive electrophiles for nitration. It is highly effective but requires stringent anhydrous conditions.[10][13]

  • Causality: As a pre-formed nitronium ion source, NO₂BF₄ does not require a strong acid for activation. This allows nitration to be performed in aprotic, non-acidic solvents, which can be advantageous for substrates with acid-labile groups. Its high reactivity can overcome the deactivation of electron-poor aromatic systems.

  • In a glovebox, weigh nitronium tetrafluoroborate (1.1 - 1.5 equiv.) into a dry, nitrogen-flushed flask equipped with a magnetic stir bar. Use plastic or glass spatulas, as it can react with steel.[10]

  • Outside the glovebox, add a dry, aprotic solvent (e.g., acetonitrile, sulfolane) via cannula under a positive pressure of nitrogen. Cool the suspension to 0 °C.

  • Dissolve the indazole substrate (1.0 equiv.) in the same dry solvent and add it dropwise to the stirred suspension of NO₂BF₄ over 15-30 minutes.

  • Allow the reaction to stir at 0 °C or warm to room temperature while monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

  • Issue: Reaction fails or gives poor yield. Solution: The most common cause is moisture contamination. Ensure all glassware is oven-dried, solvents are anhydrous, and the reagent is handled exclusively under inert conditions.[10]

  • Safety: NO₂BF₄ is highly reactive and hygroscopic. Upon contact with water, it releases toxic and corrosive HF and HNO₃.[10] Always wear appropriate PPE, including neoprene gloves, and handle with extreme care.

Dinitrogen Pentoxide (N₂O₅)

A highly reactive nitrating agent that can be used in organic solvents for clean, acid-free nitrations.[14][17] It is particularly valuable for synthesizing nitrate esters and nitrating sensitive heterocycles.

  • Causality: N₂O₅ acts as a covalent source of the nitronium ion. In aprotic solvents, it delivers the nitro group without the presence of a strong Brønsted acid, making it ideal for acid-sensitive substrates. The reaction byproduct is nitric acid, which is significantly less harsh than a superacid system.[14]

  • Prepare a solution of N₂O₅ in anhydrous dichloromethane. Note: N₂O₅ is typically generated in situ or purchased as a stabilized solution. It is thermally unstable.

  • In a separate, oven-dried flask under nitrogen, dissolve the indazole substrate (1.0 equiv.) in anhydrous dichloromethane.

  • Cool the substrate solution to the desired temperature (typically between -20 °C and 0 °C).

  • Add the N₂O₅ solution dropwise to the stirred substrate solution. Maintain the temperature throughout the addition.

  • Monitor the reaction closely by TLC or LC-MS. Reactions are often rapid.

  • Once the starting material is consumed, quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to give the crude product for purification.

  • Issue: Product decomposition or complex mixture. Solution: The reaction temperature may be too high. N₂O₅ is extremely reactive. Perform the reaction at lower temperatures (-40 °C or -78 °C) to improve selectivity and minimize side reactions.

  • Safety: N₂O₅ is a powerful oxidizer and can be explosive, especially in the solid state or in the presence of organic material. It should only be handled by trained personnel with appropriate safety precautions (blast shield). Solutions in halogenated solvents are safer but must be handled with care.

Data & Visualization

Table 1: Comparison of Alternative Nitrating Agents for Indazole Synthesis
Nitrating AgentTypical ConditionsCommon SelectivityAdvantagesDisadvantages & Safety Considerations
Fe(NO₃)₃·9H₂O 80 °C, CH₃CN, Zn(OTf)₂C7 for 2H-indazoles[2][3]Economical, low toxicity, high regioselectivity, mild.Requires elevated temperature; mechanism is substrate-dependent. Oxidizer.
NO₂BF₄ 0 °C to RT, CH₃CNDepends on substrate; powerfulHigh reactivity for deactivated rings; acid-free conditions.Highly hygroscopic[10]; requires strict inert atmosphere; corrosive upon hydrolysis.
N₂O₅ -20 to 0 °C, CH₂Cl₂Depends on substrate; powerfulAcid-free conditions; high reactivity; clean reaction.Thermally unstable and potentially explosive[20]; requires specialized handling.
Acetyl Nitrate 0 to 10 °C, Ac₂OC5 for 1H-indazolesMilder than mixed acid; readily prepared in situ.Highly exothermic; requires careful temperature control[15]; can be unselective.
Diagrams: Reaction Mechanisms & Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent Select & Prepare Nitrating Agent addition Controlled Addition (Maintain Temperature) reagent->addition substrate Dissolve Indazole in Anhydrous Solvent substrate->addition stir Stir & Monitor (TLC / LC-MS) addition->stir quench Quench Reaction (e.g., Ice Water) stir->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Nitro-Indazole purify->product

Caption: A generalized experimental workflow for indazole nitration.

G Indazole Indazole Ring Wheland σ-complex (Wheland Intermediate) Indazole->Wheland + NO₂⁺ NO2_BF4 NO₂⁺BF₄⁻ Product Nitro-Indazole Wheland->Product - H⁺ (Base or BF₄⁻) HBF4 + HBF₄

Caption: Simplified mechanism for electrophilic indazole nitration.

G FeIII Fe(NO₃)₃ NO2_rad •NO₂ (Nitrogen Dioxide Radical) FeIII->NO2_rad  Generation Indazole_rad Indazole Radical Intermediate Indazole 2H-Indazole Indazole->Indazole_rad + •NO₂ - H• Product 7-Nitro-2H-Indazole Indazole_rad->Product Radical Combination & Rearomatization

Caption: Postulated radical pathway for C7-nitration of 2H-indazoles.

References

  • Ghosh, S., Mondal, S., & Hajra, A. (2020). Direct C-3 nitration of 2H-indazole. ResearchGate. Available at: [Link]

  • Yuan, J., et al. (2018). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Bhattacharjee, S., & Hajra, A. (2024). Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. Chemical Communications. Available at: [Link]

  • Patel, S. S., Patel, D. B., & Patel, H. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect. Available at: [Link]

  • Reddy, T. R., et al. (2020). Copper-catalyzed, N-auxiliary group-controlled switchable transannulation/nitration initiated by nitro radicals: selective synthesis of pyridoquinazolones and 3-nitroindoles. Organic Chemistry Frontiers. Available at: [Link]

  • Patel, S. S., Patel, D. B., & Patel, H. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Available at: [Link]

  • Sharada, D. S., et al. (2018). An efficient C-3 nitration on 2-H-Indazole. As referenced in IJSDR. Available at: [Link]

  • Reddy, P. V., & Vannada, L. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. Organic Letters. Available at: [Link]

  • Bhattacharjee, S., & Hajra, A. (2024). Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. RSC Publishing. Available at: [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Bar, R. S., et al. (2018). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications. As seen in ResearchGate. Available at: [Link]

  • K comité, C. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddit User Discussion. (2023). Nitronium Tetrafluoroborate Tips? r/OrganicChemistry. Available at: [Link]

  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. Available at: [Link]

  • Bakke, J. M., & Ranes, E. (1993). Nitration of Aromatic and Heteroaromatic Compounds by Dinitrogen Pentaoxide. Acta Chemica Scandinavica. Available at: [Link]

  • Chinese Journal of Energetic Materials. (2012). Clean Nitrating Agent Dinitrogen Pentoxide and its Application in Nitration. Available at: [Link]

  • Olah, G. A. (1985). Chemistry of Electrophilic Nitration and Nitrating Agents. DTIC. Available at: [Link]

  • Wikipedia. Dinitrogen pentoxide. Available at: [Link]

  • Chapman, R. D. (1987). Synthetic Studies of Dinitrogen Pentoxide (N2O5). DTIC. Available at: [Link]

  • Reddit User Discussion. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? r/chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Tang, Y., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]

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Optimization

Technical Support Center: Monitoring the Synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate by TLC

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the sy...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate. The focus is on practical, field-proven insights to ensure accurate reaction tracking and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring this specific synthesis?

Thin-Layer Chromatography is a rapid, cost-effective, and highly sensitive technique for real-time reaction monitoring.[1] For the synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, which typically involves the protection of the indazole N-H with a di-tert-butyl dicarbonate (Boc₂O), there is a significant change in the polarity between the starting material and the final product. The starting material, 3-methyl-5-nitro-1H-indazole, is relatively polar due to the acidic N-H proton, which can engage in hydrogen bonding with the silica gel stationary phase. The product, having this proton replaced by a large, non-polar tert-butoxycarbonyl (Boc) group, is significantly less polar.[2] This large polarity difference allows for excellent separation on a TLC plate, making it easy to visualize the consumption of the starting material and the formation of the product.

Q2: How do I select the optimal eluent (mobile phase) for this analysis?

The key is to find a solvent system that provides good separation between the starting material and the product, with Retention Factor (Rf) values ideally between 0.2 and 0.8.[3]

  • Starting Point: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is the standard choice for this type of compound.[4] A good starting ratio is 7:3 (v/v) Hexane:Ethyl Acetate.

  • Optimization:

    • If all spots remain near the baseline (low Rf): The eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 6:4 or 1:1).[5]

    • If all spots run to the top of the plate (high Rf): The eluent is too polar. Increase the proportion of hexane (e.g., to 8:2 or 9:1).[6]

  • Causality: The eluent functions by competing with the analyte for binding sites on the polar silica gel. A more polar eluent will more effectively displace the compounds from the stationary phase, causing them to travel further up the plate.[7]

Q3: What visualization techniques are most effective for these indazole derivatives?

Since the starting material and product are likely colorless, visualization methods are critical.

  • UV Light (Non-Destructive): Both the starting material and the product contain an aromatic indazole ring and a nitro group, which are highly conjugated systems. These chromophores strongly absorb UV light.[8] Commercial TLC plates (silica gel 60 F₂₅₄) contain a fluorescent indicator that glows green under short-wave UV light (254 nm). The compounds will appear as dark purple spots where they quench this fluorescence.[9] This should always be the first method used as it is non-destructive.

  • Iodine Vapor (Semi-Destructive): Exposing the plate to iodine vapor in a sealed chamber is a general method that visualizes most organic compounds as brown spots.[10] The spots may fade over time, so they should be circled with a pencil immediately.[9]

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This is a strong oxidizing agent that reacts with many functional groups. It is a good general-purpose stain, typically showing compounds as yellow-brown spots on a purple background.[10]

  • Specific Nitro Group Staining (Destructive): For unambiguous identification, a highly specific method involves the reduction of the nitro group to an amine using a reagent like stannous chloride (SnCl₂). The resulting amine can then be diazotized and coupled with a phenol (like β-naphthol) to form a brightly colored azo dye.[11] This is an excellent confirmatory technique if the identity of a spot is .

Experimental Protocol: TLC Monitoring

This protocol provides a self-validating system by including lanes for the starting material, the reaction mixture, and a "co-spot" to confirm spot identity.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC development chamber with lid

  • Capillary spotters

  • Eluent: e.g., 7:3 Hexane:Ethyl Acetate

  • Sample Vials

  • Forceps

  • Pencil

  • UV Lamp (254 nm)

Methodology:

  • Prepare the TLC Chamber: Pour the chosen eluent into the chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall, partially submerged in the eluent, to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare Samples:

    • Starting Material (SM): Dissolve a tiny amount (approx. 1 mg) of 3-methyl-5-nitro-1H-indazole in a volatile solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).

    • Reaction Mixture (RXN): Using a capillary, withdraw a small drop of the reaction mixture and dissolve it in ~0.5 mL of a volatile solvent.

  • Spot the TLC Plate:

    • With a pencil, gently draw a light origin line about 1 cm from the bottom of the plate.[12]

    • Mark three lanes on the origin: "SM," "Co," and "RXN."

    • Using a capillary spotter, apply a small spot of the SM solution to the "SM" lane. The spot should be 1-2 mm in diameter.[13]

    • Apply a spot of the RXN solution to the "RXN" lane.

    • In the "Co" (co-spot) lane, first apply a spot of the SM solution, and then carefully spot the RXN solution directly on top of it.

  • Develop the Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the eluent.[13] Close the lid.

    • Allow the eluent to travel up the plate via capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove it with forceps.[14]

    • Immediately mark the position of the solvent front with a pencil.

  • Visualize and Interpret:

    • Allow the solvent to fully evaporate from the plate in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle all visible spots with a pencil.

    • Interpretation:

      • The SM lane shows the Rf of the starting material.

      • The RXN lane shows all components in the reaction. A new, higher-Rf spot should appear, corresponding to the less polar product.

      • The Co lane is for confirmation. If the reaction is incomplete, you will see two distinct spots. If the reaction is complete, you will only see the product spot, clearly separated from where the SM spot would be.

      • Reaction completion is indicated by the complete disappearance of the starting material spot in the "RXN" lane.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No spots are visible under UV light. 1. The sample was too dilute.[12] 2. The compounds are not UV-active (unlikely for this system). 3. The reaction has not produced any UV-active product. 4. The spotting line was below the solvent level in the chamber.[4]1. Concentrate the sample solution or spot multiple times in the same location, allowing the solvent to dry between applications.[12] 2. Use a chemical stain for visualization (Iodine, KMnO₄).[10] 3. Re-evaluate the reaction conditions. 4. Ensure the origin line is always above the eluent level when placing the plate in the chamber.[4]
Spots are streaked or "tailing". 1. The sample was too concentrated (overloaded).[1] 2. The compound is highly acidic or basic (the starting material has an acidic N-H).[4] 3. The compound is decomposing on the silica plate.[15]1. Dilute the sample solution before spotting.[1] 2. Add a small amount of acetic acid (~1%) to the eluent system to suppress deprotonation of the acidic starting material, leading to sharper spots. 3. To check for decomposition, run a 2D TLC. Spot the sample in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same eluent. Stable compounds will appear on the diagonal; decomposition products will appear off-diagonal.[16]
Spots are smeared together with poor separation. 1. The eluent system is not optimal (wrong polarity).[1] 2. The sample was overloaded. 3. The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO).[15]1. Systematically vary the eluent polarity. If Rf values are too high and spots are compressed at the top, decrease polarity (more hexane). If they are too low, increase polarity (more ethyl acetate).[3] 2. Dilute the sample. 3. Before running the TLC, after spotting the plate, place it under high vacuum for a few minutes to remove the high-boiling solvent.[15]
Unexpected spots appear. 1. Contamination from glassware or handling.[12] 2. Formation of a side-product or intermediate in the reaction.1. Ensure all glassware is clean and handle the TLC plate only by the edges.[12] 2. This is valuable data. Note the Rf of the new spot. It may represent an impurity that needs to be characterized or a reaction intermediate.
The solvent front runs unevenly. 1. The bottom edge of the TLC plate is not level. 2. The plate is touching the side of the chamber or the filter paper.[12] 3. The chamber was not properly saturated with solvent vapor.1. Ensure the plate sits flat on the bottom of the chamber. 2. Center the plate in the chamber so it does not touch the walls. 3. Always use filter paper and allow the chamber to equilibrate before developing the plate.

Data Summary: TLC Parameters

CompoundStructure DescriptionExpected PolarityEstimated Rf*
Starting Material: 3-methyl-5-nitro-1H-indazoleIndazole ring with a free N-H proton.High0.2 - 0.35
Product: tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylateN-H proton is replaced by a large, non-polar Boc group.Low0.6 - 0.80

*Estimated Rf values are for a 7:3 (v/v) Hexane:Ethyl Acetate eluent system. Actual values may vary and should be determined experimentally.

Visual Workflow: TLC Troubleshooting Logic

The following diagram illustrates a logical workflow for diagnosing and solving common issues encountered during TLC analysis.

TLC_Troubleshooting start Analyze Developed TLC Plate p1 Problem: No Spots Visible start->p1 p2 Problem: Streaking / Tailing start->p2 p3 Problem: Poor Separation (Rf too high/low) start->p3 p4 Problem: Uneven Solvent Front start->p4 c1a Cause: Sample too dilute? p1->c1a c1b Cause: Wrong visualization? p1->c1b c2a Cause: Sample overloaded? p2->c2a c2b Cause: Acidic compound? p2->c2b c3a Cause: Eluent polarity wrong? p3->c3a c4a Cause: Plate touching wall? p4->c4a c4b Cause: Chamber not saturated? p4->c4b s1a Solution: Concentrate sample or re-spot c1a->s1a Yes s1b Solution: Use chemical stain (Iodine, KMnO₄) c1b->s1b Yes s2a Solution: Dilute sample c2a->s2a Yes s2b Solution: Add 1% AcOH to eluent c2b->s2b Yes s3a Solution: Adjust Hex:EtOAc ratio c3a->s3a Yes s4a Solution: Re-center plate c4a->s4a Yes s4b Solution: Use filter paper and equilibrate c4b->s4b Yes

Caption: A flowchart for troubleshooting common TLC problems.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
  • Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • SiliCycle. (n.d.). Thin Layer Chromatography Troubleshooting Guide.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • BenchChem. (2025, December). Application Notes and Protocols for Thin Layer Chromatography (TLC) Visualization of 2-Nitrocinnamic Acid.
  • Searle Separations Department. (n.d.). Thin Layer Chromatography Visualization Reagents.
  • MilliporeSigma. (n.d.). TLC Visualization Methods.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ALWSCI Blog. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Thiruvalluvar, A. A., Kusanur, R., Sridharan, M., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 705–708. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chromatography Online. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved from [Link]

  • King Saud University. (n.d.). Chromatographic Methods of Analysis.
  • International Journal of Pharmaceutical Sciences. (2024, July 10).
  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N1- vs. N2-Substituted Indazoles

Introduction: The Isomer Conundrum in Indazole Chemistry Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isomer Conundrum in Indazole Chemistry

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1] The reactivity of the indazole nucleus is complicated by its annular tautomerism, existing primarily as the 1H- and 2H-tautomers. The 1H-indazole is generally the more thermodynamically stable and, therefore, predominant form.[1][2][3]

When subjecting the indazole ring to substitution reactions, such as alkylation or acylation, the reaction can occur at either the N1 or N2 position, yielding two distinct regioisomers. The ratio of these products is highly dependent on reaction conditions, with the N1 isomer often being the thermodynamic product and the N2 isomer sometimes being kinetically favored.[4][5] Since the biological activity and pharmacokinetic properties of these isomers can differ dramatically, a rapid, reliable, and unambiguous method for their structural assignment is paramount in any research or drug development campaign.

This guide provides an in-depth comparison of N1- and N2-substituted indazoles using key spectroscopic techniques, grounded in experimental data and mechanistic principles. We will explore the diagnostic fingerprints each method offers, enabling researchers to confidently assign the correct isomeric structure.

G cluster_0 Indazole Tautomerism cluster_1 Substitution (R-X) T1 1H-Indazole (Benzenoid) Thermodynamically Favored T2 2H-Indazole (Quinonoid) T1->T2 Tautomerization N1_Product N1-Substituted Indazole T1->N1_Product R-X N2_Product N2-Substituted Indazole T1->N2_Product R-X

Caption: Annular tautomerism of indazole leads to two possible regioisomers upon substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and definitive tool for distinguishing between N1 and N2 indazole isomers. Both ¹H and ¹³C NMR spectra display characteristic and predictable differences that allow for rapid assignment.[4]

¹H NMR Spectroscopy: Diagnostic Proton Shifts

The electronic environments of the protons on the indazole core are significantly different in the two isomers. The most telling signals are typically those of the protons at the C3 and C7 positions.

  • H7 Proton: In N2-substituted indazoles, the H7 proton is markedly deshielded (shifted downfield to a higher ppm value) compared to its position in the corresponding N1 isomer. This is attributed to the anisotropic effect of the lone pair of electrons on the adjacent N1 atom.[4]

  • H3 Proton: Conversely, the H3 proton in N2-substituted isomers is generally shielded (shifted upfield to a lower ppm value) relative to the same proton in the N1 isomer.[4]

  • Protons H4-H6: The remaining aromatic protons (H4, H5, H6) also show shifts, typically appearing at a slightly lower frequency in the N2 isomers compared to the N1 isomers.[4]

Causality Behind the Choice: ¹H NMR is the first experiment of choice due to its speed, sensitivity, and the highly diagnostic nature of the H7 and H3 chemical shifts. These shifts provide a reliable first-pass assessment of the major isomer in a sample.

ProtonTypical Chemical Shift ObservationRationale
H7 More Downfield in N2 IsomerDeshielding by N1 lone pair
H3 More Upfield in N2 IsomerShielding effect in the quinonoid-like system
H4-H6 Slightly Upfield in N2 IsomerGeneral electronic differences in the core structure

Table 1: Diagnostic ¹H NMR Chemical Shift Trends for N1 vs. N2 Indazoles.

¹³C NMR Spectroscopy: Corroborating Evidence

¹³C NMR provides an excellent secondary confirmation. The differences in the electronic distribution of the benzenoid N1 system versus the quinonoid-like N2 system result in distinct carbon chemical shifts.

  • C3 and C7a Carbons: These two carbons are particularly sensitive to the substitution pattern. A significant difference in their chemical shifts is consistently observed between the two isomers.[6] For N-hydroxymethyl indazoles, the C3 signal averages around 135 ppm for the N1 isomer and 123 ppm for the N2 isomer, providing a clear diagnostic window.[6]

CarbonTypical Chemical Shift Observation
C3 Significantly different between isomers (e.g., ~135 ppm in N1 vs. ~123 ppm in N2)
C7a Significant and reliable shift difference
Other Carbons Observable but less pronounced differences

Table 2: Key ¹³C NMR Chemical Shift Differences.

2D NMR (HMBC): Unambiguous Assignment

For absolute certainty, especially in cases with overlapping signals or complex substitution patterns, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate arbiter. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. The key is to observe the long-range coupling from the protons on the substituent (e.g., the CH₂ group attached to the nitrogen) to the carbons of the indazole core.[7]

  • N1-Isomer: A clear correlation will be seen between the substituent's α-protons (e.g., N-CH₂ -R) and the C7a carbon of the indazole ring.[7]

  • N2-Isomer: A clear correlation will be seen between the substituent's α-protons (e.g., N-CH₂ -R) and the C3 carbon of the indazole ring.[2]

This differential correlation is a self-validating system; the presence of one key correlation and the absence of the other provides an irrefutable assignment.

Caption: Diagnostic ³J H-C correlations in HMBC spectra for isomer assignment.

UV-Vis Spectroscopy: A Rapid Complementary Technique

While less definitive than NMR, UV-Vis spectroscopy can provide quick, valuable insights. The difference in the electronic structure—the benzenoid system of the N1 isomer versus the quinonoid-like system of the N2 isomer—leads to distinct absorption spectra.

Experimental evidence shows that N2-substituted indazoles absorb more strongly (hyperchromic effect) and at longer wavelengths (bathochromic shift) than their N1 counterparts.[8] This is because the quinonoid-like structure of the 2H-indazole tautomer has a more extended π-electron system, lowering the energy gap for electronic transitions.

This technique is particularly useful in high-throughput screening or for rapid quality control checks once the spectral profiles of known N1 and N2 standards have been established.

Infrared (IR) Spectroscopy: A Limited Role

IR spectroscopy is routinely used to confirm the presence of expected functional groups in the synthesized molecule (e.g., C=O stretches in an ester, N-O stretches in a nitro group).[4][9] However, it is generally not a reliable primary tool for distinguishing between N1 and N2 isomers . The differences in the vibrational modes of the core indazole skeleton between the two isomers are often subtle and can be masked by stronger absorptions from substituents, making unambiguous assignment difficult. Its primary utility lies in confirming the successful incorporation of the substituent rather than its position.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the indazole derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (typically 7.0-8.5 ppm). Identify the signals corresponding to H7 and H3. Compare their chemical shifts to known values or between isomeric samples.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time or a more concentrated sample. Identify the signals for C3 and C7a for comparison.

  • HMBC Acquisition (if necessary): Set up a standard gradient-selected HMBC experiment (e.g., hmbcgplp on a Bruker spectrometer). Optimize the long-range coupling delay (typically set for J = 8-10 Hz).

  • HMBC Analysis: Process the 2D spectrum. Look for the key cross-peak between the substituent's α-protons on the F2 axis and either the C3 or C7a carbon on the F1 axis to make the final assignment.

Protocol 2: UV-Vis Sample Preparation and Analysis
  • Stock Solution: Prepare a stock solution of the indazole isomer in a UV-transparent solvent (e.g., Methanol, Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution to an appropriate concentration so that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrum Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution. Scan a range from approximately 200 nm to 400 nm.

  • Data Comparison: Record the wavelength of maximum absorbance (λ_max) and the absorbance value. Compare the λ_max values and molar absorptivity (if calculated) between the suspected N1 and N2 isomers. The N2 isomer is expected to have a higher λ_max and greater absorbance.[8]

Consolidated Workflow for Isomer Characterization

Caption: A systematic workflow for the spectroscopic assignment of N1/N2 indazole isomers.

Conclusion

The unambiguous characterization of N1- and N2-substituted indazoles is a critical task that relies on a systematic spectroscopic approach. While UV-Vis can offer supporting evidence, NMR spectroscopy stands as the definitive technique. A standard ¹H NMR spectrum often provides a strong initial hypothesis based on well-understood chemical shift trends. For absolute structural proof, the HMBC experiment, which directly probes the connectivity between the N-substituent and the indazole core, is the industry-standard method, providing clear, self-validating data. By employing this multi-faceted spectroscopic workflow, researchers can ensure the scientific integrity of their work and accelerate the development of novel indazole-based therapeutics.

References

  • Faria, J. V., et al. (2017). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 22(11), 1836. [Link][4]

  • Chandramouli, G. V. P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. Asian Journal of Chemistry, 24(4), 1676-1680. [Link][9]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038–2051. [Link][2][7]

  • Claramunt, R. M., et al. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 85(5), 3636–3649. [Link][6]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link][5]

  • Latysheve, E. N., et al. (2018). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 23(10), 2449. [Link][3]

  • Elguero, J., et al. (1998). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 36(S1), S103-S113. [Link][10]

  • Alberti, A., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9, S1138–S1147. [Link]

  • Alam, M. M., & Keating, M. J. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1083-1093. [Link][11]

  • Donabauer, K., et al. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 59(41), 18058-18063. [Link][8]

  • Wei, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2953. [Link][1]

Sources

Comparative

Mass spectrometry analysis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

A Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate Introduction In the landscape of pharmaceutical research and synthetic chemistry, the precise structural eluc...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel molecules is paramount. Tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a heterocyclic compound featuring several key functional groups that influence its chemical behavior and analytical profile: a bulky tert-butyloxycarbonyl (Boc) protecting group, a nitroaromatic system, and a methyl-substituted indazole core. The accurate characterization of this molecule and its analogues is critical for ensuring purity, identifying metabolites, and understanding reaction pathways.

Mass spectrometry (MS) stands as a primary tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. However, the choice of ionization technique and the interpretation of fragmentation data are not trivial. The molecule's moderate polarity and thermal lability present a unique analytical challenge. This guide provides an in-depth comparison of common MS techniques for the analysis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, grounded in established principles of ion chemistry and supported by predictive data. We will explore the causality behind experimental choices, compare the efficacy of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and delineate the predictable fragmentation pathways under tandem mass spectrometry (MS/MS) conditions.

Section 1: A Comparative Analysis of Ionization Techniques

The initial and most critical step in MS analysis is the conversion of the neutral analyte into a gas-phase ion. The choice of ionization source dictates the type of primary ion observed (e.g., protonated molecule, radical cation) and the degree of initial fragmentation. For a molecule like tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, the two most suitable soft ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Preferred Method for Polar Analytes

ESI is a soft ionization technique ideal for polar, and non-volatile molecules.[1] It generates ions from a liquid solution by applying a high voltage to create an aerosol of charged droplets.[1] Given the presence of the polar nitro group and multiple nitrogen atoms within the indazole ring, our target molecule is an excellent candidate for ESI, particularly in the positive ion mode. The nitrogen atoms are readily protonated, leading to the formation of a stable protonated molecule, [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative

APCI is another soft ionization method that is well-suited for small molecules of low to medium polarity and good thermal stability.[2][3] Ionization occurs in the gas phase where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte through proton transfer or charge exchange.[2][4] While our analyte has polar features, the bulky, nonpolar Boc group and the overall structure may lend itself to APCI, especially if higher liquid chromatography flow rates are desired.[5] APCI is generally less susceptible to matrix effects than ESI but may induce more in-source thermal degradation due to the heated nebulizer.[4]

G cluster_input Analyte Properties cluster_decision Ionization Method Selection cluster_output Recommended Techniques & Expected Ions Analyte tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate MW = 277.28 Da Polarity Polarity Assessment (Nitro & N-Heterocycle) Analyte->Polarity Thermal_Stability Thermal Stability? Polarity->Thermal_Stability Moderate Polarity ESI ESI (Positive Mode) Primary Choice Polarity->ESI High Polarity APCI APCI (Positive Mode) Alternative Choice Thermal_Stability->APCI Sufficiently Stable ESI_Ion [M+H]⁺ m/z 278.1 ESI->ESI_Ion APCI_Ion [M+H]⁺ and/or M·⁺ m/z 278.1 or 277.1 APCI->APCI_Ion G cluster_boc Boc Group Fragmentation cluster_nitro Nitro Group Fragmentation cluster_core Core Structure Ions M_H [M+H]⁺ m/z 278.1 C₁₃H₁₆N₃O₄⁺ Frag_222 [M+H - C₄H₈]⁺ m/z 222.1 M_H->Frag_222 - C₄H₈ (56 Da) Frag_57 [C₄H₉]⁺ m/z 57.1 M_H->Frag_57 dominant pathway Frag_248 [M+H - NO]⁺ m/z 248.1 M_H->Frag_248 - NO (30 Da) Frag_232 [M+H - NO₂]⁺ m/z 232.1 M_H->Frag_232 - NO₂ (46 Da) Frag_178 [M+H - C₄H₈ - CO₂]⁺ m/z 178.1 Frag_222->Frag_178 - CO₂ (44 Da) Frag_145 [Indazole-Acylium]⁺ m/z 145.0 Frag_178->Frag_145 - N₂H₂ (30 Da, tentative)

Sources

Validation

A Comparative Guide to Purity Assessment of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate: HPLC, UPLC, and TLC

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Perform...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) for the purity assessment of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, a key intermediate in many pharmaceutical syntheses. We will delve into the technical nuances of each method, present supporting experimental protocols, and offer data-driven insights to aid in selecting the most appropriate technique for your analytical needs.

The Critical Role of Purity in Pharmaceutical Intermediates

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a structurally complex molecule whose purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). The synthesis of this intermediate can often result in a variety of impurities, including unreacted starting materials, regioisomers, and degradation products. Therefore, a robust analytical method for purity assessment is not just a quality control measure but a critical component of process development and validation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a cornerstone of pharmaceutical analysis, offering a powerful combination of resolution, sensitivity, and quantitative accuracy.[1] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like our target molecule. A well-developed HPLC method can effectively separate the main compound from its closely related impurities, allowing for precise quantification.

Experimental Protocol: HPLC Purity Assessment

The following reverse-phase HPLC (RP-HPLC) method has been designed based on the chemical properties of nitroaromatic and indazole compounds.[2][3][4]

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating moderately polar to non-polar compounds.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the chromophores present in the molecule)

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate sample.

  • Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantitative analysis of specific impurities, a calibration curve should be prepared using certified reference standards.

Causality Behind Experimental Choices

The choice of a C18 column is based on the hydrophobic nature of the tert-butyl and methyl groups, while the nitro and indazole moieties provide some polarity. The gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. Formic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. A detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds.

Comparative Analysis: HPLC vs. UPLC vs. TLC

While HPLC is a robust and widely used technique, other methods offer distinct advantages in specific scenarios. The following table provides a comparative overview of HPLC, UPLC, and TLC for the purity assessment of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)TLC (Thin-Layer Chromatography)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure.Similar to HPLC but utilizes smaller particle size columns (<2 µm) and operates at much higher pressures.[1][5]Separation based on differential migration of compounds on a thin layer of adsorbent material, driven by capillary action.[6]
Resolution HighVery HighLow to Moderate
Analysis Time 15-30 minutes1-10 minutes[7]5-20 minutes[8]
Sensitivity Good (ng to µg)Excellent (pg to ng)[7]Moderate (µg)
Solvent Consumption ModerateLow[5]Very Low
Cost (Instrument) ModerateHighLow
Quantitative Accuracy HighVery HighSemi-quantitative at best
Ease of Use Requires trained personnelRequires specialized trainingRelatively simple[9]
Best For Routine QC, method development, quantitative analysisHigh-throughput screening, complex mixtures, trace impurity analysisRapid purity checks, reaction monitoring, qualitative analysis[6][8]

Ultra-Performance Liquid Chromatography (UPLC): The Next Generation

UPLC is an evolution of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and operates at significantly higher pressures.[1][5] This results in several key advantages:

  • Faster Analysis: The smaller particle size leads to more efficient mass transfer, allowing for faster separations without compromising resolution.[7]

  • Improved Resolution and Sensitivity: UPLC systems produce narrower and sharper peaks, leading to better separation of closely eluting impurities and enhanced sensitivity.[7]

  • Reduced Solvent Consumption: The shorter run times and lower flow rates result in significant reductions in solvent usage, making it a more environmentally friendly and cost-effective option in the long run.[5]

For the analysis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, a UPLC method would offer a significant increase in throughput, which is particularly beneficial in a high-demand drug development environment. The enhanced sensitivity would also be advantageous for detecting and quantifying trace-level impurities that might be missed by HPLC.

Thin-Layer Chromatography (TLC): The Rapid Screening Tool

TLC is a simple, rapid, and inexpensive chromatographic technique that is invaluable for qualitative purity assessment and reaction monitoring.[6][8][9] It provides a quick snapshot of the number of components in a sample.

Experimental Protocol: TLC Purity Assessment

1. Materials:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Developing Chamber: A glass tank with a lid.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v). The optimal ratio should be determined experimentally to achieve good separation (Rf value of the main spot between 0.3-0.5).

  • Visualization: UV lamp (254 nm).

2. Procedure:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the sample solution onto the baseline of the TLC plate using a capillary tube.

  • Place the plate in the developing chamber containing the mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp.

A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.[8][9] While TLC is not a quantitative technique, the relative intensity of the impurity spots can provide a rough estimate of their levels.

Visualizing the Workflow

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report Method_Selection start Purity Assessment Required q1 Need for Quantitative Data? start->q1 q2 High Throughput Needed? q1->q2 Yes tlc Use TLC q1->tlc No q3 Complex Mixture or Trace Impurities? q2->q3 Yes hplc Use HPLC q2->hplc No q3->hplc No uplc Use UPLC q3->uplc Yes

Sources

Comparative

A Senior Application Scientist's Guide to N-Protection of Indazoles: A Comparative Analysis of the Boc Group

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules bearing the indazole moiety, the strategic protection and deprotection of the ring's nitrogen atoms is a param...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules bearing the indazole moiety, the strategic protection and deprotection of the ring's nitrogen atoms is a paramount consideration. The choice of an N-protecting group profoundly influences regioselectivity in subsequent reactions, overall yield, and the stability of synthetic intermediates. This guide provides an in-depth, objective comparison of the widely used tert-butyloxycarbonyl (Boc) group with other prevalent N-protecting groups for indazoles, supported by experimental data and detailed protocols.

The Indazole N-Protection Conundrum: N-1 vs. N-2 Regioselectivity

The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential for forming two distinct regioisomers upon N-alkylation or N-acylation. The thermodynamic and kinetic factors governing this selectivity are subtle and can be influenced by the choice of protecting group, reaction conditions, and the substitution pattern of the indazole core itself. Generally, N-1 substituted indazoles are thermodynamically more stable, while N-2 isomers are often the kinetically favored products.[1][2] The ability to selectively protect one nitrogen over the other is a crucial tool in directing the synthesis towards the desired target molecule.

Performance Comparison of N-Protecting Groups for Indazoles

The selection of an appropriate N-protecting group is a multifaceted decision, balancing the need for stability during upcoming synthetic steps with the requirement for facile and selective removal. This section provides a comparative overview of the Boc group and its common alternatives.

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsStabilityKey Features & Considerations
tert-Butyloxycarbonyl Boc (Boc)₂O, TEA, DMAPTFA, HCl; NaOMe in MeOH; Na₂CO₃ in DMEStable to hydrogenolysis and mild base. Labile to strong acid and specific basic conditions.Widely used due to its moderate stability and ease of introduction. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[3]
2-(Trimethylsilyl)ethoxymethyl SEM SEM-Cl, NaH or dicyclohexylmethylamineTBAF in THF; aq. HCl in EtOHStable to a wide range of conditions, including organolithium reagents and some acidic/basic conditions.Excellent directing group for lithiation at the C-3 position of the indazole ring.[4] Removal with fluoride sources provides orthogonality.
Trityl (Triphenylmethyl) Trt TrCl, Et₃N or DIPEAMild acid (e.g., TFA, 80% aq. AcOH)Highly labile to acid. Stable to basic and hydrogenolysis conditions.The steric bulk of the trityl group can influence the regioselectivity of protection. Its acid lability allows for very mild deprotection conditions.[5]
Benzyl Bn BnBr or BnCl, NaH or K₂CO₃Catalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions, and many organometallic reagents.A robust protecting group suitable for a wide range of synthetic transformations. Its removal by hydrogenolysis is generally clean and efficient.[3]
Sulfonyl Ts, Ms, Ns TsCl, MsCl, or NsCl, pyridine or Et₃NReductive cleavage (e.g., Mg/MeOH for Ts); Thiolate for NsVery stable to both acidic and basic conditions.Reduces the nucleophilicity and basicity of the indazole nitrogen. Deprotection of Ts and Ms groups can be challenging. The Ns group offers milder removal conditions.[3]

Data-Driven Performance Analysis

The following tables summarize representative experimental data for the protection and deprotection of indazoles, providing a quantitative basis for comparison.

Table 2: N-Protection of Indazoles - Comparative Yields
Indazole SubstrateProtecting GroupReagents and ConditionsN-1:N-2 RatioTotal Yield (%)Reference
IndazoleBoc(Boc)₂O, TEA, DMAP, CH₂Cl₂, rt1:1.2>95[6]
5-Bromo-1H-indazole-3-carboxylateBoc(Boc)₂O, Et₃N, DMAP, THF, rtN-1 major89[7]
IndazoleSEMSEM-Cl, dicyclohexylmethylamine, THF, rtN-2 selective85-95[3][8]
IndazoleTritylTrCl, Et₃N, DMF, rtN-1 majorHigh[3]
IndazoleBenzylBnBr, NaH, THF, 0 °C to rtMixtureHigh[3]
IndazoleTosylTsCl, pyridine, 0 °C to rtMixture-[3]
Table 3: N-Deprotection of Protected Indazoles - Comparative Yields
Protected IndazoleProtecting GroupReagents and ConditionsYield (%)Reference
N-Boc-indazolesBocOxalyl chloride, MeOH, rt, 1-4 hup to 90[9]
N-Boc-indazolesBocNaOMe, MeOH, rt, 1-3 hHigh[3][10]
N-SEM-indazoleSEMTBAF, THF, rtHigh[4]
N-Trityl-indazoleTritylTFA, CH₂Cl₂, rt, 1-4 h>90[5]
N-Benzyl-indazoleBenzylH₂, Pd/C, MeOH, rtHigh[11]
N-Tosyl-indazoleTosylMg, MeOH, refluxModerate[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the introduction and removal of key N-protecting groups on the indazole core. These protocols are generalized and may require optimization for specific substrates.

Workflow for N-Protection and Deprotection of Indazoles

G cluster_protection N-Protection cluster_deprotection N-Deprotection Indazole Indazole Reaction_Mixture Reaction Indazole->Reaction_Mixture Protecting_Reagent Protecting Group Reagent (e.g., (Boc)₂O, SEM-Cl) Protecting_Reagent->Reaction_Mixture Base Base (e.g., TEA, NaH) Base->Reaction_Mixture Solvent Solvent (e.g., CH₂Cl₂, THF) Solvent->Reaction_Mixture Protected_Indazole N-Protected Indazole Workup_Purification Aqueous Workup & Purification Reaction_Mixture->Workup_Purification Stir at appropriate temperature Workup_Purification->Protected_Indazole Protected_Indazole_D N-Protected Indazole Reaction_Mixture_D Reaction Protected_Indazole_D->Reaction_Mixture_D Deprotection_Reagent Deprotection Reagent (e.g., TFA, TBAF, H₂/Pd/C) Deprotection_Reagent->Reaction_Mixture_D Solvent_D Solvent (e.g., CH₂Cl₂, MeOH) Solvent_D->Reaction_Mixture_D Deprotected_Indazole Deprotected Indazole Workup_Purification_D Workup & Purification Reaction_Mixture_D->Workup_Purification_D Stir under appropriate conditions (temp, pressure) Workup_Purification_D->Deprotected_Indazole

Caption: Generalized workflow for the N-protection and deprotection of indazoles.

tert-Butyloxycarbonyl (Boc) Group

Protection of Indazole: [3]

  • Reagents: Indazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), 4-(dimethylamino)pyridine (DMAP).

  • Procedure:

    • To a solution of indazole (1.0 equiv) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), add TEA (1.2 equiv) and a catalytic amount of DMAP.

    • Cool the mixture to 0 °C and add a solution of (Boc)₂O (1.1 equiv) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the N-Boc protected indazole.

Deprotection of N-Boc Indazole (Acidic Conditions):

  • Reagents: N-Boc indazole, trifluoroacetic acid (TFA), dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the N-Boc protected indazole in CH₂Cl₂.

    • Add TFA (5-10 equiv) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the deprotected indazole.

Deprotection of N-Boc Indazole (Basic Conditions): [3]

  • Reagents: N-Boc indazole, sodium methoxide (NaOMe), methanol (MeOH).

  • Procedure:

    • Dissolve the N-Boc protected indazole in dry methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the reaction by TLC. Once complete, neutralize with a mild acid (e.g., saturated aqueous NH₄Cl) and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate to yield the deprotected indazole.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

Protection of Indazole (N-2 Selective): [3]

  • Reagents: Indazole, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), dicyclohexylmethylamine, tetrahydrofuran (THF).

  • Procedure:

    • To a solution of indazole (1.0 equiv) in THF, add dicyclohexylmethylamine (1.2 equiv), followed by SEM-Cl (1.2 equiv) via syringe.

    • Stir the mixture at room temperature for 3 hours.

    • Dilute with ethyl acetate and quench with 0.5 N NaOH.

    • Separate the layers, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.

    • Purify the product by chromatography.

Deprotection of N-SEM Indazole: [4]

  • Reagents: N-SEM indazole, tetrabutylammonium fluoride (TBAF), tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the N-SEM protected indazole in THF.

    • Add a 1M solution of TBAF in THF (1.5-2.0 equiv).

    • Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate to afford the deprotected indazole.

Trityl (Trt) Group

Protection of Indazole: [3]

  • Reagents: Indazole, trityl chloride (TrCl), triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Procedure:

    • To a solution of indazole (1.0 equiv) in anhydrous DMF or DCM, add Et₃N or DIPEA (1.2 equiv).

    • Add trityl chloride (1.1 equiv) portion-wise at room temperature.

    • Stir the mixture for 12-24 hours.

    • Pour the reaction mixture into ice-water and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by recrystallization or column chromatography.

Deprotection of N-Trityl Indazole (Acidic Conditions): [5]

  • Reagents: N-trityl indazole, trifluoroacetic acid (TFA) or 80% aqueous acetic acid, dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-trityl indazole in DCM.

    • Add a small amount of TFA (e.g., 5-10% v/v) or use 80% aqueous acetic acid as the solvent system.

    • Stir at room temperature for 1-4 hours.

    • Neutralize the acid and work up as described for the Boc deprotection.

Benzyl (Bn) Group

Protection of Indazole: [3]

  • Procedure with NaH:

    • To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of indazole (1.0 equiv) in THF dropwise.

    • Stir for 30 minutes, then add benzyl bromide (BnBr) (1.1 equiv).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench with water and extract with an organic solvent.

  • Procedure with K₂CO₃:

    • To a solution of indazole (1.0 equiv) in DMF, add K₂CO₃ (1.5 equiv) and BnBr (1.1 equiv).

    • Heat the mixture (e.g., to 60 °C) and stir until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

Deprotection of N-Benzyl Indazole: [11]

  • Reagents: N-benzyl indazole, palladium on carbon (Pd/C), hydrogen gas (H₂), methanol (MeOH) or ethanol (EtOH).

  • Procedure:

    • Dissolve the N-benzyl indazole in MeOH or EtOH in a flask suitable for hydrogenation.

    • Add a catalytic amount of 10% Pd/C.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate to obtain the deprotected indazole.

Guiding Principles for Protecting Group Selection

The choice of an N-protecting group for indazoles is a strategic decision that should be guided by the overall synthetic plan. The following decision tree provides a framework for this selection process.

G Start Start: Need to protect indazole N-H Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Need_C3_Functionalization Is subsequent C-3 lithiation required? Acid_Sensitive->Need_C3_Functionalization No Boc Consider Boc (base-labile deprotection) Acid_Sensitive->Boc Yes Base_Sensitive Is the substrate both acid and base sensitive? Mild_Deprotection Are very mild deprotection conditions required? Need_C3_Functionalization->Mild_Deprotection No SEM Consider SEM (fluoride-labile deprotection) Need_C3_Functionalization->SEM Yes Robust_Protection Is a robust, stable protecting group needed? Mild_Deprotection->Robust_Protection No Trityl Consider Trityl (mild acid deprotection) Mild_Deprotection->Trityl Yes Benzyl Consider Benzyl (hydrogenolysis) Robust_Protection->Benzyl Yes Sulfonyl Consider Sulfonyl (reductive cleavage) Robust_Protection->Sulfonyl Consider for high stability

Sources

Validation

A Comparative Guide to the Synthetic Routes of 3-Methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-Methyl-5-nitro-1H-indazole 3-Methyl-5-nitro-1H-indazole is a crucial heterocyclic building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methyl-5-nitro-1H-indazole

3-Methyl-5-nitro-1H-indazole is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indazole framework is a common motif in a wide array of pharmacologically active compounds. The presence of the nitro group and the methyl group on the indazole core offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex drug candidates. This guide provides an in-depth comparison of alternative synthetic routes to 3-methyl-5-nitro-1H-indazole, offering insights into the experimental methodologies, underlying chemical principles, and the respective advantages and disadvantages of each approach.

Route 1: Cyclization of a Substituted Hydrazone

This highly efficient method involves the formation of a hydrazone from a substituted acetophenone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to yield the desired indazole.

Underlying Chemistry and Mechanistic Insights

The reaction proceeds in two key steps. First, the condensation of 2-fluoro-5-nitroacetophenone with hydrazine hydrate forms the corresponding hydrazone. The subsequent cyclization is an intramolecular SNAr reaction. The hydrazone anion, formed by deprotonation in the presence of a base, acts as a nucleophile, attacking the electron-deficient aromatic ring at the carbon bearing the fluorine atom. The nitro group at the para position to the fluorine atom is crucial as it strongly activates the ring towards nucleophilic attack. The departure of the fluoride ion leads to the formation of the stable indazole ring system.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular SNAr Cyclization A 2-Fluoro-5-nitroacetophenone C Hydrazone Intermediate A->C Condensation B Hydrazine Hydrate B->C D Hydrazone Intermediate F Hydrazone Anion D->F Deprotonation E Base (e.g., K2CO3) E->F G 3-Methyl-5-nitro-1H-indazole F->G Intramolecular Nucleophilic Attack (SNAr)

Caption: Workflow for the synthesis of 3-methyl-5-nitro-1H-indazole via hydrazone cyclization.

Experimental Protocol

A detailed protocol for this synthesis has been reported and is summarized below.[1]

Materials:

  • 2-Fluoro-5-nitroacetophenone

  • Hydrazine hydrate (NH2NH2·H2O)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous NaCl solution

  • Magnesium sulfate (MgSO4)

Procedure:

  • Hydrazone Formation: To a stirred solution of 2-fluoro-5-nitroacetophenone (1.0 mmol) in DMF (5 mL) at 23 °C, add hydrazine hydrate (3.0 mmol). Stir the solution at 23 °C for 2 hours.

  • Work-up of Hydrazone: Add the crude mixture to water and extract with EtOAc (2 x 15 mL). Wash the combined organic layers with water and saturated aqueous NaCl, dry over MgSO4, filter, and concentrate under vacuum.

  • Cyclization: The crude hydrazone is then subjected to cyclization conditions, which typically involve heating with a base like potassium carbonate in a suitable solvent.[1]

  • Isolation and Purification: After the reaction is complete, the product is isolated by extraction and purified, for example, by recrystallization or column chromatography, to yield 3-methyl-5-nitro-1H-indazole as a yellow solid.[1]

Performance and Considerations

This route is characterized by a very high reported yield of 98%.[1] The starting materials are commercially available, and the reaction conditions are relatively mild. The high yield and efficiency make this an attractive method for both laboratory-scale synthesis and potential scale-up.

Route 2: Diazotization and Cyclization of a Substituted Aniline

Underlying Chemistry and Mechanistic Insights

The synthesis begins with the diazotization of the primary amine of the substituted aniline (in a hypothetical adaptation, this would be a suitably substituted aminotoluene derivative) using a source of nitrous acid, typically sodium nitrite in an acidic medium. The resulting diazonium salt is unstable and undergoes an intramolecular cyclization, where the diazonium group is attacked by a nucleophilic position on the aromatic ring, leading to the formation of the indazole ring system.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization A Substituted Aniline (e.g., 2-amino-4-nitrotoluene) C Diazonium Salt Intermediate A->C Diazotization B Sodium Nitrite / Acid B->C D Diazonium Salt Intermediate E 3-Methyl-5-nitro-1H-indazole D->E Intramolecular Cyclization

Caption: Hypothetical workflow for the synthesis of 3-methyl-5-nitro-1H-indazole via diazotization and cyclization.

Hypothetical Experimental Protocol (Adapted from 5-nitroindazole synthesis[2])

Materials:

  • A suitably substituted aminotoluene (e.g., 2-amino-4-nitrotoluene)

  • Glacial acetic acid

  • Sodium nitrite (NaNO2)

  • Water

  • Methanol (for recrystallization)

  • Decolorizing charcoal

Procedure:

  • Dissolution: Dissolve the substituted aminotoluene in glacial acetic acid in a round-bottomed flask equipped with a mechanical stirrer.

  • Diazotization: Add a solution of sodium nitrite in water to the stirred solution, maintaining the temperature below 25 °C. Continue stirring for approximately 15 minutes to complete the diazotization.

  • Cyclization: Allow the solution to stand at room temperature for several days to facilitate the cyclization.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue and stir to form a slurry. Filter the crude product and wash thoroughly with cold water.

  • Purification: Dry the crude material and purify by recrystallization from methanol with the aid of decolorizing charcoal to obtain the final product.

Performance and Considerations

The reported yield for the analogous synthesis of 5-nitroindazole is in the range of 72-80%.[2] This method avoids the use of halogenated starting materials. However, the multi-day reaction time for the cyclization step is a significant drawback. The success of this route for the synthesis of 3-methyl-5-nitro-1H-indazole would be highly dependent on the availability and stability of the required substituted aminotoluene precursor.

Route 3: Direct Nitration of 3-Methyl-1H-indazole

Direct nitration of the pre-formed 3-methyl-1H-indazole ring system is a conceptually straightforward approach. However, controlling the regioselectivity of the nitration is a major challenge.

Underlying Chemistry and Mechanistic Insights

The nitration of 3-methyl-1H-indazole is an electrophilic aromatic substitution reaction. The nitronium ion (NO2+), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The indazole ring is an activated aromatic system, and the position of the incoming nitro group is directed by the existing substituents. The pyrazole part of the indazole is electron-rich and can be protonated under strongly acidic conditions, which deactivates the ring towards electrophilic attack. The regiochemical outcome (i.e., nitration at the 5- or 6-position) is a delicate balance of electronic and steric effects, as well as the specific reaction conditions. Literature predominantly reports the formation of the 6-nitro isomer under standard nitrating conditions. Achieving high selectivity for the 5-nitro isomer would likely require specialized nitrating agents or reaction conditions that are not well-documented for this specific substrate.

G A 3-Methyl-1H-indazole C Mixture of Nitro-isomers (5-nitro and 6-nitro) A->C Electrophilic Aromatic Substitution B Nitrating Agent (e.g., HNO3/H2SO4) B->C

Caption: Direct nitration of 3-methyl-1H-indazole leading to a mixture of isomers.

General Experimental Considerations

A typical direct nitration protocol would involve the slow addition of a nitrating agent to a solution of 3-methyl-1H-indazole in a strong acid at low temperatures. However, due to the likely formation of a mixture of isomers, a significant purification effort would be required to isolate the desired 3-methyl-5-nitro-1H-indazole.

Performance and Considerations

The primary drawback of this route is the lack of regioselectivity. The separation of the 5-nitro and 6-nitro isomers can be challenging, leading to lower isolated yields of the desired product. While the starting material, 3-methyl-1H-indazole, is readily available, the purification challenges make this route less attractive for the specific synthesis of the 5-nitro isomer.

Comparison of Synthetic Routes

FeatureRoute 1: Hydrazone CyclizationRoute 2: Diazotization and CyclizationRoute 3: Direct Nitration
Starting Materials 2-Fluoro-5-nitroacetophenone, HydrazineSubstituted Aminotoluene, Sodium Nitrite3-Methyl-1H-indazole, Nitrating Agent
Key Transformation Intramolecular SNArDiazotization and CyclizationElectrophilic Aromatic Substitution
Reported Yield Very High (98%)[1]Moderate to Good (72-80% for analog)[2]Potentially Low (due to isomer formation)
Regioselectivity ExcellentExcellent (pre-determined by starting material)Poor
Reaction Time Relatively ShortLong (multi-day cyclization)Short
Advantages High yield, excellent regioselectivity, mild conditions.Avoids halogenated starting materials.Conceptually simple, readily available starting material.
Disadvantages Requires a specific halogenated starting material.Long reaction time, availability of precursor may be an issue.Poor regioselectivity, difficult purification.

Conclusion

Based on the available literature, the cyclization of a substituted hydrazone (Route 1) stands out as the most efficient and high-yielding method for the synthesis of 3-methyl-5-nitro-1H-indazole.[1] Its excellent regioselectivity and high reported yield make it the preferred choice for obtaining this valuable intermediate with high purity.

The diazotization and cyclization of a substituted aniline (Route 2) offers a viable alternative, particularly if halogenated starting materials are to be avoided. However, the significantly longer reaction time is a considerable drawback for time-sensitive applications.

The direct nitration of 3-methyl-1H-indazole (Route 3) is the least favorable approach due to the inherent lack of regioselectivity. The resulting mixture of isomers would necessitate a challenging and potentially low-yielding purification process.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of synthesis, and the importance of overall yield and purity. However, for the specific and efficient synthesis of 3-methyl-5-nitro-1H-indazole, the hydrazone cyclization method is demonstrably superior.

References

[1] Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link] [3] Porter, H. D., & Peterson, W. D. (1940). 5-Nitroindazole. Organic Syntheses, 20, 73. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The indazole core is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents, including the anti-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents, including the anti-cancer drug Niraparib and the tyrosine kinase inhibitor Pazopanib.[1][2] The bicyclic system, consisting of a pyrazole ring fused to benzene, exists primarily as the thermodynamically stable 1H-indazole tautomer, though the 2H-indazole isomer is also of significant interest.[1][3] The efficient and regioselective synthesis of functionalized indazoles is, therefore, a critical challenge in drug discovery and development.

This guide provides a comparative analysis of several key synthetic strategies, from classical methods to modern transition-metal-catalyzed reactions. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights into their advantages, limitations, and practical applications.

Classical Approaches: Building from the Ground Up

The Jacobson Indazole Synthesis (via Nitrosation)

One of the foundational methods for preparing 1H-indazoles involves the nitrosation of N-acetyl-o-toluidine, followed by cyclization.[4][5] This method, while historically significant, relies on a rearrangement and intramolecular azo coupling.

The causality behind this approach lies in the generation of a reactive N-nitroso intermediate. The subsequent base- or heat-induced rearrangement and cyclization onto the ortho-methyl group, followed by aromatization, forms the indazole ring.[4] While effective for simple indazoles, its substrate scope is limited, and the conditions can be harsh, making it less suitable for complex molecules with sensitive functional groups.

The Davis-Beirut Reaction: A Metal-Free Workhorse for 2H-Indazoles

The Davis-Beirut reaction is a powerful, metal-free method for synthesizing 2H-indazoles and their derivatives.[6] It is particularly appealing due to its use of inexpensive starting materials and its avoidance of potentially toxic heavy metals.[6][7] The reaction typically proceeds from an N-substituted 2-nitrobenzylamine in the presence of a base (like KOH) in an alcoholic solvent.[6][7]

Mechanistic Insight:

The reaction is believed to proceed through a pivotal o-nitrosobenzylidine imine intermediate.[8] Under basic conditions, deprotonation of the benzylic carbon is followed by an intramolecular redox reaction where an oxygen atom is transferred from the nitro group to the carbanion. Subsequent dehydration and rearrangement lead to the N-N bond formation and cyclization.[6] Acid-catalyzed variants are also known and proceed through a similar key intermediate.[8]

dot

Davis_Beirut_Mechanism Start o-Nitrobenzylamine Intermediate1 Carbanion Intermediate Start->Intermediate1 - H+ Base Base (e.g., KOH) Intermediate2 o-Nitrosobenzylidine Imine Intermediate Intermediate1->Intermediate2 Intramolecular Redox & Dehydration Cyclization N,N-Bond Forming Heterocyclization Intermediate2->Cyclization Product 2H-Indazole Cyclization->Product

Caption: Key transformations in the base-catalyzed Davis-Beirut reaction.

Advantages:

  • Metal-free conditions, avoiding catalyst contamination in the final product.[9]

  • Utilizes inexpensive and readily available starting materials.[9]

  • Versatile for synthesizing various 2H-indazoles and indazolones.[6][9]

Limitations:

  • Can be low-yielding with certain substrates, such as secondary alcohols and anilines.[9]

  • Reaction efficiency can be sensitive to the choice of solvent and water content, often requiring optimization.[9][10]

Modern Strategies: Precision and Efficiency

The demand for greener, more efficient, and diverse synthetic routes has driven the development of modern methodologies, particularly those employing transition-metal catalysis and cycloaddition strategies.

Transition-Metal-Catalyzed C-H Activation/Annulation

This powerful strategy enables the direct formation of the indazole ring by creating C–N and N–N bonds through the activation of otherwise inert C–H bonds. Catalysts based on rhodium (Rh), palladium (Pd), and copper (Cu) are commonly employed.[1] For instance, rhodium-catalyzed C-H activation of imidate esters followed by coupling with nitrosobenzenes provides a redox-neutral pathway to 1H-indazoles.[1]

Mechanistic Insight:

These reactions typically involve an initial C-H activation step to form a metallacyclic intermediate. This intermediate then coordinates with the coupling partner (e.g., a diazo compound or nitrosoarene). Reductive elimination or a similar final step then forms the indazole ring and regenerates the active catalyst. This high degree of control allows for excellent regioselectivity.

dot

CH_Activation Start Aryl Precursor (e.g., Imidate) Metallacycle Metallacycle Intermediate Start->Metallacycle C-H Activation Catalyst [M]-Catalyst (e.g., Rh(III)) Catalyst->Metallacycle CouplingPartner Coupling Partner (e.g., Nitrosobenzene) Coordination Coordination & Insertion CouplingPartner->Coordination Metallacycle->Coordination Product 1H- or 2H-Indazole Coordination->Product Reductive Elimination RegenCatalyst [M]-Catalyst Product->RegenCatalyst Catalyst Regeneration

Caption: Generalized pathway for transition-metal-catalyzed indazole synthesis.

Advantages:

  • High atom economy and step efficiency.[9]

  • Enables the synthesis of complex and diversely substituted indazoles.[9]

  • Applicable to the synthesis of both 1H and 2H isomers depending on the chosen precursors.[9]

Limitations:

  • Requires expensive and potentially toxic transition-metal catalysts.

  • The need to remove metal residues is a critical consideration in pharmaceutical applications.[11]

  • May require careful optimization of ligands, additives, and reaction conditions.

[3+2] Dipolar Cycloaddition

This approach constructs the pyrazole portion of the indazole ring in a single, concerted step. A common and highly effective variant involves the reaction of an in situ generated aryne with a diazo compound or a sydnone.[9][12] The reaction of arynes with N-tosylhydrazones, which generate diazo compounds in situ, is a powerful method for accessing 3-substituted 1H-indazoles.[12][13]

Mechanistic Insight:

The aryne, a highly reactive benzyne intermediate, acts as the two-atom component. The diazo compound or sydnone serves as the three-atom, 1,3-dipole. The cycloaddition proceeds rapidly under mild conditions to form the indazole core. This method often exhibits excellent regioselectivity and high yields.[9]

Advantages:

  • Often proceeds with high to excellent yields (frequently >80%).[9]

  • Mild reaction conditions preserve sensitive functional groups.[9]

  • Excellent regioselectivity for either 1H or 2H-indazoles depending on the dipole used.[9]

Limitations:

  • Requires the synthesis of specific precursors, such as o-(trimethylsilyl)aryl triflates to generate arynes or stable diazo compounds/sydnones.[9][12]

  • The generation and handling of highly reactive arynes can pose scalability challenges.

Performance Comparison at a Glance

Synthesis MethodTarget TautomerTypical Starting MaterialsKey Reagents / CatalystsTypical YieldsKey AdvantagesKey Limitations
Davis-Beirut Reaction 2H-Indazoleo-NitrobenzylaminesKOH, NaOH in alcohol60-90%[9]Metal-free, inexpensive starting materials, versatile.[6][9]Can be low-yielding for certain substrates; requires optimization.[9]
C-H Activation/Annulation 1H or 2H-IndazoleAryl imines, azobenzenesRh, Pd, Cu catalysts50-95%[9]High atom economy, broad scope for complex molecules.[9]Requires expensive/toxic metals; catalyst removal necessary.[11]
[3+2] Dipolar Cycloaddition 1H or 2H-IndazoleAryne precursors, diazo compounds, sydnonesCsF or TBAF (for arynes)>80%[9]High yields, excellent regioselectivity, mild conditions.[9]Requires synthesis of specific precursors (e.g., sydnones).[9]
Classical Nitrosation 1H-Indazoleo-AcyltoluididesNaNO₂, Acid36-47%[4]Historically significant, uses simple reagents.Harsh conditions, limited substrate scope, moderate yields.

Experimental Protocols

General Protocol for Davis-Beirut Synthesis of a 2H-Indazole[7]
  • Preparation: To a solution of the appropriate N-substituted-2-nitrobenzylamine (1.0 mmol) in a suitable alcohol (e.g., methanol, 10 mL) is added a solution of potassium hydroxide (5% w/v in the same alcohol, 5.0 mmol).

  • Reaction: The reaction mixture is stirred at 60 °C for 6-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired 2H-indazole.

General Protocol for Rh(III)-Catalyzed C-H Annulation[1][9]
  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon) are added the aryl precursor (e.g., arylimidate, 0.20 mmol), [Cp*RhCl₂]₂ (2.5-5.0 mol%), and a copper co-oxidant (e.g., Cu(OAc)₂, 20 mol%).

  • Reaction: Anhydrous solvent (e.g., 1,2-dichloroethane, 1.0 mL) and the coupling partner (e.g., nitrosobenzene, 0.24 mmol) are added. The tube is sealed and the mixture is stirred at 80-100 °C for 12-24 hours.

  • Workup: After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with dichloromethane. The filtrate is concentrated in vacuo.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the desired 1H-indazole.

Comparative Workflow

dot

Workflow_Comparison cluster_0 Classical Approach (e.g., Davis-Beirut) cluster_1 Modern C-H Activation a1 Synthesize/ Obtain o-Nitro Precursor a2 Base-Mediated Cyclization a1->a2 a3 Aqueous Workup a2->a3 a4 Chromatography a3->a4 b1 Synthesize/ Obtain Aryl Precursor b2 Catalytic C-H Annulation (Inert Atmosphere) b1->b2 b3 Filtration of Catalyst b2->b3 b4 Chromatography b3->b4

Caption: Generalized workflows for classical vs. modern indazole synthesis.

Conclusion

The synthesis of the indazole scaffold has evolved significantly, moving from classical, often harsh methods to elegant and highly efficient modern strategies.

  • The Davis-Beirut reaction remains a highly valuable, cost-effective, and scalable metal-free option, particularly for accessing the 2H-indazole tautomer.[6][9]

  • Transition-metal-catalyzed C-H activation offers unparalleled access to complex, highly substituted indazoles with high atom economy, making it a preferred choice for late-stage functionalization and library synthesis in drug discovery.[9][11]

  • [3+2] Cycloadditions provide a rapid and high-yielding entry to specific indazole isomers under exceptionally mild conditions, ideal for substrates bearing delicate functional groups.[9]

The selection of an optimal synthetic route is a multifactorial decision, balancing substrate scope, desired substitution pattern, scalability, cost, and the imperative to avoid metal contamination in pharmaceutical targets. A thorough understanding of the causality, advantages, and limitations of each method, as outlined in this guide, empowers the medicinal chemist to make the most strategic choice for their specific research objectives.

References

  • Comparative analysis of synthetic routes to functionalized indazoles. (2025). BenchChem. 9

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.

  • Raut, S., Tidke, A., Dhotre, B., & Arif, P. M. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(4), 363-404.
  • A Comparative Guide to Indazole Synthesis: Nitrosation versus Modern Methodologies. (2025). BenchChem. 14

  • A Comparative Analysis of Indazole Synthesis: Metal-Free vs. Metal-Catalyzed Approaches. (2025). BenchChem. 11

  • Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery. (2025). BenchChem. 2

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Science and Technology.

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (n.d.). National Institutes of Health.

  • Various Authors. (n.d.). Indazole synthesis. Organic Chemistry Portal.

  • Davis–Beirut reaction. (n.d.). Wikipedia.

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). AUB ScholarWorks.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.

  • Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149–3158.

  • Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses, 42, 69.

  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.

Sources

Validation

A Comprehensive Guide to the Structural Validation of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate using 2D NMR Spectroscopy

Abstract In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. This guid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. This guide provides an in-depth, practical walkthrough for the structural validation of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, a representative heterocyclic compound, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. We will move beyond a simple recitation of steps to explore the causal logic behind the selection of specific NMR techniques—namely COSY, HSQC, and HMBC—and demonstrate how their synergistic application creates a self-validating dataset. This document is intended for researchers, chemists, and drug development professionals who require a robust, field-proven methodology for confirming molecular architecture.

The Structural Hypothesis: The Target Molecule

Before commencing any validation, we must establish the proposed structure. The target molecule, tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, is an N-1 substituted indazole. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group on one of the pyrazole nitrogens, along with methyl and nitro substituents on the bicyclic core, necessitates a definitive analytical approach to confirm both regiochemistry and overall connectivity.

For clarity throughout this guide, the atoms are numbered as follows:

Structure of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate with atom numbering

Figure 1: Proposed structure and atom numbering scheme for tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate.

Principles of 2D NMR for Structural Elucidation: Choosing the Right Tools

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the chemical environments of protons and carbons, complex molecules often yield crowded spectra where signal overlap can obscure crucial information.[1][2] 2D NMR overcomes this by spreading signals across a second frequency dimension, revealing correlations between nuclei.[3]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[4] It is indispensable for piecing together fragments of a molecule by identifying neighboring protons, such as those on an aromatic ring. The resulting spectrum shows correlations as cross-peaks between coupled protons.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates protons with the carbons to which they are directly attached (¹JCH).[5][6] Its high sensitivity and resolution make it the gold standard for assigning the ¹³C signals of all protonated carbons.[5][6] Quaternary carbons are not observed in an HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[6][7] It is the key experiment for connecting molecular fragments. For our target molecule, HMBC is essential for unequivocally placing the substituents and, most importantly, for confirming the N-1 position of the Boc group by correlating protons on the indazole ring to the carbonyl carbon of the protector group.[8]

Experimental Workflow and Protocol

A logical and meticulous workflow ensures data integrity and simplifies the subsequent analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Weigh ~10-15 mg of Compound Solvent Dissolve in 0.6 mL of CDCl3 or DMSO-d6 Sample->Solvent Tube Transfer to 5 mm NMR Tube Solvent->Tube H1 1. Acquire 1D ¹H Spectrum Tube->H1 C13 2. Acquire 1D ¹³C & DEPT-135 Spectra H1->C13 COSY 3. Acquire 2D ¹H-¹H COSY C13->COSY HSQC 4. Acquire 2D ¹H-¹³C HSQC COSY->HSQC HMBC 5. Acquire 2D ¹H-¹³C HMBC HSQC->HMBC Assign Assign Proton Signals (¹H, COSY) HMBC->Assign Correlate Assign Protonated Carbons (HSQC) Assign->Correlate Connect Connect Fragments & Assign Quaternaries (HMBC) Correlate->Connect Validate Confirm Final Structure Connect->Validate

Caption: Standard workflow for 2D NMR-based structural validation.
Detailed Protocol:
  • Sample Preparation: Accurately weigh 10-15 mg of the synthesized tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz, equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and identify proton signals.

    • Acquire a ¹³C{¹H} NMR spectrum to identify all carbon signals. A DEPT-135 experiment is also recommended to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • 2D Spectra Acquisition:

    • COSY: Acquire a gradient-selected (gCOSY) spectrum.

    • HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC spectrum. Set the ¹JCH coupling constant to an average value of 145 Hz.

    • HMBC: Acquire a gradient-selected HMBC spectrum. The long-range coupling constant delay should be optimized for a value between 7-10 Hz to observe both ²JCH and ³JCH correlations.[6]

Data Analysis and Structural Verification

This section details the step-by-step interpretation of the NMR data to build the molecular structure from the ground up. The following data is a representative, hypothetical dataset consistent with the proposed structure.

Step 1: Analysis of ¹H and ¹³C NMR Data

First, we tabulate the initial 1D NMR data. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

Atom Label ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm) Carbon Type (DEPT-135)
H48.75d1H119.5CH
H68.20dd1H118.0CH
H77.95d1H110.0CH
CH₃ (at C3)2.60s3H11.5CH₃
t-Bu (at C8)1.70s9H28.1CH₃
C3---144.0C
C3a---122.0C
C5---142.5C
C7a---141.0C
C8 (C=O)---149.0C
C9 (t-Bu)---85.0C

Table 1: Hypothetical ¹H and ¹³C NMR data for the target molecule.

Step 2: Establishing Proton Connectivity with COSY

The COSY spectrum reveals the connectivity of the aromatic protons.

  • A cross-peak is observed between the signal at δ 8.20 (H6) and δ 7.95 (H7) , confirming they are on adjacent carbons.

  • No other correlations are seen for the aromatic protons, which is consistent with the substitution pattern. The H4 proton is isolated.

  • The methyl (H-Me) and tert-butyl (H-tBu) protons are singlets and show no COSY correlations, as expected.

Step 3: Direct C-H Assignment with HSQC

The HSQC experiment provides a direct link between each proton and its attached carbon, allowing for the unambiguous assignment of protonated carbons.[6][7]

  • δ 8.75 (H4) correlates with δ 119.5 (C4) .

  • δ 8.20 (H6) correlates with δ 118.0 (C6) .

  • δ 7.95 (H7) correlates with δ 110.0 (C7) .

  • δ 2.60 (CH₃) correlates with δ 11.5 (C-Me) .

  • δ 1.70 (t-Bu) correlates with δ 28.1 (C-tBu) .

Step 4: Assembling the Full Skeleton with HMBC

The HMBC spectrum provides the long-range correlations needed to connect all molecular fragments and assign the non-protonated (quaternary) carbons.[6][8] This is the definitive experiment for structural confirmation.

Proton (¹H δ) Correlating Carbons (¹³C δ) Inference
H4 (8.75) 142.5 (C5), 141.0 (C7a)H4 is adjacent to the C5-NO₂ group and the C7a bridgehead carbon.
H6 (8.20) 142.5 (C5), 141.0 (C7a), 119.5 (C4)H6 is adjacent to C5, C7a, and C4, confirming the aromatic ring structure.
H7 (7.95) 122.0 (C3a), 142.5 (C5)H7 is adjacent to the C3a bridgehead and C5.
CH₃ (2.60) 144.0 (C3), 122.0 (C3a)The methyl group is attached to C3. The correlation to C3a links it to the indazole core.
t-Bu (1.70) 149.0 (C8, C=O), 85.0 (C9)The tert-butyl protons correlate to the quaternary carbon of the t-Bu group and the carbonyl carbon (C8).
H7 (7.95) 149.0 (C8, C=O) CRITICAL CORRELATION: The H7 proton shows a ³J correlation to the Boc carbonyl carbon. This unequivocally confirms that the Boc group is attached to the N-1 position, not N-2.

Table 2: Key HMBC correlations and their structural implications.

The following diagram visually summarizes the crucial COSY and HMBC correlations that lock in the final structure.

Caption: Key COSY and HMBC correlations confirming the structure.

Conclusion

By systematically applying a suite of 2D NMR experiments, we have moved from a structural hypothesis to a validated molecular architecture. The COSY spectrum established the connectivity of the aromatic protons, the HSQC spectrum assigned all protonated carbons, and the HMBC spectrum provided the crucial long-range correlations to assemble the complete framework. The key correlation between the H7 proton and the carbonyl carbon (C8) of the Boc group provided undeniable evidence for its position at N-1. This multi-faceted approach creates a robust, self-consistent dataset that fully validates the structure of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate, demonstrating a powerful and reliable methodology for structural elucidation in modern chemical and pharmaceutical research.

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Comparative

The Nitroindazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

For researchers navigating the complex landscape of medicinal chemistry, the indazole nucleus represents a "privileged scaffold"—a molecular framework that repeatedly appears in compounds demonstrating a wide range of ph...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complex landscape of medicinal chemistry, the indazole nucleus represents a "privileged scaffold"—a molecular framework that repeatedly appears in compounds demonstrating a wide range of pharmacological activities.[1] When substituted with a nitro group, this scaffold's potential is significantly amplified, giving rise to a class of compounds with potent anticancer, antiparasitic, and enzyme-inhibitory properties.[2]

This guide provides an in-depth comparison of nitroindazole-based compounds, moving beyond a simple catalog of activities to explore the critical structure-activity relationships (SAR) that govern their efficacy. By understanding the causality behind experimental design and the subtle interplay of molecular features, drug development professionals can more effectively harness the therapeutic potential of this versatile chemical class. We will dissect the core mechanisms of action, present comparative experimental data, and provide detailed protocols to ensure the principles discussed are not just theoretical but readily applicable in a laboratory setting.

The Central Mechanism: Bioreductive Activation

The biological activity of many nitroindazole derivatives, particularly in the context of cancer and parasitic diseases, is intrinsically linked to the chemical reactivity of the nitro group.[3] This group is not merely a passive structural element but an active participant in a process known as bioreductive activation .[4] This mechanism confers selectivity, allowing these compounds to be preferentially activated in specific, often pathological, environments.

The process begins when the nitro group (-NO₂) undergoes a one-electron reduction, a reaction catalyzed by nitroreductase enzymes often found in hypoxic (low-oxygen) tumor cells or anaerobic protozoa.[4] This reduction generates a highly reactive nitro radical anion (R-NO₂•⁻).[5]

  • In the presence of oxygen (normoxic conditions): This radical anion is rapidly re-oxidized back to the parent nitro compound, with the concurrent formation of a superoxide radical. This "futile cycle" prevents the accumulation of toxic metabolites in healthy, well-oxygenated tissues, forming the basis of hypoxia selectivity.[6]

  • In the absence of oxygen (hypoxic/anoxic conditions): The nitro radical anion can undergo further reduction, leading to the formation of cytotoxic species like nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[6] These reactive molecules can covalently modify and damage critical cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[4][7]

This entire process underscores a key SAR principle: the nitro group acts as a prodrug element, unleashing its cytotoxic potential only under the specific physiological conditions of the target cells.

Bioreductive_Activation cluster_normoxia Normoxic Cell (High O₂) cluster_hypoxia Hypoxic/Anoxic Cell (Low O₂) A Nitroindazole (R-NO₂) B Nitro Radical Anion (R-NO₂•⁻) A->B Nitroreductase (e⁻) B->A Rapid Re-oxidation C Superoxide (O₂•⁻) B->C O2_in O₂ O2_in->B label_normoxia Futile Cycle (Low Cytotoxicity) D Nitroindazole (R-NO₂) E Nitro Radical Anion (R-NO₂•⁻) D->E Nitroreductase (e⁻) F Nitroso (R-NO) Hydroxylamine (R-NHOH) E->F Further Reduction G Macromolecule Adducts (DNA, Proteins) F->G Covalent Binding H Cell Death G->H label_hypoxia Bioreductive Activation (High Cytotoxicity)

Caption: Standard workflow for the MTT cell viability assay.

Protocol 2: Anti-Trypanosomal Activity (T. cruzi Assay)

This protocol describes an in vitro assay to determine the efficacy of compounds against the intracellular amastigote form of T. cruzi, which is the clinically relevant replicative stage in mammals. It often utilizes parasites genetically engineered to express a reporter like β-galactosidase or GFP for easier quantification. [6][8] Step-by-Step Methodology:

  • Host Cell Seeding:

    • Seed host cells (e.g., Vero cells or mouse embryonic fibroblasts) into a 96-well plate and incubate for 24 hours to form a confluent monolayer. [9]2. Parasite Infection:

    • Harvest infective trypomastigote forms of T. cruzi from a previously infected cell culture.

    • Infect the host cell monolayer with trypomastigotes at a parasite-to-cell ratio of approximately 10:1.

    • Incubate for 24 hours to allow parasites to invade the host cells and differentiate into amastigotes. [6]3. Compound Treatment:

    • Wash the wells with PBS to remove any remaining extracellular parasites.

    • Add fresh media containing serial dilutions of the nitroindazole test compounds and a reference drug (e.g., benznidazole or nifurtimox).

    • Incubate the plates for 72-120 hours. [9]4. Quantification of Parasite Growth:

    • For β-galactosidase expressing parasites:

      • Lyse the cells and add a substrate like chlorophenol red-β-D-galactopyranoside (CPRG).

      • Incubate to allow the enzyme to convert the substrate into a colored product.

      • Measure the absorbance using a plate reader. The signal intensity is directly proportional to the number of viable parasites. [8] * For GFP-expressing parasites:

      • Use high-content imaging to directly count the number of fluorescent amastigotes per cell or per well. [6]5. Data Analysis:

    • Normalize the data to untreated infected controls (100% growth) and uninfected controls (0% growth).

    • Calculate the percentage of parasite growth inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting inhibition versus the log of the compound concentration.

Conclusion and Future Directions

The nitroindazole scaffold is a powerful platform for the development of novel therapeutics. The structure-activity relationships discussed herein highlight several critical principles for medicinal chemists. The presence and position of the nitro group are fundamental to the bioreductive mechanism of action that provides selectivity for cancer and parasitic cells. Furthermore, the strategic placement of substituents on the indazole and associated rings can fine-tune potency, selectivity, and pharmacokinetic properties.

Future research should focus on a systematic evaluation of a broader range of substituted nitroindazoles, including less-explored isomers, to build more comprehensive QSAR models. The detailed experimental protocols provided in this guide offer a validated framework for such investigations, ensuring that comparative data is both reliable and reproducible. By integrating a deep understanding of SAR with robust experimental design, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

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Validation

A Comparative Guide to the Biological Activity of Indazole Regioisomers: Navigating the Therapeutic Landscape

Introduction: The Significance of Regioisomerism in Indazole-Based Drug Discovery The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents across a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Regioisomerism in Indazole-Based Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents across a spectrum of diseases, including cancer, inflammation, and neurological disorders.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[3][4] The position of the substituent on the pyrazole nitrogen, at either the N1 or N2 position, gives rise to regioisomers that can exhibit markedly different biological activities, physicochemical properties, and pharmacokinetic profiles.[5][6] Understanding these differences is paramount for researchers, scientists, and drug development professionals in the rational design of novel therapeutics with enhanced potency and selectivity.

This guide provides an in-depth, objective comparison of the biological activities of 1H- and 2H-indazole regioisomers, supported by experimental data from peer-reviewed literature. We will delve into the causal relationships behind experimental choices, provide detailed methodologies for key assays, and visually represent complex biological pathways to offer a comprehensive resource for navigating the therapeutic potential of these fascinating molecules.

Comparative Biological Activity: A Tale of Two Isomers

The seemingly subtle difference in the point of attachment of a substituent to the indazole core can have profound implications for a molecule's interaction with its biological target. This section presents a comparative analysis of the biological activities of indazole regioisomers in key therapeutic areas.

Cannabimimetic Activity: A Clear Distinction in Receptor Activation

A compelling example of the differential activity of indazole regioisomers is found in the realm of synthetic cannabinoids. A study directly comparing 1-alkyl-1H-indazole and 2-alkyl-2H-indazole regioisomers of several potent synthetic cannabinoids, including AB-CHMINACA and AB-FUBINACA, revealed a stark contrast in their ability to activate cannabinoid receptors CB1 and CB2.[7]

The 1H-indazole regioisomers consistently demonstrated high potency as agonists at both CB1 and CB2 receptors, with EC50 values in the low nanomolar range. In stark contrast, their 2H-indazole counterparts exhibited significantly lower potency, with EC50 values in the micromolar range, indicating a dramatic decrease in cannabimimetic activity.[7] This highlights the critical role of the N1-substitution for potent cannabinoid receptor activation.

Table 1: Comparative Cannabimimetic Activity of Indazole Regioisomers [7]

Compound PairRegioisomerCB1 EC50 (nM)CB2 EC50 (nM)
AB-CHMINACA 1H-indazole2.15.6
2H-indazole>10,000>10,000
AB-FUBINACA 1H-indazole11.621.1
2H-indazole1,2002,500
AB-PINACA 1H-indazole4.39.8
2H-indazole2,3004,100
5F-AB-PINACA 1H-indazole2.96.7
2H-indazole1,8003,200

Data sourced from a study on the cannabimimetic activities of synthetic cannabinoid regioisomers.[7]

Anticancer Activity: A Target-Dependent Preference

For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[9] One of the lead compounds exhibited a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[9][10] In another study, a series of 2-phenyl-2H-indazole derivatives displayed potent antiprotozoal activity, with some compounds showing IC50 values below 0.050 µM against E. histolytica and G. intestinalis.[11]

While not a direct comparison of a single parent molecule, these examples underscore that both 1H- and 2H-indazole scaffolds can serve as effective platforms for the development of potent anticancer and antiparasitic agents. The choice of regioisomer is a critical element of the drug design process, tailored to the specific topology and chemical environment of the target's binding site.

Table 2: Representative Anticancer and Antiprotozoal Activities of Indazole Derivatives

Compound ClassRegioisomerTarget/Cell LineActivity (IC50/EC50)Reference
1H-Indazole-3-amine derivative1H-indazoleK562 (Leukemia)5.15 µM[9][10]
2-Phenyl-2H-indazole derivative2H-indazoleE. histolytica< 0.050 µM[11]
1H-Indazole derivative1H-indazole4T1 (Breast Cancer)0.23–1.15 μM[11]
Indazol-Pyrimidine Hybrid1H-indazoleMCF-7 (Breast Cancer)1.858 µM[12]
Anti-inflammatory Activity: A Focus on Enzyme Inhibition

Indazole derivatives have also been extensively investigated for their anti-inflammatory properties.[13][14][15] The well-known non-steroidal anti-inflammatory drug (NSAID) benzydamine is a 1H-indazole derivative.[5] The anti-inflammatory effects of indazoles are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

A study investigating the anti-inflammatory activity of indazole and its simple derivatives demonstrated a concentration-dependent inhibition of COX-2.[13] For example, 5-aminoindazole exhibited an IC50 value of 12.32 μM against COX-2.[13] While this particular study did not include a direct comparison with the corresponding 2H-regioisomers, other research has highlighted the potential of N2-substituted indazolones as potent anti-inflammatory agents.[16] This suggests that, similar to the anticancer field, both regioisomers can be effectively utilized to develop anti-inflammatory drugs, with the optimal choice being target-specific.

Table 3: Anti-inflammatory Activity of Indazole Derivatives

CompoundRegioisomerTargetActivity (IC50)Reference
5-Aminoindazole1H-indazoleCOX-212.32 µM[13]
Indazole (unsubstituted)1H-indazoleCOX-223.42 µM[13]
6-Nitroindazole1H-indazoleCOX-219.22 µM[13]

Experimental Methodologies: A Guide to Biological Evaluation

The objective comparison of biological activity relies on robust and reproducible experimental protocols. This section provides detailed, step-by-step methodologies for the key assays discussed in this guide.

In Vitro Cannabinoid Receptor Activation Assay

This assay is designed to determine the potency of a compound in activating cannabinoid receptors (CB1 and CB2) by measuring a downstream signaling event, such as changes in intracellular cyclic AMP (cAMP) levels or receptor internalization.[17][18][19]

Experimental Workflow: Cannabinoid Receptor Activation Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding prep_compounds Compound Dilution treatment Cell Treatment prep_compounds->treatment incubation Incubation treatment->incubation signal_detection Signal Detection incubation->signal_detection data_norm Data Normalization signal_detection->data_norm ec50_calc EC50 Calculation data_norm->ec50_calc

Caption: Workflow for an in vitro cannabinoid receptor activation assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture cells stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK293 cells) in appropriate growth medium.

    • Seed the cells into 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.[17]

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the diluted test compounds to the respective wells.

    • Include a positive control (a known CB1/CB2 agonist) and a vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C for a specified period to allow for receptor activation and downstream signaling.[18]

  • Signal Detection:

    • Lyse the cells and measure the desired signaling readout (e.g., cAMP levels using a commercially available kit, or receptor internalization via fluorescence microscopy).[17][19]

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[6][10][20][21]

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Kinase, Substrate, ATP & Inhibitor preincubation Pre-incubate Kinase & Inhibitor prep_reagents->preincubation initiation Initiate Reaction with ATP/Substrate preincubation->initiation incubation Incubate initiation->incubation termination Terminate Reaction incubation->termination detection Detect Signal termination->detection data_norm Normalize Data detection->data_norm ic50_calc Calculate IC50 data_norm->ic50_calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare solutions of the purified kinase, its specific substrate (peptide or protein), ATP, and the test compound in an appropriate kinase assay buffer.[16]

  • Assay Setup (in a 96- or 384-well plate):

    • Add the test compound at various concentrations to the wells.

    • Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).

    • Add the kinase to all wells except the blank.

    • Pre-incubate the plate to allow the inhibitor to bind to the kinase.[10]

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at the optimal temperature for the kinase for a specific duration.[16]

  • Signal Detection:

    • Stop the reaction and detect the kinase activity. This can be done using various methods, such as:

      • Radiometric assays: Measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate.[21]

      • Luminescence-based assays: Measuring the amount of ATP remaining or ADP produced using a luciferase/luciferin system (e.g., ADP-Glo™).[10][20]

      • Fluorescence-based assays: Using a phospho-specific antibody to detect the phosphorylated substrate.[21]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][7][22]

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Solubilize Formazan Crystals incubation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading ic50_calc Calculate % Viability & IC50 absorbance_reading->ic50_calc

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.[3][13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at different concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells for a desired period (e.g., 48 or 72 hours).[3]

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Carrageenan-Induced Paw Edema Assay in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[5][9][23][24]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

G cluster_pretreatment Pre-treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization compound_admin Compound Administration animal_acclimatization->compound_admin carrageenan_injection Carrageenan Injection in Paw compound_admin->carrageenan_injection paw_volume_measurement Measure Paw Volume Over Time carrageenan_injection->paw_volume_measurement edema_calculation Calculate Paw Edema paw_volume_measurement->edema_calculation inhibition_calculation Calculate % Inhibition edema_calculation->inhibition_calculation

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into different groups: a control group, a standard drug group (e.g., indomethacin), and test compound groups at various doses.[5]

  • Compound Administration:

    • Administer the test compounds and the standard drug to the respective groups, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation.[5][23] The control group receives the vehicle.

  • Induction of Edema:

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[5][9]

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal by subtracting the initial paw volume from the paw volume at each time point.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Conclusion: The Path Forward in Indazole Regioisomer Research

The evidence presented in this guide unequivocally demonstrates that the distinction between 1H- and 2H-indazole regioisomers is a critical determinant of biological activity. From the profound differences in cannabimimetic potency to the target-specific advantages in cancer and inflammation, the position of substitution on the indazole core is a key parameter that medicinal chemists must carefully consider.

The choice between a 1H- and 2H-indazole scaffold is not a matter of arbitrary selection but a strategic decision based on the specific biological target and the desired pharmacological profile. As our understanding of the three-dimensional structures of drug targets continues to grow, so too will our ability to rationally design indazole-based therapeutics with enhanced efficacy and reduced off-target effects. The continued exploration of the rich chemical space offered by indazole regioisomers holds immense promise for the discovery of novel and improved treatments for a wide range of human diseases.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

Hazard Analysis and Risk Assessment Understanding the molecule is the first step to safe handling. Tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a complex organic molecule with several functional groups that d...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis and Risk Assessment

Understanding the molecule is the first step to safe handling. Tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a complex organic molecule with several functional groups that dictate its hazard profile.

  • Indazole Core: The indazole ring system is a common scaffold in pharmacologically active compounds.[1][2] While many indazole derivatives are valuable therapeutic agents, the core structure can exhibit biological activity, necessitating careful handling to avoid unintended exposure.[3]

  • Nitroaromatic Group (-NO₂): This is the most significant feature from a safety perspective. Nitroaromatic compounds are recognized for their potential toxicity and as energetic materials.[4] The nitro group makes the molecule a potential oxidizing agent and can lead to the release of toxic nitrogen oxides (NOx) upon combustion or thermal decomposition.[5][6]

  • tert-Butyl Carboxylate Group: This bulky protecting group generally imparts stability, but its handling should still conform to standard laboratory practices for organic esters.

Based on data from structurally similar compounds, the primary hazards are:

  • Acute Toxicity (Oral): Harmful if swallowed.[7]

  • Skin Irritation: Causes skin irritation.[7][8]

  • Eye Irritation: Causes serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[7][9]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a reliable barrier against exposure. The following equipment is mandatory and should be donned before entering the handling area.

PPE CategoryItemSpecification & Rationale
Eye & Face Protection Chemical Safety GogglesMust conform to OSHA 29 CFR 1910.133 or EU Standard EN166.[6][10] Goggles provide a full seal to protect against airborne dust particles and accidental splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[11]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are the standard recommendation for incidental contact.[9] Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult the glove manufacturer's breakthrough time data for nitroaromatic compounds. Employ proper glove removal technique to prevent skin contamination.[10]
Body Protection Laboratory CoatA flame-resistant lab coat is recommended. Ensure it is fully buttoned to provide maximum coverage. For operations involving larger quantities, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-Approved RespiratorHandling of the solid outside of a certified chemical fume hood requires respiratory protection. For nuisance dust exposures, a P95 or P1 particle respirator may be sufficient.[10] For higher potential concentrations, an air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and P99/P100 particulate filters is necessary.[10]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. All handling of this compound must occur within a certified chemical fume hood to ensure adequate ventilation.[10]

Step-by-Step Handling Procedure:

  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) before retrieving the chemical.

  • Weighing: To prevent the generation of airborne dust, do not pour the dry powder. Use a spatula to carefully transfer the solid to a tared weigh boat. If static is an issue, an anti-static gun may be used.

  • Dispensing/Addition: If adding the solid to a solvent, do so slowly and carefully to avoid splashing. If adding to a reaction mixture, ensure the addition is controlled and the vessel is adequately vented.

  • Post-Handling: After use, decontaminate spatulas and any non-disposable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Wipe down the designated handling area within the fume hood.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from strong oxidizing agents, reducing agents, and incompatible metals.[6][12]

Operational Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Don PPE (Goggles, Gloves, Lab Coat) Area 2. Prepare Fume Hood (Bench Paper, Equipment) Prep->Area Chem 3. Retrieve Chemical Area->Chem Weigh 4. Carefully Weigh Solid (Avoid Dust) Chem->Weigh Add 5. Add to Reaction/Solvent Weigh->Add Decon 6. Decontaminate Equipment (Collect Rinsate) Add->Decon Clean 7. Clean Work Area Decon->Clean Waste 8. Segregate & Label Waste (Solid & Liquid) Clean->Waste Store 9. Return Chemical to Storage Waste->Store

Sources

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